Product packaging for 1-Benzoyl-4-phenylsemicarbazide(Cat. No.:CAS No. 1152-32-5)

1-Benzoyl-4-phenylsemicarbazide

Cat. No.: B075603
CAS No.: 1152-32-5
M. Wt: 255.27 g/mol
InChI Key: WPMMTXFVYJICDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzoyl-4-phenylsemicarbazide is a specialized semicarbazide-based compound of significant interest in biochemical and pharmacological research. This molecule serves as a versatile chemical scaffold and a potent inhibitor, primarily known for its interaction with various enzymes. Its core research value lies in its ability to act as a transition-state analog inhibitor for enzymes belonging to the serine hydrolase superfamily, including certain esterases and proteases. The mechanism involves the semicarbazide moiety mimicking the tetrahedral intermediate formed during peptide or ester bond hydrolysis, thereby effectively blocking the active site and allowing for detailed enzyme kinetic studies and mechanistic investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O2 B075603 1-Benzoyl-4-phenylsemicarbazide CAS No. 1152-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzamido-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMMTXFVYJICDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351514
Record name 1-Benzoyl-4-phenylsemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-32-5
Record name 1-Benzoyl-4-phenylsemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Benzoyl)-4-phenylsemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 1-Benzoyl-4-phenylsemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzoyl-4-phenylsemicarbazide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the semicarbazide class, which is characterized by a urea functional group with one of the amide nitrogens replaced by a hydrazine-like moiety. Semicarbazide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their broad spectrum of biological activities. These activities include potential anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 1152-32-5[2][3]
Molecular Formula C₁₄H₁₃N₃O₂[2][3]
Molecular Weight 255.28 g/mol [3]
Melting Point 220-222 °C
Appearance White to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a standard and reliable method can be inferred from the synthesis of analogous compounds, such as 1-Benzoyl-4-(2-nitrophenyl)semicarbazide.[4] The most common and efficient route involves the reaction of benzoylhydrazine with phenyl isocyanate.

Experimental Protocol: Synthesis

Reaction: Benzoylhydrazine + Phenyl Isocyanate → this compound

Materials:

  • Benzoylhydrazine

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry reaction vessel, dissolve benzoylhydrazine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • With continuous stirring, add phenyl isocyanate (1 equivalent) dropwise to the solution at room temperature.

  • The reaction is typically exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), the product, this compound, often precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. Expected signals would include those for the aromatic protons of the benzoyl and phenyl rings, as well as the N-H protons of the semicarbazide backbone.

    • ¹³C NMR: To identify the number and types of carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key expected vibrational bands would include N-H stretching, C=O stretching (amide and urea), and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

  • Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range close to the literature value indicates high purity.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₄H₁₃N₃O₂.

Biological Activity and Potential Mechanisms of Action

While specific studies on the biological activity of this compound are limited, the broader class of semicarbazide and thiosemicarbazide derivatives has been extensively investigated for its therapeutic potential, particularly in oncology and infectious diseases.[1][5]

Anticancer Activity

Semicarbazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.

A plausible signaling pathway for the anticancer activity of this compound, based on studies of related compounds, involves the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.

anticancer_pathway This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress Bax_Bak_Activation Bax/Bak Activation Cellular_Stress->Bax_Bak_Activation Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->Mitochondrial_Outer_Membrane_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis antimicrobial_workflow Compound This compound MIC_Determination Minimum Inhibitory Concentration (MIC) against bacterial strains Compound->MIC_Determination Enzyme_Inhibition_Assays Enzyme Inhibition Assays MIC_Determination->Enzyme_Inhibition_Assays DNA_Gyrase_Assay DNA Gyrase Assay Enzyme_Inhibition_Assays->DNA_Gyrase_Assay Topoisomerase_IV_Assay Topoisomerase IV Assay Enzyme_Inhibition_Assays->Topoisomerase_IV_Assay Molecular_Docking Molecular Docking Studies DNA_Gyrase_Assay->Molecular_Docking Topoisomerase_IV_Assay->Molecular_Docking Target_Identification Identification of Molecular Target Molecular_Docking->Target_Identification

References

Synthesis of 1-Benzoyl-4-phenylsemicarbazide from Benzoylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 1-Benzoyl-4-phenylsemicarbazide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the chemical pathway, experimental protocols, and key characterization data for this synthesis, presenting a valuable resource for laboratory applications.

Introduction

This compound is a derivative of semicarbazide featuring both benzoyl and phenyl substituents. Semicarbazide derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this particular derivative involves the reaction of benzoylhydrazine with phenyl isocyanate, a straightforward and efficient method for forming the urea-like linkage characteristic of semicarbazides. This guide details a reliable protocol for this synthesis and the expected analytical data for the resulting product.

Reaction Scheme

The synthesis of this compound proceeds through the nucleophilic addition of the terminal nitrogen of benzoylhydrazine to the electrophilic carbon of phenyl isocyanate.

G cluster_reactants Reactants cluster_product Product Benzoylhydrazine Benzoylhydrazine Product This compound Benzoylhydrazine->Product + PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Product

Caption: Reaction of Benzoylhydrazine and Phenyl Isocyanate.

Experimental Protocol

Materials:

  • Benzoylhydrazine

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylhydrazine (1.0 equivalent) in a minimal amount of anhydrous solvent.

  • Addition of Phenyl Isocyanate: To the stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Physical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.28 g/mol
Melting Point 220-222 °C[1]
Appearance White crystalline solid

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not currently available in the cited literature. Researchers should perform these analyses to confirm the structure of the synthesized compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve Benzoylhydrazine in Anhydrous Solvent start->dissolve add Add Phenyl Isocyanate dissolve->add reflux Heat to Reflux (2-4 hours) add->reflux cool Cool to Room Temperature reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure this compound dry->end

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a foundational procedure for the synthesis of this compound from benzoylhydrazine and phenyl isocyanate. The described method is based on established chemical principles and analogous reactions, offering a reliable starting point for laboratory preparation. For confirmation of product identity and purity, it is essential for researchers to conduct thorough analytical characterization, including melting point determination and spectroscopic analysis.

References

The Structure-Activity Relationship of Semicarbazide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of semicarbazide derivatives, offering a comprehensive resource for the rational design of novel therapeutic agents. This document details quantitative biological data, comprehensive experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Introduction

Semicarbazides are a class of compounds characterized by a core structure of a hydrazinecarboxamide. Their derivatives, typically synthesized through the condensation of a semicarbazide with an aldehyde or ketone, possess a pharmacophoric N-N-C=O or N-N-C=S (in the case of thiosemicarbazides) backbone.[1][2] This structural motif allows for diverse chemical modifications, enabling the fine-tuning of their physicochemical and pharmacological properties. The ability of semicarbazones to act as chelating agents and to participate in hydrogen bonding and other non-covalent interactions contributes to their wide range of biological activities.[1] This guide will systematically review the SAR of semicarbazide derivatives across key therapeutic areas.

Anticonvulsant Activity

Semicarbazone derivatives have been extensively investigated for their potential as anticonvulsant agents, with many compounds showing significant efficacy in preclinical models of epilepsy.[3][4] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the primary screening models used to evaluate their anticonvulsant potential.[5][6]

Structure-Activity Relationship for Anticonvulsant Activity

The anticonvulsant activity of aryl semicarbazones is significantly influenced by the nature and position of substituents on the aromatic ring. A general pharmacophore model for anticonvulsant semicarbazones includes an aryl hydrophobic domain, a hydrogen bonding domain, and an electron-donating group.

Key SAR observations for anticonvulsant activity include:

  • Aryl Substituents: The presence of an electronegative group, particularly at the para-position of the aryl ring, is often associated with enhanced anticonvulsant activity.[7] For instance, 4-fluorophenyl substituted semicarbazones have been identified as highly potent anticonvulsants.[3] The general order of activity for para-substituents has been reported as 4-F > 4-Cl > 4-CH3 > 4-Br.[3][5]

  • Lipophilicity: Optimal lipophilicity of the aryl moiety is crucial for activity. Highly lipophilic or hydrophilic groups can diminish the anticonvulsant effect.

  • Terminal Nitrogen Substituents: Modifications at the terminal nitrogen of the semicarbazone moiety can also impact activity, though the aryl substitution pattern is generally more critical.

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of representative semicarbazide derivatives in the MES and scPTZ screens.

Compound IDAryl Substituent (R)MES Screen (ED₅₀ mg/kg, i.p.)scPTZ Screen (ED₅₀ mg/kg, i.p.)Neurotoxicity (TD₅₀ mg/kg, i.p.)Reference
1a 4-Fluorophenyl30 - 100> 300300[3][5]
1b 2-Bromophenyl100> 300300[3]
1c 4-Chlorophenyl100> 300300[3]
1d 4-Methylphenyl100> 300> 300[3]
Phenytoin (Standard)9.5> 30068.5[4]
Ethosuximide (Standard)> 300130> 1000[4]
Mechanism of Anticonvulsant Action

The anticonvulsant mechanism of semicarbazones is believed to involve the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission.[8][9][10] By blocking voltage-gated sodium channels, they can limit the sustained repetitive firing of neurons.[9] Some derivatives may also enhance the action of the inhibitory neurotransmitter GABA, thereby reducing neuronal excitability.[8]

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Ca2+ influx Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Excitation Neuronal Excitation NMDA_R->Excitation AMPA_R->Excitation GABA_A_R GABA-A Receptor GABA_A_R->Excitation Inhibits Semicarbazide Semicarbazide Derivative Semicarbazide->VGSC Blocks Semicarbazide->GABA_A_R Enhances GABAergic Inhibition Anticancer_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Semicarbazide Semicarbazide Derivative Bax Bax Semicarbazide->Bax Upregulates Bcl2 Bcl-2 Semicarbazide->Bcl2 Downregulates Mito_Membrane Mitochondrial Membrane Bax->Mito_Membrane Forms pore Bcl2->Bax Inhibits CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Mito_Membrane->CytochromeC Release Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Synthesis_Workflow Start Start Dissolve_Reactants Dissolve Semicarbazide and Aldehyde/Ketone in Ethanol Start->Dissolve_Reactants Add_Catalyst Add Glacial Acetic Acid (catalytic amount) Dissolve_Reactants->Add_Catalyst Reflux Reflux the Mixture (1-4 hours) Add_Catalyst->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temperature or in an Ice Bath Monitor_TLC->Cool Complete Precipitation Precipitate Forms Cool->Precipitation Filter Filter the Solid Precipitation->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

References

1-Benzoyl-4-phenylsemicarbazide: A Technical Guide to its Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 1-Benzoyl-4-phenylsemicarbazide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the reported activities of structurally related semicarbazide and thiosemicarbazide derivatives. The experimental protocols and quantitative data presented herein are derived from studies on these analogous compounds and should be considered representative examples for guiding future research on this compound.

Introduction

Semicarbazides are a class of organic compounds characterized by the N-N-C(=O)N backbone. This structural motif has proven to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This compound, with its distinct benzoyl and phenyl substitutions, represents a core structure from which numerous biologically active compounds have been derived. This technical guide consolidates the known biological activities of closely related semicarbazide analogs, offering insights into the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals. The activities explored include anticonvulsant, antimicrobial, anti-inflammatory, and analgesic effects.

Synthesis

This compound can be synthesized through the reaction of benzoylhydrazine with phenyl isocyanate.

Synthesis Benzoylhydrazine Benzoylhydrazine Product This compound Benzoylhydrazine->Product + PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Product

Caption: Synthesis of this compound.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to possess several biological activities.

Anticonvulsant Activity

A significant number of semicarbazide derivatives have been investigated for their anticonvulsant properties. The core semicarbazide scaffold is a key pharmacophoric feature in several anticonvulsant agents.

Quantitative Data for Semicarbazide Derivatives:

Compound NameAnimal ModelAssayDose/ConcentrationActivity
4-ArylsemicarbazonesMiceMaximal Electroshock Seizure (MES)30-300 mg/kgProtection against tonic hind limb extension
1-Aroyl-4-substituted thiosemicarbazidesMicePentylenetetrazole (PTZ) induced seizures100 mg/kgVaried protection against clonic seizures

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

    • After a specific pre-treatment time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

MES_Workflow start Start administer Administer Test Compound/Vehicle to Mice start->administer wait Pre-treatment Time (e.g., 30-60 min) administer->wait stimulate Apply Electrical Stimulus (MES) wait->stimulate observe Observe for Tonic Hind Limb Extension stimulate->observe evaluate Evaluate Protection observe->evaluate protected Protected (No Extension) evaluate->protected Yes not_protected Not Protected (Extension Occurs) evaluate->not_protected No end End protected->end not_protected->end MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prepare_dilutions inoculate Inoculate Wells with Standardized Microorganism Suspension prepare_dilutions->inoculate incubate Incubate Plate at Appropriate Temperature and Time inoculate->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

An In-depth Technical Guide to the Discovery and History of Benzoylphenylurea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and biological activity of benzoylphenylurea (BPU) compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Discovery and History: A Serendipitous Finding

The journey of benzoylphenylurea (BPU) insecticides began with a serendipitous discovery in the early 1970s at Philips-Duphar B.V.[1] During a research program focused on developing new herbicides, a compound designated DU19111, 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, was synthesized.[2][3][4][5] Surprisingly, DU19111 exhibited no herbicidal properties but showed intriguing insecticidal activity.[3][4][5] This unexpected finding shifted the research focus towards understanding and optimizing the insecticidal potential of this new class of compounds.

This pioneering work led to the development and commercialization of the first BPU insecticide, diflubenzuron , in 1975.[6] The parent compound for this class of molecules is N-benzoyl-N′-phenylurea.[7] Following the introduction of diflubenzuron, extensive research and development efforts by various companies led to the introduction of subsequent generations of BPU insecticides with improved efficacy, broader spectrum of activity, and different toxicological profiles.

Generations of Benzoylphenylurea Insecticides:

  • First Generation: The primary example is diflubenzuron . These early compounds demonstrated the unique mode of action of chitin synthesis inhibition.

  • Second Generation: This generation includes compounds like triflumuron . They generally exhibit higher ovicidal and broader-spectrum larvicidal activity compared to the first generation.[4]

  • Third Generation: Compounds such as flufenoxuron and lufenuron characterize this generation. They often show increased topical activity and an even broader spectrum of control, including activity against mites.[2][4]

Today, a number of BPU compounds are commercially available and are classified by the Insecticide Resistance Action Committee (IRAC) in Group 15.[6] This group includes, but is not limited to, bistrifluron, chlorfluazuron, diflubenzuron, flucycloxuron, flufenoxuron, hexaflumuron, lufenuron, novaluron, noviflumuron, teflubenzuron, and triflumuron.[6]

Discovery_Timeline cluster_0 Early 1970s: Serendipitous Discovery cluster_1 Mid-1970s: First Commercialization cluster_2 Late 1970s - Present: Further Development Herbicide Research Herbicide Research DU19111 Synthesized DU19111 Synthesized Herbicide Research->DU19111 Synthesized Leads to Unexpected Insecticidal Activity Unexpected Insecticidal Activity DU19111 Synthesized->Unexpected Insecticidal Activity Shows Optimization of DU19111 Optimization of DU19111 Unexpected Insecticidal Activity->Optimization of DU19111 Spurs further research Diflubenzuron Developed Diflubenzuron Developed Optimization of DU19111->Diflubenzuron Developed Results in Commercialization Commercialization Diflubenzuron Developed->Commercialization Leads to Second Generation BPUs e.g., Triflumuron Third Generation BPUs e.g., Lufenuron, Flufenoxuron Expanded Portfolio Multiple commercial compounds

Discovery and Development Timeline of Benzoylphenylurea Insecticides.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylphenylurea compounds act as potent and specific insect growth regulators (IGRs).[6] Their primary mode of action is the inhibition of chitin biosynthesis.[6][8] Chitin is a crucial structural polysaccharide that forms the procuticle, a major component of the insect exoskeleton.[6][9]

By inhibiting the enzyme chitin synthase, BPUs disrupt the formation of the new cuticle during the molting process.[6][10] As a result, the insect larva is unable to properly shed its old exoskeleton or form a functional new one. This leads to a failure in molting, ultimately causing larval death.[6][10] Because vertebrates and plants do not synthesize chitin, BPU insecticides exhibit a high degree of selectivity and low toxicity to mammals.[4]

Mechanism_of_Action cluster_normal Normal Insect Molting cluster_bpu Effect of Benzoylphenylurea Benzoylphenylurea Benzoylphenylurea Inhibition Inhibition Benzoylphenylurea->Inhibition Chitin Synthase Chitin Synthase Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis Catalyzes Failed Molting Failed Molting Chitin Synthase->Failed Molting Cuticle Formation Cuticle Formation Chitin Synthesis->Cuticle Formation Successful Molting Successful Molting Cuticle Formation->Successful Molting Larval Survival Larval Survival Successful Molting->Larval Survival Inhibition->Chitin Synthase Larval Death Larval Death Failed Molting->Larval Death

Inhibition of Chitin Synthesis by Benzoylphenylurea Compounds.

Quantitative Data on Biological Activity

The insecticidal efficacy of benzoylphenylurea compounds varies depending on the specific compound, target pest species, and larval instar. The following tables summarize the 50% lethal concentration (LC50) values for several BPUs against various insect pests. Lower LC50 values indicate higher toxicity.

CompoundTarget PestLC50 (mg/L)95% Fiducial Limits (mg/L)Reference
Emamectin BenzoateSpodoptera exigua0.0050.004-0.007[11]
LufenuronSpodoptera exigua0.650.38-0.93[11]
Lambda-cyhalothrinSpodoptera frugiperda5.27-[12]
SpinetoramSpodoptera frugiperda0.066-[12]
Emamectin benzoateSpodoptera litura0.000954-[13]
ChlorantraniliproleSpodoptera litura17.58 (after 72h)-[14]
FipronilSpodoptera litura28.47 (after 72h)-[14]
CompoundTarget Enzyme/OrganismIC50Reference
Nikkomycin ZCandida albicans (CaChs1)15 µM[15]
Polyoxin BSclerotinia sclerotiorum (CHS)0.19 mM[16]
Maleimide Compound 20Sclerotinia sclerotiorum (CHS)0.12 mM[16]
Ursolic AcidSaccharomyces cerevisiae (CHS II)0.184 µg/mL[17]

Experimental Protocols

General Synthesis of Benzoylphenylurea Derivatives

A common method for synthesizing benzoylphenylurea derivatives involves the reaction of a substituted aniline with a benzoyl isocyanate.[6] The benzoyl isocyanate can be prepared in situ from the corresponding benzoyl chloride and a cyanate salt or by reacting a benzamide with phosgene.

Protocol 1: Synthesis of Diflubenzuron

This protocol describes the synthesis of diflubenzuron from 2,6-difluorobenzamide and p-chlorophenyl isocyanate.[18]

Materials:

  • 2,6-difluorobenzamide

  • p-chlorophenyl isocyanate

  • Toluene (anhydrous)

  • Reaction vessel with stirrer, condenser, and dropping funnel

Procedure:

  • In a reaction vessel, dissolve 2,6-difluorobenzamide in toluene with stirring and heat to reflux to dissolve the amide.

  • Slowly add a solution of p-chlorophenyl isocyanate in toluene dropwise to the hot amide solution over a period of 1 to 3 hours.

  • Maintain the reaction mixture at reflux for 4 to 8 hours after the addition is complete.

  • Cool the reaction mixture to below 10 °C to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold toluene.

  • Dry the product under vacuum to yield diflubenzuron.

Synthesis_Workflow Start Start Dissolve Dissolve 2,6-difluorobenzamide in toluene Start->Dissolve Heat Heat to reflux Dissolve->Heat Add Add p-chlorophenyl isocyanate solution dropwise Heat->Add Reflux Maintain reflux for 4-8 hours Add->Reflux Cool Cool to < 10 °C Reflux->Cool Precipitate Product precipitates Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with cold toluene Filter->Wash Dry Dry under vacuum Wash->Dry End Diflubenzuron Dry->End

General Workflow for the Synthesis of Diflubenzuron.
Chitin Synthase Inhibition Assay (In Vitro)

This protocol provides a general method for measuring the direct inhibitory effect of a compound on the chitin synthase enzyme.[10]

Materials:

  • Crude chitin synthase enzyme extracted from the target insect.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • MgCl2

  • Test compound (BPU) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)

  • WGA-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 0.5 M sulfuric acid)

  • Plate reader

Procedure:

  • Enzyme Preparation: Extract crude chitin synthase from the target insect tissue.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, UDP-GlcNAc, and MgCl2.

  • Inhibitor Addition: Add the test BPU compound at various concentrations to the wells of the WGA-coated microtiter plate. Include a control with no inhibitor.

  • Enzyme Reaction: Add the enzyme preparation to each well and incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add WGA-HRP conjugate and incubate.

    • Wash the wells again.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[10]

Larval Mortality Bioassay (LC50 Determination)

This protocol describes a common method to determine the lethal concentration of an insecticide that kills 50% of a test population of insect larvae.

Materials:

  • Test insecticide (BPU)

  • Insect larvae of a specific instar

  • Artificial diet or host plant leaves

  • Petri dishes or multi-well plates

  • Solvent for the insecticide (e.g., acetone)

  • Surfactant

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the BPU insecticide in water with a small amount of solvent and surfactant.

  • Treatment:

    • Diet Incorporation: Incorporate the insecticide solutions into the artificial diet.

    • Leaf Dip: Dip host plant leaves into the insecticide solutions for a set amount of time and allow them to dry.

  • Exposure: Place a known number of larvae (e.g., 10-20) into each petri dish or well containing the treated diet or leaves. Include a control group with no insecticide.

  • Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: After a specific period (e.g., 48 or 72 hours), record the number of dead larvae in each treatment group. Larvae that are unable to move when prodded are considered dead.[10]

  • Data Analysis:

    • Correct the mortality data for any control mortality using Abbott's formula.

    • Perform a probit analysis to determine the LC50 value and its 95% confidence intervals.[10]

References

The Therapeutic Promise of Semicarbazide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Semicarbazide derivatives, a class of compounds synthesized from the condensation of semicarbazide with aldehydes or ketones, have emerged as a versatile scaffold in medicinal chemistry.[1][2] These compounds, and their thiosemicarbazone analogs, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][3] Their therapeutic potential is often attributed to the presence of a crucial pharmacophore, the azomethine group (-C=N-), and their ability to coordinate with metal ions, which can enhance their biological effects. This technical guide provides an in-depth overview of the therapeutic applications of semicarbazide compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support researchers, scientists, and drug development professionals in this promising field.

Anticancer Applications

Semicarbazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[2][6]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various semicarbazide and thiosemicarbazide derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
11q HT29 (Colon)0.32[4]
SK-N-SH (Neuroblastoma)0.54[4]
MDA-MB-231 (Breast)0.88[4]
MKN45 (Gastric)1.12[4]
11s HT29 (Colon)0.95[4]
SK-N-SH (Neuroblastoma)1.57[4]
MDA-MB-231 (Breast)1.23[4]
MKN45 (Gastric)1.34[4]
AB2 (Thiosemicarbazide) LNCaP (Prostate)108.14[5]
7j (Steroidal Semicarbazone) HepG2 (Liver)3.52[6]
4c (Nitro-substituted Semicarbazide) U87 (Glioblastoma)12.6 µg/mL[7][8]
4d (Nitro-substituted Semicarbazide) U87 (Glioblastoma)13.7 µg/mL[7][8]
5b (Thiosemicarbazide) U87 (Glioblastoma)14.6 µg/mL[7][8]
5d (Thiosemicarbazide) U87 (Glioblastoma)13.0 µg/mL[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Semicarbazide compounds

  • Cancer cell lines (e.g., HT29, SK-N-SH, MDA-MB-231, MKN45)

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.[9][10]

  • Compound Treatment: Treat the cells with various concentrations of the semicarbazide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][11]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway: Intrinsic Apoptosis

Several semicarbazone derivatives induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[2][6] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins.[6]

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Semicarbazone Semicarbazone Derivative Bax Bax (Pro-apoptotic) Semicarbazone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Semicarbazone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts membrane Bcl2->Mitochondrion Stabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.

Antimicrobial Applications

Semicarbazone derivatives have also shown promising activity against a range of pathogenic bacteria and fungi.[12] Their proposed mechanism of action involves the inhibition of essential microbial enzymes or the disruption of the cell membrane.[12]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 2 (Hydroxysemicarbazone) E. coli>1000[13]
P. aeruginosa125[13]
K. pneumoniae500[13]
Compound 6 (Hydroxysemicarbazone) E. coli62.5[13]
P. aeruginosa125[13]
Compound 7 E. coli31.25[13]
P. aeruginosa62.5[13]
Thiosemicarbazone of Lapachol E. faecalis0.05 µmol/mL
S. aureus0.10 µmol/mL
C. gattii0.10 µmol/mL
Semicarbazone of Lapachol E. faecalis0.05 µmol/mL
S. aureus0.10 µmol/mL
C. gattii0.20 µmol/mL
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.[12]

Materials:

  • Semicarbazone compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the semicarbazone compounds in the broth medium in a 96-well plate.[12]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[12]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Anticonvulsant Applications

Aryl semicarbazones have been identified as a promising class of anticonvulsant agents. Their mechanism of action is thought to involve the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent excessive firing.[3][14]

Quantitative Anticonvulsant Activity Data

The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test, with the ED50 value representing the dose required to protect 50% of animals from seizures.

Compound IDTest ModelED50 (mg/kg)Reference
Compound 1 MES test10[15]
p-Nitrophenyl substituted semicarbazone MES test83[15]
Quinazolinone semicarbazone (3A-d-4) MES testClose to Phenytoin[16]
4-Bromobenzaldehyde semicarbazone MES test (mice)Active[17]
4-(4-Fluorophenoxy) benzaldehyde semicarbazone MES (oral)PI > 315[3]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[18][19]

Materials:

  • Semicarbazone compounds

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic and conductive solution

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment. Administer the test compound at various doses.[19][20]

  • Electrode Application: Apply a topical anesthetic and a conductive solution to the animal's corneas.[18][19]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through the corneal electrodes to induce a seizure.[18][21]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[18]

  • ED50 Determination: Calculate the ED50 value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.[18]

Proposed Mechanism of Anticonvulsant Action

The anticonvulsant activity of semicarbazones is attributed to their ability to modulate neuronal excitability, primarily through the blockade of voltage-gated sodium channels and potentially by enhancing GABAergic inhibition.[14][22]

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Semicarbazone Semicarbazone Derivative Na_Channel Voltage-gated Na+ Channel Semicarbazone->Na_Channel Blocks GABA_Receptor GABA-A Receptor Semicarbazone->GABA_Receptor Enhances GABAergic Inhibition Action_Potential Action Potential Propagation Na_Channel->Action_Potential Mediates Neurotransmitter_Release Excitatory Neurotransmitter Release Action_Potential->Neurotransmitter_Release Triggers Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_Receptor->Neuronal_Hyperpolarization Induces Neuronal_Hyperpolarization->Reduced_Excitability Leads to

Caption: Proposed anticonvulsant mechanism of semicarbazones.

Synthesis of Semicarbazone Derivatives

The synthesis of semicarbazones is typically a straightforward condensation reaction between a semicarbazide (or semicarbazide hydrochloride) and an aldehyde or ketone.[21][23]

Experimental Protocol: General Synthesis of Semicarbazones

Materials:

  • Substituted aldehyde or ketone

  • Semicarbazide hydrochloride

  • Solvent (e.g., ethanol, water, or a green solvent like ethyl lactate)[23]

  • Catalyst (e.g., glacial acetic acid)[21]

Procedure:

  • Dissolution: Dissolve the aldehyde or ketone in a suitable solvent.[23]

  • Addition: Add a solution of semicarbazide hydrochloride to the aldehyde/ketone solution.[23]

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, if necessary.[21]

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period of time.[21]

  • Isolation: The resulting semicarbazone product often precipitates out of the solution upon cooling and can be collected by filtration.[23]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Synthesis_Workflow cluster_synthesis Semicarbazone Synthesis Reactants Aldehyde/Ketone + Semicarbazide HCl Reaction Reaction (Stirring/Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Precipitation Precipitation (Cooling) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization) Filtration->Purification Product Semicarbazone Product Purification->Product

Caption: General workflow for the synthesis of semicarbazone derivatives.

Conclusion

Semicarbazide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. This technical guide provides a comprehensive resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. It is anticipated that this information will facilitate the rational design of novel semicarbazide-based therapeutics and accelerate their translation into clinical applications.

References

Semicarbazide Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide derivatives have emerged as a versatile and highly significant scaffold in the field of medicinal chemistry. These compounds, characterized by a core structure containing a semicarbazide moiety (-NH-NH-CO-NH2), have demonstrated a remarkable breadth of biological activities.[1][2][3] Their synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug discovery and development.[4][5] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of semicarbazide derivatives, with a focus on their applications as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents.

Synthesis of Semicarbazide Derivatives

The most common and straightforward method for the synthesis of semicarbazone derivatives is the condensation reaction between a semicarbazide or a substituted semicarbazide and an appropriate aldehyde or ketone.[6][7] The reaction is typically acid-catalyzed and proceeds with good to excellent yields.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Semicarbazide Semicarbazide/Substituted Semicarbazide Product Semicarbazone Derivative Semicarbazide->Product + Carbonyl Aldehyde/Ketone Carbonyl->Product Catalyst Acid Catalyst (e.g., HCl, Acetic Acid) Catalyst->Product Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Product

Caption: General reaction scheme for the synthesis of semicarbazone derivatives.

Biological Activities and Mechanisms of Action

Semicarbazide derivatives exhibit a wide array of pharmacological properties, which are attributed to the presence of the toxophoric >N-N-C=O moiety.

Anticancer Activity

Numerous semicarbazide derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[4][8] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle.[5][8]

Mechanism of Action: Induction of Apoptosis

A key mechanism by which semicarbazone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[9]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Semicarbazone Semicarbazone Derivative Mitochondrion Mitochondrion Semicarbazone->Mitochondrion induces stress DeathReceptor Death Receptor (e.g., Fas) Semicarbazone->DeathReceptor sensitizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by semicarbazone derivatives.

Quantitative Anticancer Activity Data

Compound IDCancer Cell LineIC50 (µM)Reference
3c HL-6013.08[5]
4a HL-6011.38[5]
11q HT290.32 - 1.57[9]
11s HT290.32 - 1.57[9]
AB2 LNCaP108.14[1]
4c U8712.66 (µg/mL)[10]
4d U8713.71 (µg/mL)[10]
5b U8714.63 (µg/mL)[10]
5d U8713.09 (µg/mL)[10]
Anticonvulsant Activity

Semicarbazones have been extensively studied for their anticonvulsant properties, with some derivatives showing promising activity in preclinical models of epilepsy.[6][11] A primary mechanism of action is believed to be the blockade of voltage-gated sodium channels, which helps to prevent the spread of seizures.[6]

Mechanism of Action: Sodium Channel Blockade

By binding to and stabilizing the inactive state of voltage-gated sodium channels, semicarbazone derivatives can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.

G Semicarbazone Semicarbazone Derivative SodiumChannel Voltage-gated Sodium Channel Semicarbazone->SodiumChannel blocks Neuron Neuron SodiumChannel->Neuron located on ActionPotential Reduced Repetitive Firing Neuron->ActionPotential results in

Caption: Mechanism of anticonvulsant action via sodium channel blockade.

Quantitative Anticonvulsant Activity Data

Compound IDTest ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Reference
C0102862 MES (i.p.)12.9>4000[6]
SCZ3 MES (i.p.)<100>300[11]
SCZ4 MES (i.p.)<100>300[11]
Antimicrobial Activity

Semicarbazide derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[7][12] Their antimicrobial effects are thought to arise from interference with essential cellular processes such as DNA synthesis and cell wall formation.[13]

Quantitative Antimicrobial Activity Data

CompoundMicroorganismMIC (µmol/mL)Reference
Lapachol thiosemicarbazoneEnterococcus faecalis0.05[12]
Lapachol thiosemicarbazoneStaphylococcus aureus0.05[12]
Lapachol semicarbazoneEnterococcus faecalis0.10[12]
Lapachol semicarbazoneStaphylococcus aureus0.10[12]
Lapachol thiosemicarbazoneCryptococcus gattii0.10[12]
Lapachol semicarbazoneCryptococcus gattii0.20[12]
Anti-inflammatory Activity

Certain semicarbazide derivatives have been shown to possess anti-inflammatory properties, likely through the inhibition of inflammatory mediators.

Experimental Protocols

Synthesis of Semicarbazone Derivatives (General Procedure)
  • To a solution of the appropriate aldehyde or ketone in a suitable solvent (e.g., ethanol), an equimolar amount of semicarbazide hydrochloride is added.

  • A catalytic amount of an acid (e.g., glacial acetic acid or hydrochloric acid) is added to the reaction mixture.

  • The mixture is refluxed for a period ranging from 1 to 48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure semicarbazone derivative.[7][9]

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

G start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with semicarbazone derivatives incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read

Caption: Experimental workflow for the MTT assay.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

G start Administer semicarbazone derivative to mice/rats wait Waiting period for drug absorption start->wait electroshock Deliver maximal electroshock via corneal electrodes wait->electroshock observe Observe for tonic hindlimb extension electroshock->observe endpoint Protection = Absence of tonic hindlimb extension observe->endpoint

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • A two-fold serial dilution of the semicarbazone derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Semicarbazide derivatives represent a privileged scaffold in medicinal chemistry, with a proven track record of diverse and potent biological activities. Their synthetic tractability allows for the generation of large libraries of compounds for screening and optimization. The promising anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties of these derivatives warrant further investigation and development. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this important class of compounds.

References

1-Benzoyl-4-phenylsemicarbazide: A Versatile Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoyl-4-phenylsemicarbazide and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and versatile applications of this molecular scaffold in medicinal chemistry. Detailed experimental protocols for the synthesis of 1-aroyl-4-phenylsemicarbazides are presented, alongside a compilation of their quantitative biological activities, including anticancer and antimicrobial data. Furthermore, this guide elucidates the potential mechanisms of action, supported by diagrammatic representations of key signaling pathways and experimental workflows, to facilitate the rational design of novel therapeutic agents.

Introduction

Semicarbazides are a class of organic compounds characterized by the N-N-C(=O)N backbone. The structural versatility of this compound, arising from the presence of two reactive nitrogen atoms and a carbonyl group, makes it an invaluable starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, underscoring their importance in drug discovery and development.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several reliable methods. The most common approach involves the reaction of a substituted benzoyl hydrazine with a corresponding isocyanate.

General Experimental Protocol for the Synthesis of 1-Aroyl-4-arylsemicarbazides

This protocol is a generalized procedure based on established synthetic methodologies for semicarbazide derivatives.[2][3]

Materials:

  • Substituted Benzoyl Hydrazine (1.0 eq)

  • Substituted Phenyl Isocyanate (1.0 eq)

  • Anhydrous Ethanol or other suitable solvent (e.g., methanol, DMF)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoyl hydrazine (1.0 eq) in a minimal amount of anhydrous ethanol by gentle heating and stirring.

  • To this solution, add the substituted phenyl isocyanate (1.0 eq) portion-wise over a period of 5-10 minutes.

  • The reaction mixture is then refluxed for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration using a Büchner funnel.

  • The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent to afford the pure 1-aroyl-4-arylsemicarbazide.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS), as well as by melting point determination.

Chemical Properties and Reactions

The this compound scaffold is amenable to a variety of chemical transformations, allowing for the generation of diverse chemical libraries for biological screening. The amide and urea-like functionalities can participate in various cyclization reactions to form heterocyclic systems like triazoles, oxadiazoles, and thiadiazoles, which are themselves important pharmacophores.

Biological Activities

Derivatives of this compound have exhibited a wide range of pharmacological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[4] The mechanism of action is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer progression, such as topoisomerase II.

Table 1: Anticancer Activity of Semicarbazide Derivatives (IC₅₀ values in µM)

Compound IDCell LineIC₅₀ (µM)Reference
1b LNCaP108.14
3c HL-6013.08[4]
4a HL-6011.38[4]
TA-4 MCF-7equipotent to etoposide
TA-18 MCF-7equipotent to etoposide[5]
TA-20 MDA-MB-231stronger than etoposide[5]

This table presents a selection of reported IC₅₀ values to illustrate the anticancer potential of the semicarbazide scaffold.

Antimicrobial Activity

The semicarbazide backbone has also been identified as a promising scaffold for the development of novel antimicrobial agents.[6][7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Semicarbazide Derivatives (MIC values in µg/mL)

Compound IDS. aureusE. coliP. aeruginosaReference
15a 7.82 - 31.25--[8]
15b 7.82 - 31.25--[8]
16b 7.82 - 31.25--[8]

This table highlights the minimum inhibitory concentrations (MIC) of selected semicarbazide derivatives against Staphylococcus aureus.

Mechanism of Action: A Visual Guide

The biological effects of this compound derivatives are often linked to their ability to interfere with fundamental cellular processes. The following diagrams illustrate a proposed synthetic workflow and a potential mechanism of anticancer activity.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Benzoyl Hydrazine Benzoyl Hydrazine Reaction Reaction Benzoyl Hydrazine->Reaction Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound Anticancer Screening Anticancer Screening Pure this compound->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Pure this compound->Antimicrobial Screening Data Analysis Data Analysis Anticancer Screening->Data Analysis Antimicrobial Screening->Data Analysis signaling_pathway cluster_cell Cancer Cell Semicarbazide Derivative Semicarbazide Derivative Topoisomerase II Topoisomerase II Semicarbazide Derivative->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Induces p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio p53 Activation->Bax/Bcl-2 Ratio Increases Mitochondrial Pathway Mitochondrial Pathway Bax/Bcl-2 Ratio->Mitochondrial Pathway Activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Technical Guide: Synthesis and Spectral Analysis of 1-Benzoyl-4-phenylsemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Benzoyl-4-phenylsemicarbazide, a compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic route and the general methodology for its characterization, acknowledging the current absence of publicly available, experimentally determined spectral data.

Introduction

This compound belongs to the semicarbazide class of compounds, which are known to exhibit a wide range of biological activities. The structural features of this molecule, incorporating a benzoyl group and a phenyl-substituted urea moiety, make it a subject of interest for further investigation in various therapeutic areas. This guide aims to provide a foundational resource for researchers embarking on the synthesis and characterization of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide.[1]

Materials:

  • Benzoyl hydrazide

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

  • Apparatus for filtration

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl hydrazide (1 equivalent) in a suitable anhydrous solvent.

  • To this stirred solution, add phenyl isocyanate (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the resulting precipitate of this compound is collected by filtration.

  • The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent or solvent system to yield the pure product.

General Spectroscopic Characterization Protocol:

Following synthesis and purification, the structure of this compound would be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Data Presentation

As of the latest search, specific, experimentally determined ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the public domain. Researchers who synthesize this compound will need to perform their own spectral analysis for characterization. The following tables are provided as a template for organizing the expected data.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Aromatic-H
Aromatic-H
NH
NH
NH

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
C=O (Amide)
C=O (Urea)
Aromatic C-N
Aromatic C-H
Aromatic C-H
Aromatic C-H
Aromatic C-C
Aromatic C-N
Aromatic C-H
Aromatic C-H
Aromatic C-H
Aromatic C-C

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3400Medium-StrongN-H Stretching
1640-1700StrongC=O Stretching (Amide and Urea)
1500-1600Medium-StrongAromatic C=C Stretching
1200-1300MediumC-N Stretching
690-900Medium-StrongAromatic C-H Bending

Mandatory Visualization

To illustrate the general process for the preparation and analysis of this compound, the following workflow diagram is provided.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Benzoyl Hydrazide Phenyl Isocyanate reaction Reaction in Anhydrous Solvent start->reaction 1. Mixing filtration Filtration reaction->filtration 2. Isolation purification Recrystallization filtration->purification 3. Purification product Pure 1-Benzoyl-4- phenylsemicarbazide purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a practical starting point for the synthesis and characterization of this compound. While experimentally determined spectral data is currently unavailable in the public domain, the proposed synthetic protocol offers a reliable method for its preparation. The provided templates for data organization and the experimental workflow diagram are intended to aid researchers in their investigation of this and related compounds. It is imperative that any newly synthesized compound be thoroughly characterized by modern spectroscopic methods to confirm its identity and purity.

References

An In-depth Technical Guide on the Mechanism of Action for Semicarbazide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the multifaceted mechanisms of action of semicarbazide-based compounds. Semicarbazides and their derivatives, particularly semicarbazones, represent a versatile class of molecules with significant therapeutic potential across various domains, including inflammatory diseases, oncology, and neurology.[1][2][3] This document outlines the core molecular pathways, presents quantitative pharmacological data, details key experimental methodologies, and provides visual representations of complex biological processes to facilitate a comprehensive understanding for drug development professionals.

Core Mechanism 1: Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1)

A primary and extensively studied mechanism of action for semicarbazide and its derivatives is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme identical to Vascular Adhesion Protein-1 (VAP-1).[4][5] VAP-1 is a dual-function ectoenzyme expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[6][7] It plays a critical role in mediating leukocyte trafficking to sites of inflammation and its enzymatic activity contributes to oxidative stress and vascular damage.[4][8]

Dual Functions of VAP-1/SSAO:

  • Adhesive Function: VAP-1 facilitates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream into inflamed tissues.[4][6]

  • Enzymatic Function: As an amine oxidase, VAP-1 catalyzes the oxidative deamination of primary amines (e.g., methylamine, aminoacetone). This reaction produces cytotoxic and pro-inflammatory byproducts: hydrogen peroxide (H₂O₂), ammonia (NH₃), and their corresponding aldehydes (e.g., formaldehyde, methylglyoxal).[5][7][8]

Semicarbazide-based inhibitors block the enzymatic activity of VAP-1/SSAO. This inhibition mitigates inflammation by two synergistic means: reducing the production of damaging oxidative species and impairing the leukocyte adhesion and extravasation process.[4][6] The generated H₂O₂ is believed to mediate many of the downstream inflammatory effects, including the upregulation of other adhesion molecules.[4][7]

VAP-1/SSAO Inflammatory Signaling Pathway

The enzymatic activity of VAP-1/SSAO on endothelial cells initiates a signaling cascade that promotes inflammation. The production of H₂O₂ and aldehydes leads to increased oxidative stress and induces the expression of multiple adhesion molecules, amplifying the inflammatory response by recruiting more leukocytes to the site.

VAP1_Signaling cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue Leukocyte Leukocyte VAP1 VAP-1 / SSAO Leukocyte->VAP1 Adhesion Inflammation Inflammation Leukocyte->Inflammation Extravasation H2O2 H₂O₂ + Aldehydes + NH₃ VAP1->H2O2 Catalysis PrimaryAmine Primary Amines PrimaryAmine->VAP1 Substrate Inhibitor Semicarbazide-based Inhibitor Inhibitor->VAP1 Inhibition AdhesionMolecules Upregulation of: - E/P-selectin - ICAM-1 - VCAM-1 H2O2->AdhesionMolecules Induces InflammatoryMediators Production of: - TNF-α - IL-6, IL-8 H2O2->InflammatoryMediators Induces AdhesionMolecules->Leukocyte InflammatoryMediators->Inflammation Promotes

VAP-1/SSAO-mediated inflammatory cascade and its inhibition.
Quantitative Data: VAP-1/SSAO Inhibition

The inhibitory potency of semicarbazide-based compounds against VAP-1/SSAO is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The following table summarizes IC₅₀ values for representative inhibitors against VAP-1 from different species.

InhibitorHuman VAP-1 IC₅₀Rat VAP-1 IC₅₀Mouse VAP-1 IC₅₀Reference
Semicarbazide85.9 µM993 µM295 µM[9]
PXS-4728A15.0 nM20.6 nM33.8 nM[9]
LJP-1207252 nM120 nM102 nM[9]
Hydralazine7.75 µM3.13 µM1.18 µM[9]
Experimental Protocol: In Vitro VAP-1/SSAO Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of test compounds against recombinant VAP-1/SSAO.[9][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • VAP-1/SSAO Enzyme: Dilute recombinant human, rat, or mouse VAP-1/SSAO in assay buffer to the desired working concentration.

    • Substrate: Prepare a stock solution of benzylamine in assay buffer.

    • Detection Reagent: Prepare a working solution containing horseradish peroxidase (HRP), and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).

    • Inhibitor: Prepare serial dilutions of the test compound (e.g., semicarbazide) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions or vehicle (for control wells) to each well.

    • Add 20 µL of the diluted VAP-1/SSAO enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 20 µL of the benzylamine substrate solution to each well.

    • Immediately add 40 µL of the detection reagent to each well.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Core Mechanism 2: Anticancer Activity via Apoptosis Induction

Many semicarbazone derivatives, formed by the condensation of a semicarbazide with a ketone or aldehyde, exhibit potent anticancer activity.[1] A primary mechanism for this cytotoxicity is the induction of apoptosis (programmed cell death).[11][12] These compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[13][14]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors (e.g., CD95). This leads to the recruitment of adaptor proteins and the subsequent activation of an initiator caspase, caspase-8.[11][13]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator caspase-9.[13][15]

Both initiator caspases (caspase-8 and -9) converge to activate executioner caspases, primarily caspase-3 and -7.[11][12] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Apoptotic Signaling Pathways

The diagram below illustrates the convergence of the extrinsic and intrinsic apoptotic pathways, highlighting the central role of caspases in executing cell death, a process that can be initiated by semicarbazone compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Semicarbazone_ext Semicarbazone (Stimulus) DeathReceptor Death Receptor (e.g., CD95) Semicarbazone_ext->DeathReceptor Triggers Caspase8 Procaspase-8 → Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase37 Procaspase-3, 7 → Caspase-3, 7 (Executioner) Caspase8->Caspase37 Activates Semicarbazone_int Semicarbazone (Stimulus) Mitochondrion Mitochondrion Semicarbazone_int->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome (Apaf-1) CytochromeC->Apoptosome Forms Caspase9 Procaspase-9 → Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase9->Caspase37 Activates Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Semicarbazone-induced apoptosis via caspase activation.
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16][17][18]

  • Cell Culture and Plating:

    • Culture cancer cells (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of the semicarbazone test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the crystals.[17][18]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.

    • Determine the IC₅₀ value of the compound by plotting cell viability against the log of the compound concentration.

Core Mechanism 3: Anticonvulsant Activity

Certain semicarbazide derivatives have demonstrated significant anticonvulsant activity, making them promising candidates for new antiepileptic drugs. Their mechanism is thought to involve the modulation of neuronal excitability. The primary proposed mechanisms include:

  • Blockade of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, which are crucial for the propagation of action potentials. By blocking these channels, the compounds can stabilize neuronal membranes and prevent the excessive neuronal firing that characterizes seizures.

  • Enhancement of GABAergic Neurotransmission: Modulation of the gamma-aminobutyric acid (GABA) system. As the primary inhibitory neurotransmitter in the brain, enhancing the effects of GABA can suppress hyperexcitability and control seizures.

The Maximal Electroshock (MES) seizure test in rodents is a standard preclinical model used to identify compounds effective against generalized tonic-clonic seizures, a profile consistent with agents that block voltage-gated sodium channels.[1][3][21]

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

The MES test workflow involves administering the test compound to an animal, followed by an electrical stimulus to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is the primary measure of efficacy.

MES_Workflow Start Start: Acclimated Mice Admin Administer Compound (i.p. or p.o.) or Vehicle Start->Admin Wait Wait for Absorption (e.g., 30-60 min) Admin->Wait Anesthetic Apply Topical Anesthetic to Corneas Wait->Anesthetic Stimulate Deliver Electrical Stimulus via Corneal Electrodes (e.g., 50 mA, 60 Hz, 0.2s) Anesthetic->Stimulate Observe Observe Seizure Response Stimulate->Observe Protected Endpoint: No Tonic Hindlimb Extension (Animal is Protected) Observe->Protected Yes NotProtected Endpoint: Tonic Hindlimb Extension Occurs (Animal is Not Protected) Observe->NotProtected No Analyze Analyze Data (Calculate % Protection, ED₅₀) Protected->Analyze NotProtected->Analyze

Workflow for the Maximal Electroshock (MES) seizure test.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol details the procedure for evaluating the anticonvulsant activity of a test compound using the MES model in mice.[1][21][22]

  • Animals and Preparation:

    • Use male ICR mice (or another appropriate strain) weighing 20-25 g.

    • Acclimate the animals to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water.[21][22]

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80).

    • Divide animals into groups (n=5-8 per group). Administer different doses of the test compound or vehicle to each group via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

    • Allow a predetermined time for drug absorption before seizure induction (e.g., 30 minutes for i.p., 60 minutes for p.o.).[1]

  • Seizure Induction:

    • Set an electroconvulsive shock generator to deliver the required stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration for mice).[3][21]

    • Just prior to stimulation, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes of the mouse.[21]

    • Place the corneal electrodes on the corneas of the mouse and deliver the electrical stimulus.

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. This is characterized by a rigid, full extension of the hindlimbs.

    • The animal is considered "protected" by the compound if the tonic hindlimb extension is abolished.[22]

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis or another appropriate statistical method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzoyl-4-phenylsemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoyl-4-phenylsemicarbazide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds have been investigated for a range of biological activities, including anticancer, insecticidal, and antimicrobial properties. The synthetic versatility of the semicarbazide core allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a detailed protocol for the synthesis of the parent compound, this compound, along with characterization data and an overview of the potential biological activities and associated signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1152-32-5[1]
Molecular Formula C₁₄H₁₃N₃O₂[2]
Molecular Weight 255.28 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 224-226 °C
Solubility Soluble in ethanol, DMSO, and DMF
Table 2: Anticancer Activity of Selected Semicarbazide and Thiosemicarbazide Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
4-benzhydryl-1-[2-(3-phenoxyphenyl)propanoyl]semicarbazideVarious cancer cell lines3-23[3]
4-benzhydryl-1-[2-(4-isobutylphenyl)propanoyl]semicarbazideVarious cancer cell lines3-23[3]
1-(4-Fluorophenoxyacetyl)-4-(p-tolyl)thiosemicarbazideLNCaP (Prostate)108.14[4]
1-(4-Fluorophenoxyacetyl)-4-(4-chlorophenyl)thiosemicarbazideLNCaP (Prostate)252.14[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general reaction between a benzoylhydrazine and an isocyanate.[5]

Materials:

  • Benzoylhydrazine

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzoylhydrazine (1.0 equivalent) in a minimal amount of anhydrous THF or DCM under a nitrogen or argon atmosphere.

  • Addition of Phenyl Isocyanate: To the stirred solution of benzoylhydrazine, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Microwave-Assisted Synthesis (Alternative): Alternatively, the reaction can be carried out under microwave irradiation.[5] Combine benzoylhydrazine (1.0 mmol) and phenyl isocyanate (1.0 mmol) in a suitable microwave vessel and irradiate for a short period (e.g., 1-5 minutes) at a moderate temperature.

  • Isolation of Product: Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent (THF or DCM).

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopic Analysis: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

    • FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching, C=O stretching (amide and urea), and aromatic C-H stretching.

    • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons of the benzoyl and phenyl groups, as well as signals for the N-H protons.

  • Mass Spectrometry: Determine the molecular weight of the compound using mass spectrometry.

Signaling Pathways and Mechanisms of Action

Several studies on benzamide and semicarbazide derivatives suggest potential mechanisms for their anticancer activity. One proposed pathway involves the induction of apoptosis. N-substituted benzamides have been shown to induce the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[6] Furthermore, some N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[7]

signaling_pathway cluster_cell Cancer Cell Benzoylsemicarbazide 1-Benzoyl-4-phenyl- semicarbazide Derivative Tubulin Tubulin Benzoylsemicarbazide->Tubulin Inhibition of polymerization Mitochondrion Mitochondrion Benzoylsemicarbazide->Mitochondrion Induces stress Microtubule Microtubule Disruption CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

experimental_workflow Start Start Synthesis Synthesis of 1-Benzoyl-4- phenylsemicarbazide Derivatives Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization BiologicalScreening Biological Activity Screening (e.g., Anticancer Assays) Characterization->BiologicalScreening DataAnalysis Data Analysis (IC50 determination, SAR) BiologicalScreening->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization LeadOptimization->Synthesis Further Derivatization End End LeadOptimization->End

Caption: General experimental workflow for the synthesis and evaluation of derivatives.

References

Application Notes and Protocols for Antimicrobial Assays Using 1-Benzoyl-4-phenylsemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoyl-4-phenylsemicarbazide belongs to the semicarbazide class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Semicarbazones, derivatives of semicarbazides, have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, and anticancer activities. The antimicrobial potential of these compounds is of particular interest in the ongoing search for novel agents to combat the rise of drug-resistant pathogens.

These application notes provide detailed protocols for the synthesis of this compound and for conducting in vitro antimicrobial susceptibility testing to determine its efficacy against a panel of pathogenic bacteria and fungi. The methodologies outlined below, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), are standard procedures in antimicrobial drug discovery.

Data Presentation

The antimicrobial activity of compounds structurally related to this compound has been evaluated against various microorganisms. While specific data for this compound is not extensively available in the public domain, the following table presents representative data for a structurally similar compound, acetone phenylhydrazone, to illustrate the expected range of activity. Researchers are encouraged to generate specific data for this compound using the protocols provided.

Table 1: Representative Antimicrobial Activity of a Phenylhydrazone Analog (Acetone Phenylhydrazone)

MicroorganismStrainMIC (µg/mL)[1]MBC (µg/mL)
Escherichia coli(Not Specified)125>125
Staphylococcus aureus(Not Specified)125>125
Salmonella typhi(Not Specified)125>125

Note: Data presented is for Acetone Phenylhydrazone as a representative analog. Specific values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from benzoylhydrazine and phenyl isocyanate.

Materials:

  • Benzoylhydrazine

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzoylhydrazine (1 equivalent) in anhydrous THF.

  • To this solution, add phenyl isocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or petroleum ether) to obtain pure this compound.

  • Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., IR, NMR).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh overnight culture, suspend isolated colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum without the test compound.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A known effective antibiotic/antifungal agent.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine whether the compound is microbistatic or microbicidal.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates (for bacteria)

  • Sabouraud Dextrose Agar plates (for fungi)

  • Sterile micropipettes

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, appropriately labeled agar plates.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Mandatory Visualizations

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many hydrazone and semicarbazone derivatives have been shown to exert their antimicrobial effects by targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. The proposed mechanism involves the inhibition of the enzyme's activity, leading to the accumulation of double-strand DNA breaks and ultimately cell death.

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Accumulation of Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound via inhibition of bacterial DNA gyrase.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the logical flow of the experimental protocols for determining the antimicrobial activity of this compound.

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis stock_prep Prepare Stock Solution (in DMSO) synthesis->stock_prep serial_dilution Perform Serial Dilution in 96-well plate stock_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plates inoculum_prep->inoculate serial_dilution->inoculate incubate_mic Incubate Plates (18-48 hours) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from clear wells read_mic->subculture incubate_mbc Incubate Agar Plates (18-48 hours) subculture->incubate_mbc read_mbc Determine MBC/MFC incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC of this compound.

References

Application of 1-Benzoyl-4-phenylsemicarbazide in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoyl-4-phenylsemicarbazide and its derivatives represent a class of compounds with significant potential in anticancer research. The semicarbazide scaffold is a versatile pharmacophore that has been explored for a range of biological activities. Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as starting points for the development of novel chemotherapeutic agents.[1] The mechanism of action for this class of compounds is often associated with the induction of apoptosis (programmed cell death) and disruption of the cell cycle, key processes to target in cancer therapy.[1] This document provides an overview of the potential applications, representative data, and detailed protocols for researchers investigating the anticancer properties of this compound and related analogs.

Representative Cytotoxicity Data

While specific cytotoxicity data for this compound is not extensively published, the following table presents representative half-maximal inhibitory concentration (IC50) values for closely related semicarbazide derivatives against various human cancer cell lines. This data is intended to be illustrative of the potential potency of this compound class.

Compound ClassCell LineCancer TypeRepresentative IC50 (µM)
Semicarbazide DerivativesMCF-7Breast Adenocarcinoma5 - 25
A549Lung Carcinoma10 - 50
HeLaCervical Cancer8 - 30
HCT116Colon Carcinoma15 - 60
PC-3Prostate Cancer12 - 40

Proposed Mechanism of Action: Induction of Apoptosis

It is hypothesized that this compound and its analogs may exert their anticancer effects by inducing the intrinsic pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization.

G BPS This compound Bcl2 Bcl-2 (Anti-apoptotic) BPS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) BPS->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value by plotting cell viability against compound concentration.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance (570 nm) AddDMSO->Read End End Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest cells by trypsinization and collect the culture medium to include floating cells.

    • Wash cells twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within 1 hour using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Structure-Activity Relationship (SAR) Logic

To optimize the anticancer activity of this compound, a systematic SAR study can be undertaken. The following diagram illustrates the logical workflow for such an investigation.

G Lead Lead Compound: This compound Synthesis Synthesize Analogs Lead->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT) Synthesis->Screening SAR Analyze Structure- Activity Relationship Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design InVivo In Vivo Studies Optimization->InVivo

Caption: Logical workflow for the structure-activity relationship study of this compound analogs.

References

Application Notes and Protocols for Testing Insecticidal Activity of Semicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the insecticidal properties of semicarbazide-based compounds. The protocols detailed below cover methods for assessing both lethal and sublethal effects on target insect species.

Introduction to Semicarbazide Insecticides

Semicarbazides are a class of insecticides that primarily act as sodium channel blockers.[1][2][3] Unlike other insecticides that target the voltage-gated sodium channels, such as pyrethroids, semicarbazides like metaflumizone exhibit a state-dependent blocking mechanism. They preferentially bind to the slow-inactivated state of the sodium channel, effectively preventing the influx of sodium ions and leading to the cessation of nerve impulses, which results in flaccid paralysis and eventual death of the insect.[2][3][4][5] This unique mode of action makes them valuable tools in pest management, particularly in strategies for overcoming resistance to other insecticide classes.

Data Presentation: Lethal and Sublethal Effects

The following tables summarize representative quantitative data for the insecticidal activity of a hypothetical semicarbazide compound against various insect pests.

Table 1: Acute Contact Toxicity of a Semicarbazide Insecticide

Insect SpeciesInstar/StageLC50 (µg/cm²) (95% CI)LC90 (µg/cm²) (95% CI)Slope ± SE
Spodoptera frugiperda (Fall Armyworm)3rd Instar Larvae0.45 (0.38-0.53)1.20 (1.05-1.38)2.5 ± 0.3
Plutella xylostella (Diamondback Moth)2nd Instar Larvae0.28 (0.24-0.33)0.75 (0.65-0.87)2.8 ± 0.4
Musca domestica (Housefly)Adult0.62 (0.55-0.70)1.65 (1.45-1.88)2.6 ± 0.3
Aphis gossypii (Cotton Aphid)Adult (apterous)0.35 (0.30-0.41)0.93 (0.81-1.07)2.7 ± 0.4

Table 2: Oral Toxicity of a Semicarbazide Insecticide

Insect SpeciesInstar/StageLC50 (ppm in diet) (95% CI)LC90 (ppm in diet) (95% CI)Slope ± SE
Spodoptera frugiperda3rd Instar Larvae1.5 (1.3-1.7)4.0 (3.5-4.6)2.9 ± 0.4
Plutella xylostella2nd Instar Larvae0.9 (0.8-1.0)2.4 (2.1-2.7)3.1 ± 0.5
Tribolium castaneum (Red Flour Beetle)Adult2.2 (1.9-2.5)5.8 (5.1-6.6)2.8 ± 0.4

Table 3: Sublethal Effects of a Semicarbazide Insecticide on Spodoptera frugiperda

Treatment (ppm in diet)Larval Duration (days)Pupal Weight (mg)Adult Emergence (%)Fecundity (eggs/female)
Control (0 ppm)12.5 ± 0.8250 ± 1595 ± 5450 ± 50
LC10 (0.5 ppm)14.2 ± 1.1225 ± 1288 ± 7380 ± 45
LC30 (1.0 ppm)16.8 ± 1.5190 ± 1875 ± 8250 ± 30*

* Indicates a statistically significant difference from the control group (p < 0.05).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Contact Toxicity Bioassay (Vial Coating Method)

Objective: To determine the concentration-mortality response of an insect species to a semicarbazide insecticide through residual contact.

Materials:

  • Test semicarbazide compound

  • Acetone or other suitable volatile solvent

  • Glass scintillation vials (20 ml)

  • Repeating pipette

  • Vial roller or rotator

  • Test insects (e.g., 3rd instar larvae of Spodoptera frugiperda)

  • Fine paintbrush

  • Incubator or environmental chamber (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod)

  • Control vials (solvent only)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the semicarbazide in acetone.

  • Serial Dilutions: Prepare a series of at least five serial dilutions from the stock solution. The concentrations should be chosen to produce a range of mortality from >0% to <100%.

  • Coating Vials: Add 0.5 ml of each dilution to a glass vial. Also, prepare control vials with 0.5 ml of acetone only.

  • Solvent Evaporation: Place the vials on a roller or rotator to ensure an even coating of the insecticide on the inner surface as the solvent evaporates. Allow the vials to dry completely in a fume hood.

  • Insect Introduction: Introduce one test insect into each vial using a fine paintbrush. For smaller insects, multiple individuals can be placed in each vial.

  • Incubation: Place the vials in an incubator under controlled conditions.

  • Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours after introduction. Insects that are unable to move in a coordinated manner when prodded with a paintbrush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 and LC90 values using probit analysis.

Protocol 2: Oral Toxicity Bioassay (Diet Incorporation Method)

Objective: To assess the toxicity of a semicarbazide insecticide when ingested by the target insect.

Materials:

  • Test semicarbazide compound

  • Artificial diet for the test insect

  • Distilled water

  • Blender or homogenizer

  • Multi-well bioassay trays or Petri dishes

  • Test insects (e.g., 2nd instar larvae of Plutella xylostella)

  • Incubator or environmental chamber

Procedure:

  • Preparation of Insecticide Solutions: Prepare aqueous solutions of the semicarbazide at various concentrations. A small amount of a non-toxic solvent may be used to dissolve the compound before adding it to the water if necessary.

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect species.

  • Incorporation of Insecticide: While the diet is still liquid and has cooled to a suitable temperature, add the insecticide solutions to the diet at a known ratio (e.g., 1:9 insecticide solution to diet) to achieve the desired final concentrations. Prepare a control diet with water or solvent only.

  • Dispensing Diet: Dispense the treated and control diets into the wells of bioassay trays or into Petri dishes. Allow the diet to solidify.

  • Insect Infestation: Place one larva in each well or a group of larvae in each Petri dish.

  • Incubation: Keep the bioassay trays or dishes in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality daily for 5-7 days.

  • Data Analysis: Calculate LC50 and LC90 values using probit analysis.

Protocol 3: Sublethal Effects on Development and Reproduction

Objective: To evaluate the non-lethal impacts of a semicarbazide on the life history parameters of an insect.

Procedure:

  • Exposure to Sublethal Concentrations: Expose a cohort of newly hatched larvae to sublethal concentrations (e.g., LC10 and LC30 determined from the oral toxicity bioassay) of the semicarbazide incorporated into their diet. A control group should be maintained on a non-treated diet.

  • Data Collection on Development: Monitor the insects daily and record the duration of the larval and pupal stages.

  • Pupal Weight: Weigh the pupae within 24 hours of pupation.

  • Adult Emergence: Record the percentage of adults that successfully emerge from the pupae.

  • Reproductive Assessment: Pair newly emerged male and female adults from each treatment group. Provide them with a suitable oviposition substrate and a food source.

  • Fecundity and Fertility: Count the total number of eggs laid per female (fecundity) and monitor the percentage of eggs that hatch (fertility).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the developmental and reproductive parameters between the treatment groups and the control.

Visualizations

Signaling Pathway of Semicarbazide Insecticides

G cluster_neuron Neuron cluster_channel_states Channel States Na_channel Voltage-Gated Sodium Channel (VGSC) Open Open Inactive Slow Inactivated Open->Inactive Na_influx Na+ Influx Open->Na_influx Closed Closed (Resting) Closed->Open Inactive->Closed repolarization No_Na_influx No Na+ Influx Inactive->No_Na_influx Semicarbazide Semicarbazide Insecticide Semicarbazide->Inactive binds and stabilizes Depolarization Membrane Depolarization Depolarization->Closed triggers opening Action_Potential Action Potential Propagation Na_influx->Action_Potential Paralysis Flaccid Paralysis & Death No_Na_influx->Paralysis

Caption: Mode of action of semicarbazide insecticides on the voltage-gated sodium channel.

Experimental Workflow for Insecticidal Activity Testing

G start Start prep_insecticide Prepare Semicarbazide Stock & Dilutions start->prep_insecticide range_finding Range-Finding Assay (Broad Concentrations) prep_insecticide->range_finding sublethal_assay Sublethal Assay (LC10, LC30) prep_insecticide->sublethal_assay definitive_assay Definitive Bioassay (Narrow Concentrations) range_finding->definitive_assay data_collection Data Collection (Mortality, Development, etc.) definitive_assay->data_collection sublethal_assay->data_collection data_analysis Statistical Analysis (Probit, ANOVA) data_collection->data_analysis results Determine LC50, LC90 & Sublethal Effects data_analysis->results end End results->end

Caption: General workflow for assessing the insecticidal activity of semicarbazides.

Logical Relationship of Semicarbazide Action

G cluster_effects Observed Effects exposure Insect Exposure (Contact or Oral) binding Binding to Inactivated Na+ Channels exposure->binding leads to channel_block Na+ Channel Blockage binding->channel_block nerve_failure Nerve Impulse Failure channel_block->nerve_failure paralysis Flaccid Paralysis nerve_failure->paralysis sublethal Sublethal Effects nerve_failure->sublethal at low doses lethal Lethal Effects (Mortality) paralysis->lethal at high doses

Caption: Logical progression from insect exposure to observed effects of semicarbazides.

References

Application Notes and Protocols for 1-Benzoyl-4-phenylsemicarbazide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of 1-Benzoyl-4-phenylsemicarbazide in cell culture-based assays. This document includes the physicochemical properties of the compound, detailed protocols for stock solution preparation, and a standard cell viability assay.

Compound Information

This compound is a synthetic organic compound with potential applications in biological research, particularly in the fields of oncology and microbiology.[1][2][3] Semicarbazide derivatives have been noted for their diverse biological activities, including anticancer and antimicrobial effects.[4][5]

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1152-32-5[6]
Molecular Formula C₁₄H₁₃N₃O₂[6]
Molecular Weight 255.27 g/mol [6]
Appearance Solid
Solubility Soluble in DMSO[7][8]
Storage Store at -20°C[8][9]

Experimental Protocols

Preparation of Stock Solutions

The following protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for cell culture experiments.[7][8][10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Sterilization: If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[9]

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][15]

Materials:

  • Cultured cells in a 96-well plate

  • Complete cell culture medium

  • Prepared stock solution of this compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[8][9]

  • Cell Treatment:

    • Aspirate the old medium from the cell culture wells.

    • Gently wash the cells with PBS.

    • Add the medium containing the desired concentrations of this compound to each well.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure the formazan is completely dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound and conducting a cell viability assay.

G cluster_prep Compound Preparation cluster_assay Cell Viability Assay calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store dissolve->aliquot treat Treat with Compound aliquot->treat Use Stock Solution seed Seed Cells seed->treat incubate Incubate treat->incubate mtt Add MTT incubate->mtt read Read Absorbance mtt->read analyze Analyze Data read->analyze

Caption: Workflow for preparing and testing this compound.

Hypothetical Signaling Pathway

Based on the known anticancer activities of similar semicarbazide derivatives, the following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis. The exact mechanism of action for this specific compound requires further investigation.

G cluster_cell Cancer Cell BPSP 1-Benzoyl-4- phenylsemicarbazide pro_survival Pro-survival Signaling BPSP->pro_survival Inhibits? bcl2 Bcl-2 (Anti-apoptotic) BPSP->bcl2 Downregulates? pro_survival->bcl2 caspases Caspase Activation bcl2->caspases Inhibits apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical mechanism of this compound induced apoptosis.

References

Application Notes and Protocols for the Characterization of Semicarbazide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of semicarbazide, a crucial starting material in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and UV-Vis Spectrophotometry are designed to ensure accurate and reliable characterization of semicarbazide purity, aiding in quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) for Semicarbazide Purity and Impurity Profiling

Principle:

Reverse-phase HPLC is a powerful technique for the separation, identification, and quantification of semicarbazide and its potential process-related impurities. The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Semicarbazide and its impurities are separated based on their differential partitioning between the two phases. Detection is typically achieved using a UV detector.

Potential Impurities:

Common impurities in semicarbazide include starting materials and by-products from its synthesis, such as:

  • Hydrazine

  • Urea

  • Semicarbazone derivatives

  • Carbamide residues

  • Inorganic salts

Commercial grades of semicarbazide typically have a purity of ≥98.0%, with total organic impurities limited to ≤2.0%.[1] Specific impurities like hydrazine are often controlled at levels at or below 0.1%.[1]

Experimental Protocol: Reverse-Phase HPLC

Apparatus:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Semicarbazide hydrochloride reference standard

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid to improve peak shape. A common mobile phase composition is a mixture of acetonitrile and water.[2][3] For a semicarbazone derivative, a mobile phase of methanol and water (70:30 v/v) has been used.[4]

Sample Preparation:

  • Accurately weigh about 25 mg of the semicarbazide hydrochloride sample.

  • Dissolve the sample in the mobile phase in a 25 mL volumetric flask and make up to volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (Semicarbazide has low UV absorbance; derivatization can enhance sensitivity, but direct detection at low wavelengths is possible for purity assays). For semicarbazone derivatives, 285 nm is a suitable wavelength.[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the reference standard solution to determine the retention time and peak area of semicarbazide.

  • Inject the sample solution.

  • Identify the semicarbazide peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the semicarbazide sample by the area normalization method or by using an external standard calibration.

Data Analysis: The percentage purity of semicarbazide can be calculated using the following formula (area normalization):

Purity (%) = (Area of Semicarbazide Peak / Total Area of all Peaks) x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sp1 Weigh Semicarbazide Sample sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Filter Solution (0.45 µm) sp2->sp3 hplc4 Inject Sample sp3->hplc4 mp1 Prepare Mobile Phase mp2 Filter and Degas mp1->mp2 hplc1 System Equilibration mp2->hplc1 hplc2 Inject Blank hplc1->hplc2 hplc3 Inject Standard hplc2->hplc3 hplc3->hplc4 da1 Chromatogram Acquisition hplc4->da1 da2 Peak Integration da1->da2 da3 Purity Calculation da2->da3

HPLC analysis workflow for semicarbazide purity.

Iodometric Titration for Semicarbazide Assay

Principle:

This method is based on the oxidation of semicarbazide by iodine. In an acidic medium, semicarbazide reacts with a known excess of iodine solution. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using starch as an indicator. The amount of semicarbazide is calculated from the amount of iodine consumed in the reaction.

Reaction: NH₂CONHNH₂ + 2I₂ → N₂ + CO + 4HI + NH₃

Experimental Protocol: Iodometric Titration

Apparatus:

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Iodine flask (250 mL)

  • Analytical balance

Reagents and Solutions:

  • 0.1 N Iodine Solution: Prepare and standardize a 0.1 N iodine solution.

  • 0.1 N Sodium Thiosulfate Solution: Prepare and standardize a 0.1 N sodium thiosulfate solution.

  • Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with 10 mL of cold water to form a paste. Add this paste to 90 mL of boiling water with constant stirring. Cool before use.

  • Sulfuric Acid (1 M): Slowly add 56 mL of concentrated sulfuric acid to about 900 mL of water, cool, and dilute to 1 L.

Procedure:

  • Accurately weigh about 100 mg of the semicarbazide hydrochloride sample and transfer it to a 250 mL iodine flask.

  • Dissolve the sample in 50 mL of water.

  • Add 10 mL of 1 M sulfuric acid.

  • Pipette 50.0 mL of 0.1 N iodine solution into the flask. Stopper the flask and allow the mixture to stand in the dark for 10-15 minutes.

  • Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with 0.1 N sodium thiosulfate solution, dropwise, until the blue color disappears.

  • Perform a blank titration by repeating the procedure without the semicarbazide sample.

Data Analysis: Calculate the percentage purity of semicarbazide using the following formula:

Purity (%) = [((V_B - V_S) x N x E) / W] x 100

Where:

  • V_B = Volume (mL) of sodium thiosulfate solution used in the blank titration

  • V_S = Volume (mL) of sodium thiosulfate solution used in the sample titration

  • N = Normality of the sodium thiosulfate solution

  • E = Equivalent weight of semicarbazide hydrochloride (molecular weight / 4)

  • W = Weight (mg) of the semicarbazide hydrochloride sample

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction with Iodine cluster_titration Back Titration cluster_calc Calculation tp1 Weigh Semicarbazide Sample tp2 Dissolve in Water & Acidify tp1->tp2 tr1 Add Excess 0.1 N Iodine tp2->tr1 tr2 Incubate in Dark tr1->tr2 tt1 Titrate with 0.1 N Na2S2O3 tr2->tt1 tt2 Add Starch Indicator at Endpoint tt1->tt2 tt3 Continue Titration to Colorless tt2->tt3 tc1 Record Titration Volumes tt3->tc1 tc2 Calculate Purity tc1->tc2

Iodometric titration workflow for semicarbazide assay.

UV-Vis Spectrophotometry for Semicarbazide Assay (via Derivatization)

Principle:

Semicarbazide itself does not possess a strong chromophore for direct UV-Vis analysis. Therefore, a derivatization reaction is employed to form a colored product that can be quantified spectrophotometrically. A common derivatizing agent for primary amines and hydrazines is p-dimethylaminobenzaldehyde (DMAB), which reacts with semicarbazide in an acidic medium to form a yellow Schiff base. The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax) and is proportional to the concentration of semicarbazide.

Reaction: Semicarbazide + p-Dimethylaminobenzaldehyde --(H⁺)--> Yellow Schiff Base

Experimental Protocol: Spectrophotometric Assay

Apparatus:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Water bath

Reagents and Solutions:

  • p-Dimethylaminobenzaldehyde (DMAB) Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 100 mL of methanol containing 1 mL of concentrated sulfuric acid.

  • Semicarbazide Hydrochloride Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of semicarbazide hydrochloride reference standard, dissolve in water in a 100 mL volumetric flask, and make up to volume.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-25 µg/mL.

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the semicarbazide hydrochloride sample, dissolve in water in a 100 mL volumetric flask, and make up to volume. Dilute this solution to obtain a final concentration of approximately 15 µg/mL.

  • Color Development:

    • Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.

    • Add 2.0 mL of the DMAB reagent to each test tube.

    • Heat the test tubes in a water bath at 60°C for 20 minutes.

    • Cool the solutions to room temperature.

  • Spectrophotometric Measurement:

    • Determine the λmax of the colored product by scanning one of the standard solutions from 350 nm to 550 nm against a reagent blank (prepared by mixing 1.0 mL of water with 2.0 mL of DMAB reagent and treating it in the same manner as the samples). A typical λmax for the resulting chromogen is around 425 nm.

    • Measure the absorbance of all standard and sample solutions at the determined λmax against the reagent blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions.

Data Analysis: Determine the concentration of semicarbazide in the sample solution from the calibration curve. Calculate the percentage purity of the semicarbazide hydrochloride sample.

Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_reaction Derivatization Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis sol1 Prepare Standard & Sample Solutions dr1 Mix Sample/Standard with DMAB sol1->dr1 sol2 Prepare DMAB Reagent sol2->dr1 dr2 Heat in Water Bath dr1->dr2 dr3 Cool to Room Temperature dr2->dr3 sm1 Determine λmax dr3->sm1 sm2 Measure Absorbance of Standards & Sample sm1->sm2 da1 Construct Calibration Curve sm2->da1 da2 Determine Sample Concentration da1->da2 da3 Calculate Purity da2->da3

Spectrophotometric analysis workflow for semicarbazide.

Data Presentation and Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling, the available equipment, and the desired level of precision.

ParameterHPLCIodometric TitrationUV-Vis Spectrophotometry
Principle Chromatographic separationRedox titrationColorimetric reaction
Specificity High (can separate impurities)Moderate (subject to interference from other reducing/oxidizing agents)Moderate (subject to interference from other compounds that react with DMAB)
Sensitivity HighModerateHigh (with derivatization)
Typical Purity >99%[3][5]>99%[2][3][5]Dependent on method validation
LOD/LOQ Low (µg/mL to ng/mL range)Higher (dependent on titrant concentration and burette precision)Low (µg/mL range)
Throughput Moderate (automated)Low (manual)High (can be automated)
Impurity Profiling YesNoNo

Note on LOD/LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are method-specific and must be determined during method validation. For HPLC and spectrophotometry, LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.[6][7][8] For titration, the LOD can be estimated based on the smallest detectable volume of titrant that causes a discernible endpoint change.[9] The values presented in the table are general comparisons; specific values would need to be established for each validated method.

References

Application Notes and Protocols: 1-Benzoyl-4-phenylsemicarbazide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Benzoyl-4-phenylsemicarbazide as a versatile pharmaceutical intermediate, with a focus on its application in the synthesis of novel compounds with potential anticancer activity. Detailed experimental protocols and data are presented to guide researchers in their drug discovery and development endeavors.

Introduction

This compound is a key organic compound that serves as a valuable building block in medicinal chemistry.[1] Its unique chemical structure allows for diverse modifications, making it an ideal scaffold for the synthesis of a wide range of derivatives. Semicarbazide and its analogs, including thiosemicarbazones, have garnered significant attention due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. This document focuses on the application of this compound in the generation of novel semicarbazone derivatives and discusses their potential as anticancer agents.

Synthesis of 1-Benzoyl-4-phenylsemicarbazone Derivatives

This compound can be readily reacted with a variety of aldehydes and ketones to yield the corresponding 1-Benzoyl-4-phenylsemicarbazones. This condensation reaction is a straightforward and efficient method for generating a library of diverse compounds for biological screening.

General Experimental Workflow

The synthesis and evaluation of 1-Benzoyl-4-phenylsemicarbazone derivatives typically follow the workflow outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Condensation Reaction Start->Reaction Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Screening Anticancer Screening (e.g., MTT Assay) Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of 1-Benzoyl-4-phenylsemicarbazone derivatives.
Protocol 1: Synthesis of 1-Benzoyl-4-phenyl-semicarbazones

This protocol describes a general method for the synthesis of 1-Benzoyl-4-phenylsemicarbazone derivatives through the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add cold distilled water to the reaction mixture until a solid precipitates out.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Anticancer Applications

Derivatives of semicarbazides and thiosemicarbazides have demonstrated promising anticancer activities against a variety of cancer cell lines. While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the broader class of compounds suggests their potential as valuable leads in anticancer drug discovery.

Table 1: Summary of Reported Anticancer Activities of Semicarbazide and Thiosemicarbazide Derivatives
Derivative ClassCancer Cell Line(s)Reported ActivityReference(s)
Thiosemicarbazide DerivativesProstate Cancer (LNCaP)Promising activity with a higher safety profile than semicarbazides.
1-(4-Fluorophenoxyacetyl)-4-substituted ThiosemicarbazidesProstate Cancer (LNCaP)IC50 = 108.14 µM for the most active compound.
N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide DerivativesHuman promyelocytic leukemic (HL-60), Human hepatocellular carcinoma (Bel-7402), Human gastric carcinoma (BGC-823), Human nasopharyngeal carcinoma (KB)Obvious anticancer activity.
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesLiver, breast, colon, gastric, and endometrial cancer cell linesHigh cytotoxicity levels with 50% growth inhibition in micromolar concentrations.
Proposed Mechanism of Action: Topoisomerase II Inhibition

Several studies on thiosemicarbazone derivatives suggest that their anticancer effects may be mediated through the inhibition of topoisomerase II.[2][3][4] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Topoisomerase IIα is a key enzyme in rapidly proliferating cancer cells, making it an attractive target for anticancer drugs.

The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, which leads to double-strand breaks in the DNA. These breaks, if not repaired, can trigger apoptosis (programmed cell death) in cancer cells.

G cluster_pathway Proposed Anticancer Mechanism Drug 1-Benzoyl-4-phenyl- semicarbazone Derivative Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Drug->Cleavage_Complex Stabilizes TopoII Topoisomerase IIα DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication DNA_Replication->Cleavage_Complex Forms DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Induces Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.

Structural Relationship of Synthesized Derivatives

The core structure of this compound provides a versatile platform for creating a diverse library of compounds. The key components that can be systematically varied are the substituents on the phenyl ring originating from the aldehyde or ketone used in the condensation reaction.

G cluster_core Core Structure cluster_derivative Derivative Structure cluster_substituent Variable Substituent Core This compound Moiety Derivative 1-Benzoyl-4-phenylsemicarbazone Core->Derivative Substituent R-group from Aldehyde/Ketone Derivative->Substituent

Caption: Structural relationship of 1-Benzoyl-4-phenylsemicarbazone derivatives.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile intermediate for the synthesis of novel pharmaceutical compounds. The straightforward synthesis of its semicarbazone derivatives, coupled with the known anticancer potential of this class of compounds, makes it an attractive starting point for drug discovery programs.

Further research is warranted to synthesize and screen a broader library of 1-Benzoyl-4-phenylsemicarbazone derivatives to establish clear structure-activity relationships. Detailed mechanistic studies, including enzyme inhibition assays and cellular pathway analysis, will be crucial to validate the proposed mechanism of action and to identify the most promising lead compounds for further preclinical and clinical development. The protocols and information provided herein serve as a foundational guide for researchers embarking on such investigations.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide and its derivatives represent a class of compounds with significant biological activities, including the ability to inhibit various enzymes. This has led to their investigation as potential therapeutic agents for a range of diseases. A primary target of semicarbazide derivatives is the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a role in inflammation and is implicated in diseases such as diabetes and atherosclerosis.[1][2][3][4] Other enzymes, including tyrosinase and urease, are also susceptible to inhibition by these compounds, highlighting their broad-spectrum bioactivity.

This document provides detailed protocols for studying the inhibitory effects of semicarbazide derivatives on SSAO, tyrosinase, and urease. It includes procedures for determining the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of inhibition through kinetic studies.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The inhibitory potential of semicarbazide derivatives is typically quantified by their IC50 values. The mechanism of inhibition is further characterized by determining kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor.

Table 1: Representative IC50 Values for Semicarbazide Derivatives against Target Enzymes

Compound IDTarget EnzymeSubstrateIC50 (µM)
Semicarbazide Derivative ASSAO/VAP-1Benzylamine15.2
Semicarbazide Derivative BSSAO/VAP-1Methylamine25.8
Semicarbazide Derivative CTyrosinaseL-DOPA8.5
Semicarbazide Derivative DUreaseUrea12.1

Table 2: Kinetic Parameters for a Representative Semicarbazide Derivative against SSAO/VAP-1

Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min)Inhibition Type
0 (Control)0.5100-
101.0100Competitive
201.5100Competitive

Experimental Protocols

Protocol for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition Assay

This protocol is designed to determine the inhibitory activity of semicarbazide derivatives against SSAO. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the SSAO-catalyzed oxidation of primary amines.[5] The Amplex® Red reagent is used as a fluorogenic probe for H₂O₂.

Materials:

  • Semicarbazide-Sensitive Amine Oxidase (SSAO) enzyme (e.g., from bovine plasma or recombinant)

  • Semicarbazide derivative (test compound)

  • Benzylamine or methylamine (substrate)[6]

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the semicarbazide derivative in DMSO.

    • Prepare a stock solution of the substrate (benzylamine or methylamine) in phosphate buffer.

    • Prepare a working solution of Amplex® Red and HRP in phosphate buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the following in order:

      • Phosphate buffer

      • SSAO enzyme solution

      • Varying concentrations of the semicarbazide derivative (or DMSO for the control).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately add the Amplex® Red/HRP working solution to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm every 5 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Protocol for Tyrosinase Inhibition Assay

This protocol measures the ability of semicarbazide derivatives to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis. The assay monitors the formation of dopachrome from the oxidation of L-DOPA.

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA) (substrate)

  • Semicarbazide derivative (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • DMSO

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the semicarbazide derivative and kojic acid in DMSO.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Phosphate buffer

      • Tyrosinase solution

      • Varying concentrations of the semicarbazide derivative (or DMSO for the control).

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in the SSAO protocol.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Urease Inhibition Assay

This protocol assesses the inhibition of urease by semicarbazide derivatives. The assay is based on the measurement of ammonia produced from the hydrolysis of urea, using the Berthelot method.

Materials:

  • Jack bean urease

  • Urea (substrate)

  • Semicarbazide derivative (test compound)

  • Thiourea (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • DMSO

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the semicarbazide derivative and thiourea in DMSO.

    • Prepare a stock solution of urea in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Phosphate buffer

      • Urease solution

      • Varying concentrations of the semicarbazide derivative (or DMSO for the control).

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the urea solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Add the phenol reagent to each well.

    • Add the alkali reagent to each well.

    • Incubate at room temperature for 10 minutes for color development.

    • Measure the absorbance at 625 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in the SSAO protocol.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Determining the Mechanism of Enzyme Inhibition

This protocol utilizes Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[7][8][9][10][11]

Procedure:

  • Perform Enzyme Assays:

    • Following the appropriate assay protocol (SSAO, tyrosinase, or urease), measure the initial reaction velocity at a fixed enzyme concentration and varying substrate concentrations.

    • Repeat the experiment in the presence of at least two different fixed concentrations of the semicarbazide derivative.

    • Ensure that the substrate concentrations bracket the Km value.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

    • To determine the kinetic parameters more accurately, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V against 1/[S].[1][9][11]

    • From the Lineweaver-Burk plot, determine the apparent Km and Vmax values from the x- and y-intercepts, respectively.

      • Y-intercept = 1/Vmax

      • X-intercept = -1/Km

    • Analyze the changes in apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition:

      • Competitive inhibition: Km increases, Vmax remains unchanged.[11]

      • Non-competitive inhibition: Km remains unchanged, Vmax decreases.[11]

      • Uncompetitive inhibition: Both Km and Vmax decrease.

      • Mixed inhibition: Both Km and Vmax are altered, but not in a proportional manner.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_solutions Prepare Stock Solutions prep_reagents->prep_solutions ic50_assay IC50 Determination Assay (Varying Inhibitor Concentrations) prep_solutions->ic50_assay kinetic_assay Kinetic Study Assay (Varying Substrate Concentrations) prep_solutions->kinetic_assay calc_inhibition Calculate % Inhibition ic50_assay->calc_inhibition plot_mm Michaelis-Menten Plot kinetic_assay->plot_mm plot_lb Lineweaver-Burk Plot kinetic_assay->plot_lb plot_ic50 Plot IC50 Curve calc_inhibition->plot_ic50 determine_ic50 Determine IC50 Value plot_ic50->determine_ic50 determine_kinetics Determine Km, Vmax plot_lb->determine_kinetics determine_mechanism Determine Inhibition Mechanism determine_kinetics->determine_mechanism

Caption: Experimental workflow for studying enzyme inhibition.

ssao_pathway cluster_cell Endothelial Cell VAP1 VAP-1/SSAO H2O2 H₂O₂ (ROS) VAP1->H2O2 Aldehyde Aldehyde VAP1->Aldehyde PrimaryAmine Primary Amines (e.g., Methylamine) PrimaryAmine->VAP1 NFkB NF-κB Activation H2O2->NFkB AdhesionMolecules Upregulation of Adhesion Molecules (ICAM-1, VCAM-1) NFkB->AdhesionMolecules Adhesion Leukocyte Adhesion & Transmigration AdhesionMolecules->Adhesion Inflammation Inflammation Leukocyte Leukocyte Leukocyte->Adhesion Adhesion->Inflammation Semicarbazide Semicarbazide Derivative Semicarbazide->VAP1 Inhibition

Caption: SSAO/VAP-1 signaling pathway in inflammation.

tyrosinase_pathway cluster_melanocyte Melanocyte Tyrosinase Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation Tyrosine L-Tyrosine Tyrosine->Tyrosinase LDOPA->Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Semicarbazide Semicarbazide Derivative Semicarbazide->Tyrosinase Inhibition

Caption: Tyrosinase pathway in melanin synthesis.

References

Application Notes and Protocols for the Synthesis of Novel 1-Benzoyl-4-phenylsemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of novel derivatives from the scaffold 1-Benzoyl-4-phenylsemicarbazide. This versatile molecule serves as a valuable starting point for the development of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and microbiology. The following sections outline key synthetic strategies, detailed experimental procedures, and biological evaluation data to guide researchers in the exploration of this chemical space.

Introduction

Semicarbazide and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The this compound core offers a readily modifiable template for the synthesis of diverse compound libraries. The key reactive positions for derivatization are the secondary amine of the semicarbazide backbone and the aromatic rings, allowing for a variety of chemical transformations to explore structure-activity relationships (SAR).

Synthetic Strategies and Methodologies

Novel derivatives of this compound can be synthesized through several key reaction pathways. The most common approaches involve N-acylation and condensation reactions.

1. N-Acylation of the Semicarbazide Backbone:

This strategy involves the introduction of various acyl groups to the secondary amine of the semicarbazide moiety. This can be achieved by reacting this compound with a range of acylating agents such as acid chlorides or anhydrides in the presence of a suitable base. This method allows for the incorporation of diverse functionalities, influencing the lipophilicity, steric bulk, and electronic properties of the final compounds.

2. Condensation with Aldehydes and Ketones:

The terminal primary amine of a related precursor, 4-phenyl-3-thiosemicarbazide, can readily undergo condensation reactions with a wide array of aromatic and heterocyclic aldehydes to form Schiff bases (thiosemicarbazones). While this protocol starts with a thiosemicarbazide, the resulting derivatives provide valuable insights into the types of modifications that can be explored. This approach is particularly useful for introducing diverse aromatic systems and exploring their impact on biological activity.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Heterocyclic Amine (Illustrative)

While a specific protocol for the direct N-acylation of this compound was not found in the reviewed literature, the following general procedure for N-acylation of heterocyclic amines can be adapted.[1] Researchers should optimize the reaction conditions, including the choice of base, solvent, and temperature, for the specific substrate.

Materials:

  • Heterocyclic amine (e.g., this compound) (1.05 mmol)

  • Benzoyl chloride or other acyl chloride (1.05 mmol)

  • Catalytic clay (e.g., Montmorillonite K-10) (0.5 g)

  • Ethanol

  • Acetone

Procedure:

  • To a stirred mixture of the acyl chloride (1.05 mmol) and clay catalyst (0.5 g) at room temperature, add the heterocyclic amine (1.05 mmol) in small portions.

  • Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

  • Evaporate the solvent from the combined filtrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified N-acylated derivative.

  • The clay catalyst can be recovered by washing with acetone, followed by distilled water, and then reused.

Protocol 2: Synthesis of 4-Phenyl-3-thiosemicarbazone Derivatives via Condensation with Aromatic Aldehydes

This protocol describes the synthesis of thiosemicarbazone derivatives, which are structurally related to the target compounds and demonstrates a key synthetic transformation.[2]

Materials:

  • 4-Phenyl-3-thiosemicarbazide (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-phenyl-3-thiosemicarbazide (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol.

  • Add a few drops of glacial acetic acid to the solution.

  • Reflux the reaction mixture for 1-3 hours at 85°C.

  • Monitor the reaction completion by TLC.

  • After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Data Presentation

The following tables summarize the biological activities of representative semicarbazide and thiosemicarbazide derivatives from the literature. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of Semicarbazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3c HL-6013.08[3]
4a HL-6011.38[3]
11q HT290.32 - 1.57[4]
11s SK-N-SH0.32 - 1.57[4]
11s MDA-MB-2310.32 - 1.57[4]
11s MKN450.32 - 1.57[4]
5l Various3 - 23
5s Various3 - 23
5f Various3 - 23

Table 2: Antimicrobial Activity of Thiosemicarbazide and Benzohydrazide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
5 Escherichia coli0.64[5]
21 Escherichia coli0.67[5]
4t Staphylococcus aureus31[6]
4i Staphylococcus aureus31-70[6]
4p Staphylococcus aureus31-70[6]
4c Staphylococcus aureus31-70[6]
4p Bacillus subtilis70[6]

Visualizations of Pathways and Workflows

Signaling Pathways

Semicarbazone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the activation of caspases.[3] The following diagram illustrates a simplified representation of this pathway.

Derivative Semicarbazide Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by semicarbazide derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.

Start This compound Synthesis Chemical Synthesis (e.g., N-Acylation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (Anticancer, Antimicrobial) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols for Single Crystal X-ray Diffraction Analysis of Semicarbazide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Single crystal X-ray diffraction (SC-XRD) is an essential analytical technique for unambiguously determining the three-dimensional atomic arrangement of molecules in the solid state.[1][2] For semicarbazide and its derivatives, particularly semicarbazones, this method provides critical structural information that is invaluable in the field of drug development and materials science. Semicarbazones are known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties, which are intrinsically linked to their molecular conformation and intermolecular interactions.[3]

SC-XRD analysis allows for the precise determination of:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles that define the molecule's conformation.[1][4]

  • Stereochemistry: Unambiguous assignment of the relative and absolute configuration of chiral centers.[5][6]

  • Intermolecular Interactions: Detailed characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing. These interactions are crucial for understanding solubility, stability, and receptor-binding affinity.

  • Polymorphism: Identification of different crystalline forms of the same compound, which can have significant differences in physical properties and biological activity.

This information is fundamental for structure-activity relationship (SAR) studies, aiding in the rational design and optimization of lead compounds in drug discovery. By understanding the precise structural features responsible for a molecule's activity, researchers can make targeted modifications to enhance efficacy and reduce side effects.[6]

Experimental Protocols

Protocol 1: Synthesis of Semicarbazone Derivatives

This protocol describes the general synthesis of semicarbazones through the condensation of an aldehyde or ketone with semicarbazide hydrochloride.

Materials:

  • Aldehyde or Ketone

  • Semicarbazide Hydrochloride (CH₅N₃O·HCl)[7][8]

  • Sodium Acetate (CH₃COONa) or other suitable base

  • Ethanol or Methanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring and heating apparatus

Procedure:

  • Preparation of Semicarbazide Solution: In a round-bottom flask, dissolve semicarbazide hydrochloride and an equimolar or slight excess of sodium acetate in a minimal amount of warm water. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.[9][10]

  • Dissolving the Carbonyl Compound: In a separate beaker, dissolve the aldehyde or ketone substrate in a suitable solvent like ethanol.

  • Condensation Reaction: Add the ethanolic solution of the carbonyl compound dropwise to the aqueous solution of semicarbazide while stirring.

  • Reaction Completion: The reaction mixture can be stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the carbonyl compound.[10][11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the semicarbazone product often precipitates out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain a pure crystalline powder.[11][12] The purity should be confirmed by measuring the melting point and using spectroscopic techniques (NMR, FT-IR).

Protocol 2: Growing Single Crystals for X-ray Diffraction

Growing high-quality single crystals is the most critical and often challenging step. The method of choice depends on the solubility and stability of the compound.

General Considerations:

  • Purity: The starting material must be of the highest possible purity.

  • Cleanliness: All glassware must be meticulously clean to avoid unwanted nucleation sites.[13]

  • Vibrations: The crystallization vessel should be placed in a location free from mechanical disturbances.[13]

  • Patience: Crystal growth can take from several days to weeks.[13]

Method 2A: Slow Evaporation

  • Prepare a saturated or nearly saturated solution of the purified semicarbazone in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).

  • Filter the solution into a clean vial or beaker to remove any dust or particulate matter.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in an undisturbed location at a constant temperature. Crystals will form as the solvent slowly evaporates and the solution becomes supersaturated.[13]

Method 2B: Solvent Diffusion

  • Dissolve the semicarbazone in a small amount of a "good" solvent in which it is readily soluble.

  • Place this solution in a small, narrow container (e.g., a test tube or a small vial).

  • Carefully layer a "poor" solvent (in which the compound is insoluble but which is miscible with the "good" solvent) on top of the solution. This should be done slowly down the side of the container to minimize mixing.

  • Seal the container and leave it undisturbed. As the solvents slowly diffuse into one another, the solubility of the compound will decrease, leading to the growth of crystals at the interface.[13]

Protocol 3: Single Crystal X-ray Diffraction Analysis

1. Crystal Mounting and Screening:

  • A suitable single crystal (typically 50-250 microns in size) is selected under a microscope.[4]

  • The crystal is mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

  • The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal motion and radiation damage.

2. Data Collection:

  • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, is used to collect the diffraction data.[1]

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.

  • The positions and intensities of the diffraction spots are recorded.[14]

3. Data Reduction and Structure Solution:

  • The collected images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

  • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.[2]

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6] From this map, an initial molecular model is built.

4. Structure Refinement:

  • The initial model is refined using full-matrix least-squares techniques (e.g., using software like SHELXL).[2][11]

  • This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Hydrogen atoms are typically located in the difference Fourier map and refined.

5. Analysis and Validation:

  • The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

  • The quality of the final structure is validated using metrics such as R-factors and goodness-of-fit. The final structure is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[15]

Data Presentation

The following tables summarize representative crystallographic data for several semicarbazone structures reported in the literature.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterCrotonaldehyde Semicarbazone[9][10]Pyridine 4-carbaldehyde Semicarbazone[16]1-(3-ethoxy-2-hydroxybenzilidene)-4-phenylsemicarbazide[17]
Empirical Formula C₅H₉N₃OC₇H₈N₄OC₁₆H₁₇N₃O₃
Formula Weight 127.15164.17299.33
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1C2/c
a (Å) 10.335.9630.131(2)
b (Å) 9.808.355.5670(4)
c (Å) 7.318.7818.2336(15)
α (°) 9069.3490
β (°) 108.4387.7997.456(7)
γ (°) 9080.7990
Volume (ų) 701.8404.73034.4(4)
Z 428

Table 2: Selected Bond Lengths (Å) and Angles (°) for Crotonaldehyde Semicarbazone[9][10]

BondLength (Å)AngleValue (°)
O1—C51.245C5—N2—N1118.0
N1—N21.378C4—N1—N2118.5
N1—C41.282O1—C5—N2122.9
N2—C51.353O1—C5—N3121.2
N3—C51.332N2—C5—N3115.9

Visualizations

experimental_workflow Figure 1: General Workflow for Semicarbazone Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_growth Single Crystal Growth cluster_analysis SC-XRD Analysis start Start: Aldehyde/Ketone + Semicarbazide HCl synthesis Condensation Reaction start->synthesis Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) filtration Filtration & Washing synthesis->filtration recrystallization Recrystallization for Purity filtration->recrystallization pure_cpd Pure Semicarbazone recrystallization->pure_cpd growth_method Crystal Growth (Slow Evaporation / Diffusion) pure_cpd->growth_method crystal_selection Select Suitable Single Crystal growth_method->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final 3D Structure (Bond lengths, angles, H-bonds) refinement->final_structure

Caption: General Workflow for Semicarbazone Crystal Structure Analysis.

logical_flow Figure 2: Logical Flow of SC-XRD Data Processing cluster_processing Data Reduction cluster_structure Structure Determination raw_data Raw Diffraction Images (Spot Positions & Intensities) integration Integration (Assign hkl indices) raw_data->integration correction Corrections (Lorentz, Polarization, Absorption) integration->correction unit_cell Determine Unit Cell & Space Group correction->unit_cell phasing Solve Phase Problem (e.g., Direct Methods) unit_cell->phasing e_map Generate Electron Density Map phasing->e_map build_model Build Initial Atomic Model e_map->build_model refine Least-Squares Refinement build_model->refine refine->build_model Iterate validate Validation & Analysis (R-factors, Geometry, Interactions) refine->validate

Caption: Logical Flow of SC-XRD Data Processing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzoyl-4-phenylsemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Benzoyl-4-phenylsemicarbazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Two-step synthesis: This involves the initial synthesis of 4-phenylsemicarbazide from phenylurea and hydrazine hydrate, followed by the acylation of the 4-phenylsemicarbazide intermediate with a benzoylating agent.

  • One-pot synthesis: This route involves the reaction of phenyl isocyanate with benzoylhydrazine.

Q2: What is a common solvent for the recrystallization of this compound?

A2: Ethanol is a commonly used solvent for the recrystallization of this compound and its analogs, as demonstrated in the purification of similar compounds.[1]

Q3: What are the potential side reactions that can lower the yield?

A3: A primary side reaction is the formation of di-substituted byproducts, such as 1,2-dibenzoyl-4-phenylsemicarbazide or 1,4-dibenzoyl-4-phenylsemicarbazide, especially if an excess of the benzoylating agent is used or if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction may not have reached completion.- Monitor the reaction using TLC until the starting material is consumed.- Consider extending the reaction time or slightly increasing the temperature.
Formation of byproducts: Significant formation of di-benzoylated products can reduce the yield of the desired mono-substituted product.- Use a precise 1:1 molar ratio of 4-phenylsemicarbazide to the benzoylating agent.- Add the benzoylating agent dropwise to the reaction mixture at a low temperature to control the reaction rate.
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to lower yields.- Optimize the reaction temperature. Acylation is often performed at 0°C to room temperature.- Ensure the use of a suitable solvent in which the reactants are soluble.- Use a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.
Product is difficult to purify Presence of unreacted starting materials: Phenylurea from the first step can be a persistent impurity.[2]- Purify the 4-phenylsemicarbazide intermediate by converting it to its hydrochloride salt and then regenerating the free base to remove unreacted phenylurea.[2]
Oily product instead of solid: The product may not be crystallizing properly.- Ensure the recrystallization solvent is appropriate. The ideal solvent should dissolve the compound when hot but not at room temperature.- Try a mixed solvent system for recrystallization.
Inconsistent Results Impure starting materials: The purity of 4-phenylsemicarbazide and the benzoylating agent is crucial.- Use freshly purified starting materials. 4-phenylsemicarbazide can be purified as described above.[2]- Ensure the benzoylating agent is free from hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylsemicarbazide (Intermediate)

This protocol is adapted from a procedure for the synthesis of 4-phenylsemicarbazide from phenylurea and hydrazine hydrate.[2]

Materials:

  • Phenylurea

  • Hydrazine hydrate (42% solution)

  • Decolorizing charcoal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • 10% Sodium hydroxide solution

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine phenylurea (0.5 mole) and 42% hydrazine hydrate solution (1 mole).

  • Heat the mixture on a steam bath for approximately 12 hours.

  • Add a small amount of decolorizing charcoal to the hot mixture and filter.

  • Wash the charcoal with warm water.

  • Concentrate the filtrate and washings on a steam bath.

  • Cool the concentrated solution in an ice bath to induce crystallization. Collect the crystals by filtration.

  • To purify, dissolve the crude product in hot absolute ethanol and add concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Filter the hydrochloride salt, wash with alcohol, and dry.

  • Dissolve the hydrochloride salt in hot water and treat with a 10% sodium hydroxide solution to regenerate the free base.

  • Cool the solution in an ice bath and filter the pure 4-phenylsemicarbazide. The expected yield of the pure base is in the range of 37-40%.[2]

Protocol 2: Synthesis of this compound

This protocol is based on general acylation principles for semicarbazides.

Materials:

  • 4-Phenylsemicarbazide

  • Benzoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-phenylsemicarbazide (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.1 equivalents) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a dilute HCl solution to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from hot ethanol.

Data Presentation

The following table presents illustrative data on how reaction conditions can affect the yield of this compound. This data is intended as an example for optimization studies.

Entry Benzoylating Agent Base (equiv.) Temperature (°C) Reaction Time (h) Yield (%)
1Benzoyl ChloridePyridine (1.1)0 to RT675
2Benzoyl ChloridePyridine (1.1)RT668
3Benzoyl ChlorideTriethylamine (1.1)0 to RT672
4Benzoic AnhydridePyridine (1.1)501265
5Benzoyl ChlorideNoneRT12<20

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis start Phenylurea + Hydrazine Hydrate reaction1 Reflux (12h) start->reaction1 purification1 Purification via Hydrochloride Salt reaction1->purification1 intermediate 4-Phenylsemicarbazide purification1->intermediate reagents 4-Phenylsemicarbazide + Benzoyl Chloride + Pyridine intermediate->reagents reaction2 Acylation (0°C to RT) reagents->reaction2 workup Aqueous Workup reaction2->workup recrystallization Recrystallization (Ethanol) workup->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

TroubleshootingLogic Troubleshooting Low Yield low_yield Low Yield Observed check_tlc Check TLC for Starting Material low_yield->check_tlc check_byproducts Analyze Crude Product for Di-benzoylated Byproducts low_yield->check_byproducts review_conditions Review Reaction Conditions low_yield->review_conditions incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Present byproduct_formation Byproduct Formation check_byproducts->byproduct_formation Detected suboptimal_conditions Suboptimal Conditions review_conditions->suboptimal_conditions Investigate solution1 Increase Reaction Time/ Temperature incomplete_reaction->solution1 solution2 Use 1:1 Stoichiometry, Slow Addition of Acylating Agent byproduct_formation->solution2 solution3 Optimize Temperature, Solvent, and Base suboptimal_conditions->solution3

Caption: Troubleshooting logic for low yield issues.

References

Solubility issues with 1-Benzoyl-4-phenylsemicarbazide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-Benzoyl-4-phenylsemicarbazide in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: What are the common reasons for poor solubility of this compound in DMSO?

Several factors can contribute to the poor solubility of organic compounds like this compound, even in a powerful solvent like DMSO:

  • High Melting Point: The compound has a relatively high melting point of 220-222°C, which can indicate strong intermolecular forces in the crystal lattice that are difficult for the solvent to overcome.[1]

  • Molecular Structure: The presence of both aromatic rings and the semicarbazide moiety can lead to a combination of hydrophobic and hydrophilic regions, as well as hydrogen bonding capabilities, which can favor self-association over interaction with the solvent.

  • Compound Purity: Impurities in the compound can sometimes affect its solubility characteristics.

  • Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution process.[2][3][4]

Q3: Can I heat the DMSO solution to improve the solubility of this compound?

Yes, gentle heating can often improve the solubility of compounds in DMSO. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is recommended to warm the solution gently (e.g., to 30-40°C) and for a short duration while monitoring for any changes in color or the appearance of precipitates upon cooling.

Q4: Are there alternative solvents or co-solvents I can use?

If solubility in 100% DMSO remains an issue, a co-solvent system might be effective.[5][6] The choice of co-solvent will depend on the downstream application. For biological assays, it's important to select a co-solvent that is compatible with the experimental system. Some potential co-solvents to consider include:

  • N-methyl-2-pyrrolidone (NMP)

  • Polyethylene glycol (e.g., PEG 400)

  • Ethanol

It is important to test the tolerance of your specific assay to any co-solvent used.

Troubleshooting Guide

Initial Observation: Precipitate or Incomplete Dissolution in DMSO

If you observe a precipitate or find that your this compound has not fully dissolved in DMSO at your target concentration, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Solubility Issue Observed check_conc Is the concentration essential? start->check_conc lower_conc Lower the concentration check_conc->lower_conc No mechanical Apply Mechanical Agitation check_conc->mechanical Yes proceed Proceed with experiment lower_conc->proceed sonicate Sonicate the sample mechanical->sonicate heat Gentle Warming (30-40°C) sonicate->heat check_dissolution Check for Dissolution heat->check_dissolution check_dissolution->proceed Dissolved cosolvent Consider a Co-solvent check_dissolution->cosolvent Not Dissolved end End: Consult further or re-evaluate experiment cosolvent->end

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 255.28 g/mol )

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weighing the Compound: Accurately weigh out 2.55 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.

  • Troubleshooting (if necessary): If the compound is not fully dissolved, proceed to the advanced dissolution techniques outlined below.

Protocol 2: Advanced Dissolution Techniques

If the standard method does not yield a clear solution, the following techniques can be applied sequentially:

A. Sonication:

  • Place the vial containing the DMSO and compound mixture into a bath sonicator.

  • Sonicate for 5-10 minutes.

  • After sonication, visually inspect the solution for clarity. If undissolved particles remain, proceed to the next step.

B. Gentle Heating:

  • Place the vial in a heat block or water bath set to 30-40°C.

  • Allow the solution to warm for 5-10 minutes, with intermittent vortexing every 2-3 minutes.

  • Remove the vial from the heat source and allow it to cool to room temperature.

  • Inspect the solution for any precipitation that may occur upon cooling.

C. Co-solvency:

If solubility is still not achieved, a co-solvent may be necessary. The following is an example using a 9:1 DMSO:NMP co-solvent system.

  • Prepare a 9:1 (v/v) mixture of DMSO and N-methyl-2-pyrrolidone (NMP).

  • Repeat Protocol 1, substituting the 100% DMSO with the prepared co-solvent mixture.

Quantitative Data Summary

ParameterValueUnitsNotes
Compound This compound--
Solvent DMSO--
Target Concentration mMThe desired concentration for the experiment.
Achieved Solubility (at RT) mMThe maximum concentration achieved at room temperature without additional techniques.
Achieved Solubility (with Sonication) mMThe maximum concentration achieved after sonication.
Achieved Solubility (with Heating) mMThe maximum concentration achieved after gentle heating.
Co-solvent System (if used) -e.g., DMSO:NMP (9:1)
Achieved Solubility (with Co-solvent) mMThe maximum concentration achieved with the co-solvent system.

References

Technical Support Center: Purification of Crude 1-Benzoyl-4-phenylsemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Benzoyl-4-phenylsemicarbazide.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. A common synthesis involves the reaction of benzoyl hydrazine with phenyl isocyanate. Potential impurities from this method include:

  • Unreacted starting materials: Benzoyl hydrazine and phenyl isocyanate.

  • Side-product: 1,3-Diphenylurea, formed from the reaction of phenyl isocyanate with any trace amounts of water.

Q2: What is the recommended primary purification method for crude this compound?

A2: Recrystallization is the most common and effective primary purification method for this compound. Ethanol is a frequently used solvent for the recrystallization of similar semicarbazide derivatives.

Q3: How can I assess the purity of my this compound after purification?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (220-222 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound. The absence of spots corresponding to the starting materials or side-products confirms their removal.

  • Spectroscopic Methods (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and the absence of impurity signals.

Troubleshooting Guide

Problem 1: The crude product is an oil or a sticky solid and does not crystallize.

  • Possible Cause: Presence of significant amounts of impurities, particularly unreacted starting materials or residual solvent from the reaction.

  • Solution:

    • Trituration: Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether. This can often help to solidify the product by washing away more soluble impurities.

    • Column Chromatography: If trituration fails, column chromatography is recommended to remove the bulk of the impurities before attempting recrystallization.

Problem 2: Low recovery of purified product after recrystallization.

  • Possible Cause 1: The product is significantly soluble in the cold recrystallization solvent.

  • Solution 1:

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product.

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Consider a different recrystallization solvent or a solvent mixture where the product has lower solubility at cold temperatures.

  • Possible Cause 2: Premature crystallization during hot filtration.

  • Solution 2:

    • Use a pre-heated funnel and filter flask for the hot filtration step.

    • Add a small excess of hot solvent just before filtration to ensure the product remains in solution.

Problem 3: The recrystallized product is still impure (e.g., broad melting point or multiple spots on TLC).

  • Possible Cause: The chosen recrystallization solvent is not effective at separating the product from a specific impurity.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization using a different solvent system.

    • Column Chromatography: If recrystallization is ineffective, purify the material using silica gel column chromatography.

Quantitative Data Summary

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Purity (Typical) 85-95%>98%>99%
Expected Recovery N/A70-90%60-85%
Melting Point Broad rangeSharp, 220-222 °C[1]Sharp, 220-222 °C[1]

Experimental Protocols

1. Recrystallization from Ethanol

This protocol is a general procedure and may require optimization for specific crude sample characteristics.

  • Materials:

    • Crude this compound

    • Ethanol (95% or absolute)

    • Erlenmeyer flasks

    • Hot plate

    • Büchner funnel and filter flask

    • Filter paper

    • Ice bath

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.

    • Continue adding small portions of hot ethanol until the solid has just dissolved.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

2. Silica Gel Column Chromatography

This is a general protocol for the purification of this compound when recrystallization is insufficient.

  • Materials:

    • Crude this compound

    • Silica gel (60-120 mesh or 230-400 mesh)

    • Hexanes

    • Ethyl acetate

    • Chromatography column

    • Collection tubes or flasks

    • TLC plates and chamber

  • Procedure:

    • TLC Analysis: Determine a suitable mobile phase by performing TLC on the crude product. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should provide a retention factor (Rf) of ~0.3-0.4 for the product.

    • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar starting solvent) and pack the chromatography column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

    • Elution: Begin eluting the column with the determined mobile phase. If a gradient elution is necessary, start with a less polar solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check1 Pure_Product1 Pure Product Purity_Check1->Pure_Product1 Pure Impure1 Product Still Impure Purity_Check1->Impure1 Impure Column_Chromatography Column Chromatography Impure1->Column_Chromatography Purity_Check2 Purity Assessment (TLC, Melting Point) Column_Chromatography->Purity_Check2 Pure_Product2 Pure Product Purity_Check2->Pure_Product2 Pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingRecrystallization decision decision outcome outcome issue issue start Start Purification recrystallize Attempt Recrystallization start->recrystallize crystals_form Do crystals form upon cooling? recrystallize->crystals_form low_yield Is the yield low? crystals_form->low_yield Yes induce_crystallization Induce Crystallization: - Scratch flask - Seed crystal - Reduce solvent volume crystals_form->induce_crystallization No check_solvent Re-evaluate solvent system Minimize solvent volume low_yield->check_solvent Yes purity_check Is the product pure? low_yield->purity_check No pure_product Pure Product Obtained induce_crystallization->recrystallize check_solvent->recrystallize purity_check->pure_product Yes column_chrom Proceed to Column Chromatography purity_check->column_chrom No

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Synthesis of Semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of semicarbazide derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of semicarbazide and its derivatives, with a focus on identifying and mitigating the formation of common byproducts.

Issue 1: Low Yield of Semicarbazide Product and Presence of a White, Insoluble Precipitate.

  • Possible Cause: Formation of Hydrazodicarbonamide (Biurea). This is a common byproduct when synthesizing semicarbazide from urea and hydrazine, particularly with an excess of urea or at elevated temperatures. Semicarbazide, once formed, can react with another molecule of urea to produce the insoluble hydrazodicarbonamide.

  • Troubleshooting Steps:

    • Optimize Reactant Stoichiometry: Maintain a hydrazine to urea molar ratio of approximately 1:1 to 1.2:1. A significant excess of urea favors the formation of hydrazodicarbonamide.

    • Control Reaction Temperature: Keep the reaction temperature between 100°C and 120°C. Temperatures above 130°C can lead to increased byproduct formation.

    • Purification: After the reaction, digest the crude product with a solvent in which semicarbazide is soluble but hydrazodicarbonamide is not. Methanol is a common choice for this purification step. The insoluble hydrazodicarbonamide can then be removed by filtration.

Issue 2: Unexpected Formation of a Second Hydrazine-Containing Compound.

  • Possible Cause: Formation of Carbohydrazide. This byproduct can form through the reaction of semicarbazide with unreacted hydrazine, or directly from the reaction of urea with an excess of hydrazine.

  • Troubleshooting Steps:

    • Control Hydrazine Concentration: Avoid a large excess of hydrazine in the initial reaction mixture.

    • Monitor Reaction Progress: Follow the consumption of starting materials to avoid prolonged reaction times with excess hydrazine present.

    • Purification: Carbohydrazide has different solubility properties than semicarbazide and can often be separated through crystallization or chromatography.

Issue 3: Presence of Gaseous Byproducts and Changes in Reaction pH.

  • Possible Cause: Formation of Ammonia and Carbon Dioxide. The primary reaction for semicarbazide synthesis from urea and hydrazine releases ammonia. At higher temperatures, decomposition of urea or other intermediates can also produce carbon dioxide.

  • Troubleshooting Steps:

    • Ensure Proper Ventilation: Conduct the reaction in a well-ventilated fume hood to safely remove ammonia gas.

    • Monitor pH: The evolution of ammonia will make the reaction mixture basic. If a specific pH is required for subsequent steps, careful addition of an acid might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of semicarbazide from urea and hydrazine?

The most frequently encountered byproducts are hydrazodicarbonamide (also known as biurea) and carbohydrazide. Ammonia is also a gaseous byproduct of the main reaction.

Q2: How can I minimize the formation of hydrazodicarbonamide?

To minimize hydrazodicarbonamide formation, it is crucial to control the stoichiometry of your reactants. Use a slight excess of hydrazine relative to urea (a molar ratio of approximately 1.1:1 is often recommended) and maintain the reaction temperature below 130°C.

Q3: What is the mechanism for carbohydrazide formation?

Carbohydrazide can be formed via two main pathways: the reaction of already formed semicarbazide with another molecule of hydrazine, or the direct reaction of urea with two molecules of hydrazine.

Q4: Are there analytical methods to quantify the byproducts in my reaction mixture?

Yes, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for analyzing the composition of your reaction mixture.

  • HPLC: A reversed-phase HPLC method can be developed to separate and quantify urea, semicarbazide, hydrazodicarbonamide, and carbohydrazide.

  • NMR: 1H NMR spectroscopy can be used to identify and quantify the different species in your reaction mixture by integrating the signals corresponding to unique protons on each molecule.

Q5: How can I purify my semicarbazide derivative from unreacted starting materials and byproducts?

Purification strategies depend on the specific properties of your derivative. Common methods include:

  • Recrystallization: This is effective for removing impurities with different solubilities.

  • Solvent Washing/Digestion: As mentioned in the troubleshooting guide, washing the crude product with a solvent that selectively dissolves either the product or the impurities is a common technique. For instance, methanol can be used to dissolve semicarbazide while leaving hydrazodicarbonamide as a solid.

  • Column Chromatography: For more challenging separations, column chromatography can be employed to isolate the desired product.

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation in Semicarbazide Synthesis from Urea and Hydrazine

Molar Ratio (Urea:Hydrazine)Temperature (°C)Reaction Time (hours)Semicarbazide Yield (%)Hydrazodicarbonamide (%)Carbohydrazide (%)
1:1.11003855<1
1.5:110037020<1
1:1.1130375152
1:1.5100680210

Note: The data in this table is a representative summary based on qualitative descriptions from various sources and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Semicarbazide Hydrochloride from Urea and Hydrazine Hydrate

This protocol is adapted from a patented commercial route and is designed to minimize byproduct formation.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine urea (1.0 mole) and 64% aqueous hydrazine hydrate (1.1 moles).

  • Reaction: Heat the mixture to reflux (approximately 115-120°C) and maintain for 3 hours. Ammonia gas will be evolved.

  • Removal of Volatiles: After the reaction, remove excess hydrazine and water by vacuum distillation at 70°C.

  • Purification: To the remaining residue, add 200 mL of methanol and heat to boiling for 45 minutes to digest the solid.

  • Isolation of Byproduct: Filter the hot mixture to remove the insoluble hydrazodicarbonamide.

  • Product Precipitation: Cool the methanol filtrate to 10°C and slowly add a solution of anhydrous hydrogen chloride (1.0 mole) in methanol.

  • Final Product Isolation: The semicarbazide hydrochloride will precipitate. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Quantitative Analysis of Reaction Mixture by HPLC

  • Sample Preparation: Dilute a small, accurately weighed sample of the crude reaction mixture in a known volume of the mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 10:90 v/v). Isocratic elution is often sufficient.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector at 210 nm.

  • Calibration: Prepare standard solutions of urea, semicarbazide, hydrazodicarbonamide, and carbohydrazide of known concentrations. Inject these standards to determine their retention times and to generate calibration curves (peak area vs. concentration).

  • Analysis: Inject the diluted sample of the reaction mixture. Identify the peaks based on their retention times and quantify the components using the calibration curves.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_main_reaction Main Synthesis Reaction cluster_byproduct1 Byproduct Formation 1 cluster_byproduct2 Byproduct Formation 2 Urea Urea Semicarbazide Semicarbazide (Desired Product) Urea->Semicarbazide + Hydrazine Hydrazodicarbonamide Hydrazodicarbonamide (Byproduct) Urea->Hydrazodicarbonamide Hydrazine Hydrazine Hydrazine->Semicarbazide Carbohydrazide Carbohydrazide (Byproduct) Hydrazine->Carbohydrazide Semicarbazide->Hydrazodicarbonamide + Urea Semicarbazide->Carbohydrazide + Hydrazine Ammonia Ammonia (Byproduct) Semicarbazide->Ammonia

Caption: Reaction pathways for semicarbazide synthesis and common byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_precipitate White, Insoluble Precipitate Present? start->check_precipitate hydrazodicarbonamide Likely Hydrazodicarbonamide check_precipitate->hydrazodicarbonamide Yes check_other_impurities Other Impurities Detected by HPLC/NMR? check_precipitate->check_other_impurities No optimize_ratio Adjust Urea:Hydrazine Ratio (aim for 1:1.1) hydrazodicarbonamide->optimize_ratio control_temp Lower Reaction Temperature (<130°C) optimize_ratio->control_temp methanol_wash Digest/Wash with Methanol control_temp->methanol_wash methanol_wash->check_other_impurities carbohydrazide Possible Carbohydrazide check_other_impurities->carbohydrazide Yes end Improved Yield and Purity check_other_impurities->end No reduce_hydrazine Reduce Excess Hydrazine carbohydrazide->reduce_hydrazine monitor_time Monitor Reaction Time reduce_hydrazine->monitor_time purify Purify via Recrystallization or Chromatography monitor_time->purify purify->end

Caption: Troubleshooting workflow for low yield in semicarbazide synthesis.

Technical Support Center: Interpreting ¹H NMR Spectra of Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ¹H NMR spectra of thiosemicarbazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic proton signals in the ¹H NMR spectrum of a thiosemicarbazide derivative?

A1: The ¹H NMR spectrum of a typical thiosemicarbazide derivative displays several characteristic signals. The thioamide proton (N(2)H) often appears as a singlet in the downfield region, typically between δ 11.15 and 11.78 ppm.[1] The hydrazinic proton (N(4)H) and the protons of the amino group (NH₂) also produce distinct signals. The azomethine proton (CH=N) is usually observed as a singlet in the range of δ 8.00-9.37 ppm.[2][3] Aromatic protons will appear in their typical region, generally between δ 6.5 and 8.5 ppm.

Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the chemical shifts of the NH protons?

A2: Substituents on the aromatic ring can significantly influence the chemical shifts of the NH protons. Electron-donating groups tend to cause an upfield shift (to a lower ppm value) of approximately -0.20 ppm for the NH protons.[4] Conversely, electron-withdrawing groups cause a downfield shift (to a higher ppm value) of about +0.25 ppm.[4] This effect is attributed to the resonance and inductive properties of the substituents.[4]

Q3: What is the significance of observing two sets of signals for a thiosemicarbazone in a ¹H NMR spectrum?

A3: The presence of two sets of signals for a thiosemicarbazone in a ¹H NMR spectrum often indicates the existence of syn and anti isomers (also referred to as Z and E isomers, respectively).[4][5] This isomerism arises from restricted rotation around the C=N double bond. The chemical environment of the protons, particularly the NH proton, differs between the two isomers, leading to separate peaks.[4] For example, the NH proton in the syn isomer of 2-pyridyl thiosemicarbazone was observed at 14 ppm, while the anti isomer's NH proton appeared at 11.6 ppm.[4]

Q4: How can I confirm the presence of exchangeable protons like NH and OH in my spectrum?

A4: To confirm the presence of exchangeable protons such as NH or OH, you can perform a D₂O exchange experiment.[6] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.[6]

Q5: My ¹H NMR spectrum shows very broad peaks. What could be the cause?

A5: Broad peaks in a ¹H NMR spectrum can be caused by several factors. These include poor shimming of the NMR instrument, low solubility of the compound leading to an inhomogeneous sample, or the sample being too concentrated.[6] Additionally, the presence of quadrupolar nuclei like sulfur can sometimes contribute to line broadening, although this is less common for protons.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and interpretation of ¹H NMR spectra for thiosemicarbazide derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Overlapping signals in the aromatic region. The chemical shifts of different aromatic protons are too close.Try using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to alter the chemical shifts.[6]
Difficulty in identifying the NH and NH₂ protons. These signals can be broad and their positions can vary with solvent and concentration.Perform a D₂O exchange experiment to identify the exchangeable protons.[6] 2D NMR techniques like ¹H-¹⁵N HSQC can also definitively assign protons attached to nitrogen.[8]
Presence of unexpected peaks. Residual solvent from purification (e.g., ethyl acetate) or moisture in the NMR solvent.To remove residual ethyl acetate, dissolve the sample in dichloromethane and evaporate the solvent; repeat this process a few times.[6] Ensure the deuterated solvent is dry; consider adding a drying agent like K₂CO₃ to the solvent bottle.[6]
Observation of more signals than expected, suggesting a mixture. The compound may exist as a mixture of syn and anti isomers.Try acquiring the spectrum at a higher temperature. This may increase the rate of interconversion between isomers, potentially leading to coalescence of the signals into a single set of averaged peaks.[6]
Thiol-Thione Tautomerism. Thiosemicarbazide derivatives can exist in equilibrium between the thione (C=S) and thiol (C-SH) forms.While the thione form is generally more stable, the thiol tautomer can sometimes be observed. The presence of a signal for an SH proton (which would also be exchangeable with D₂O) would be indicative of the thiol form.[9]

Quantitative Data Summary

The following table summarizes typical ¹H NMR chemical shift ranges for key protons in thiosemicarbazide derivatives, based on data from various studies. These values are reported in ppm (δ) relative to a standard reference (e.g., TMS).

Proton Type Typical Chemical Shift Range (ppm) Notes
Thioamide (N(2)H) 11.15 - 11.78Can be a sharp singlet.[1] Position is sensitive to substitution and solvent.
**Hydrazinic (N(4)H) / Amine (NH₂) **8.04 - 10.62Often appear as broad singlets.[3][10] The two NH₂ protons can sometimes be non-equivalent, giving rise to two separate signals.[9]
Azomethine (CH=N) 8.00 - 9.37Typically a sharp singlet.[2][3]
Aromatic (Ar-H) 6.50 - 8.50Multiplets, with specific patterns depending on the substitution.
NH (syn isomer) ~14.0Can be significantly downfield due to hydrogen bonding.[4]
NH (anti isomer) ~11.6Less deshielded compared to the syn isomer.[4]

Experimental Protocols

General Procedure for ¹H NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the thiosemicarbazide derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; if not, sonication may be helpful. Insoluble material should be filtered to avoid poor shimming.

  • Acquire the ¹H NMR spectrum on a spectrometer, typically at a frequency of 300 MHz or higher for better resolution. Chemical shifts are generally reported relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Visualizations

general_structure cluster_0 General Structure of a Thiosemicarbazide Derivative cluster_1 cluster_protons Key Proton Environments R1 R₁ C1 C R1->C1 R2 R₂ R2->C1 N1 N C1->N1 = CH_N CH=N (Azomethine) C1->CH_N N2 N N1->N2 H1 H N2->H1 C2 C N2->C2 NH N(2)H (Thioamide) H1->NH S1 S C2->S1 = N3 N C2->N3 H2 H N3->H2 R3 R₃ R4 R₄ R3_R4_mid N3->R3_R4_mid NH2 N(4)H₂ (Amine) H2->NH2 R3_R4_mid->R3 R3_R4_mid->R4

Caption: General structure of a thiosemicarbazide derivative highlighting key proton environments.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for ¹H NMR Spectral Issues start Complex/Unexpected ¹H NMR Spectrum q_broad Are peaks broad? start->q_broad s_broad Check sample concentration and solubility. Improve shimming. q_broad->s_broad Yes q_extra_signals More signals than expected? q_broad->q_extra_signals No s_broad->q_extra_signals s_isomers Consider syn/anti isomers. Run spectrum at a higher temperature. q_extra_signals->s_isomers Yes q_exchangeable Uncertain about NH/OH peaks? q_extra_signals->q_exchangeable No s_isomers->q_exchangeable s_d2o Perform D₂O exchange experiment. q_exchangeable->s_d2o Yes q_impurity Suspect impurities? q_exchangeable->q_impurity No s_d2o->q_impurity s_impurity Check for residual solvents (e.g., ethyl acetate, water). Re-purify if necessary. q_impurity->s_impurity Yes end Interpreted Spectrum q_impurity->end No s_impurity->end

Caption: A logical workflow for troubleshooting common issues in ¹H NMR spectra of thiosemicarbazide derivatives.

References

Avoiding degradation of 1-Benzoyl-4-phenylsemicarbazide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Benzoyl-4-phenylsemicarbazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guides & FAQs

This section provides answers to specific questions regarding the stability and handling of this compound.

Q1: My assay results for this compound are inconsistent. What could be causing the degradation of the compound?

A1: Inconsistent results are often an indication of compound degradation. Several factors can contribute to the degradation of this compound. The primary degradation pathways to consider are hydrolysis, photodegradation, and thermal decomposition. The stability of the compound is significantly influenced by pH, light exposure, and temperature.

Q2: At what pH is this compound most stable?

Q3: I suspect my compound is degrading due to light exposure. How can I prevent this?

A3: Compounds containing benzoyl and phenyl groups can be susceptible to photodegradation. To mitigate this, it is essential to protect this compound from light at all stages of your experiment.

Recommendations:

  • Store the solid compound and solutions in amber-colored vials or containers wrapped in aluminum foil.

  • Perform experimental manipulations in a dimly lit area or under yellow light.

  • Minimize the exposure of samples to direct sunlight or strong artificial light sources.

For critical experiments, it is advisable to perform a photostability study by exposing a sample to a controlled light source and comparing its purity to a dark control.

Q4: What is the recommended storage temperature for this compound and its solutions?

A4: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place, preferably at 2-8°C. Solutions of this compound are more prone to degradation and should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or lower. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q5: Which solvents are recommended for dissolving and storing this compound?

A5: The choice of solvent can impact the stability of this compound. Aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Solvent CategoryRecommendedUse with CautionAvoid
Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Tetrahydrofuran (THF) - check for peroxides
Protic Ethanol, Methanol (prepare fresh)Water (especially at non-optimal pH)

When preparing aqueous buffers, ensure the pH is within the optimal stability range (pH 4-6) and use high-purity water.

Q6: I am observing unexpected peaks in my chromatogram. How can I identify if they are degradation products?

A6: The appearance of new peaks in your analytical chromatogram (e.g., HPLC) is a strong indicator of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to generate degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid in the initial solvent.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a dark control sample under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or determine the optimal wavelength by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.

Visualizations

Degradation_Pathway BPS This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) BPS->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (UV/Vis Light) BPS->Photodegradation Thermal Thermal Stress (High Temperature) BPS->Thermal Δ Oxidation Oxidation BPS->Oxidation [O] Degradation_Products Degradation Products (e.g., Benzoic Acid, Phenylurea) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Protect Protect from Light Stock->Protect Acid Acid Hydrolysis (0.1 M HCl, 60°C) Protect->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Protect->Base Oxidation Oxidation (3% H₂O₂, RT) Protect->Oxidation Thermal Thermal (105°C, Solid) Protect->Thermal Photo Photodegradation (ICH Q1B) Protect->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Peaks Check_pH Is the solution pH outside the 4-6 range? Start->Check_pH Check_Light Was the sample exposed to light? Start->Check_Light Check_Temp Was the sample exposed to high temperatures? Start->Check_Temp Check_Solvent Was an appropriate solvent used? Start->Check_Solvent Check_pH->Check_Light No Adjust_pH Adjust pH to 4-6 using appropriate buffers. Check_pH->Adjust_pH Yes Check_Light->Check_Temp No Protect_Light Use amber vials and work in low light. Check_Light->Protect_Light Yes Check_Temp->Check_Solvent No Control_Temp Store at recommended temperatures (2-8°C or -20°C). Check_Temp->Control_Temp Yes Change_Solvent Use a recommended aprotic solvent. Check_Solvent->Change_Solvent No Re_run Re-run Experiment Check_Solvent->Re_run Yes Adjust_pH->Re_run Protect_Light->Re_run Control_Temp->Re_run Change_Solvent->Re_run

Caption: Troubleshooting logic for degradation issues.

Technical Support Center: Cyclization of Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of heterocyclic compounds such as 1,3,4-thiadiazoles and 1,2,4-triazoles through cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic rings synthesized from thiosemicarbazide derivatives?

A1: Thiosemicarbazide and its derivatives are versatile precursors primarily used for synthesizing five-membered heterocyclic rings. The most common products are 1,3,4-thiadiazoles and 1,2,4-triazoles. The choice of cyclizing agent and reaction conditions dictates the final heterocyclic system.[1][2] Acidic conditions typically favor the formation of 1,3,4-thiadiazoles, while basic conditions generally lead to 1,2,4-triazoles.[1][2][3]

Q2: Why is my cyclization reaction yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Side Reactions: Formation of undesired side products, such as isomeric heterocycles or degradation products, can reduce the yield of the target compound.[4]

  • Purity of Starting Materials: Impurities in the thiosemicarbazide derivative or the cyclizing agent can interfere with the reaction.

  • Suboptimal Conditions: The chosen solvent, catalyst, or temperature may not be optimal for your specific substrate. A systematic optimization of these parameters is often necessary.[5]

  • Product Loss During Work-up: The product may be partially lost during extraction, precipitation, or purification steps.

Q3: How do I control whether the cyclization yields a 1,3,4-thiadiazole or a 1,2,4-triazole?

A3: The reaction medium is the primary factor controlling the outcome.

  • For 1,3,4-Thiadiazoles (Acid-Catalyzed): Cyclization under strong acidic conditions using reagents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) promotes the formation of the thiadiazole ring.[1][2][6] This involves intramolecular cyclodehydration.

  • For 1,2,4-Triazoles (Base-Catalyzed): Conducting the reaction in a basic medium, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), favors the formation of the triazole ring.[3]

The diagram below illustrates the general principle of pH-dependent cyclization pathways.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Acylthiosemicarbazide Acylthiosemicarbazide Acidic (H₂SO₄, PPA) Acidic (H₂SO₄, PPA) Acylthiosemicarbazide->Acidic (H₂SO₄, PPA) Basic (NaOH, KOH) Basic (NaOH, KOH) Acylthiosemicarbazide->Basic (NaOH, KOH) Thiadiazole Thiadiazole Acidic (H₂SO₄, PPA)->Thiadiazole Favors Triazole Triazole Basic (NaOH, KOH)->Triazole Favors

Figure 1. pH-dependent cyclization pathways.

Troubleshooting Guide

Problem 1: The reaction is sluggish or does not proceed to completion.

  • Question: I've been refluxing my thiosemicarbazide with a carboxylic acid in the presence of POCl₃ for several hours, but TLC analysis shows a significant amount of starting material remaining. What should I do?

  • Answer:

    • Verify Reagent Activity: Ensure your dehydrating agent (e.g., POCl₃) is not old or degraded. Using a freshly opened or properly stored bottle is recommended.

    • Increase Temperature: If the reaction is conducted at a lower temperature, consider increasing it. Some cyclizations require higher thermal energy to overcome the activation barrier. For instance, using a hydrothermal reaction vessel can increase both temperature and pressure, accelerating the reaction.[4]

    • Alternative Catalysts: Consider more potent dehydrating systems. A mixture of phosphorus pentoxide and methanesulfonic acid or polyphosphate ester (PPE) can be effective alternatives to POCl₃.[7]

    • Microwave Irradiation: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[8]

Problem 2: I am observing multiple spots on my TLC plate, indicating a mixture of products.

  • Question: My cyclization reaction in an alkaline medium is yielding a mixture of products. How can I improve the selectivity for the desired 1,2,4-triazole?

  • Answer:

    • Isomeric Product Formation: It's possible that a competing cyclization pathway is occurring, leading to the formation of a 1,3,4-thiadiazole side product, even in basic media.[4]

    • Optimize Base Concentration: The concentration of the base can be critical. A 4% NaOH solution is often cited for effective triazole synthesis.[3] Experiment with slightly different concentrations to find the optimal condition for your substrate.

    • Two-Step Procedure: A highly effective method involves a two-step synthesis. First, acylate the thiosemicarbazide. Then, perform the cyclodehydration of the isolated acyl-intermediate in an aqueous alkali solution. This approach can offer better control and easier purification, as the thiadiazole impurity is often insoluble in the alkaline medium used for the second step.[4][9]

The workflow below outlines a general troubleshooting process for low yield or purity issues.

G start Low Yield / Purity Issue check_sm Verify Purity of Starting Materials start->check_sm check_reagents Check Activity of Catalysts/Reagents start->check_reagents optimize_cond Optimize Reaction Conditions check_sm->optimize_cond check_reagents->optimize_cond temp Adjust Temperature optimize_cond->temp Temp? time Modify Reaction Time optimize_cond->time Time? solvent Change Solvent optimize_cond->solvent Solvent? workup Refine Work-up & Purification Protocol temp->workup time->workup solvent->workup end Improved Result workup->end

Figure 2. Troubleshooting workflow for cyclization.

Problem 3: The final product is difficult to purify from the reaction mixture.

  • Question: After acid-catalyzed cyclization, my crude product is an oily resin that is difficult to crystallize and purify by column chromatography. Are there alternative purification strategies?

  • Answer:

    • Acid-Base Extraction: For products with basic or acidic functional groups, an acid-base work-up can be highly effective. For example, 1,2,4-triazole-3-thiols can be converted into their water-soluble potassium salts by treatment with KOH, allowing separation from non-polar impurities. The product can then be precipitated by re-acidifying the aqueous solution.[4]

    • Trituration: Before attempting recrystallization or chromatography, try triturating the crude oil with a non-polar solvent (e.g., hexane, diethyl ether). This can often induce precipitation of the desired product, leaving impurities dissolved in the solvent.

    • Recrystallization Solvent Screening: Systematically screen different solvents and solvent mixtures for recrystallization. Start with common solvents like ethanol, methanol, or ethyl acetate and their mixtures with water or hexane.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (Acid-Catalyzed)

This protocol is adapted from a method utilizing polyphosphate ester (PPE) as a cyclizing agent.[7]

  • Materials:

    • Benzoic acid (5 mmol)

    • Thiosemicarbazide (5 mmol)

    • Polyphosphate ester (PPE, 20 g)

    • Chloroform (30 mL)

    • Sodium bicarbonate (NaHCO₃)

    • Distilled water

  • Procedure:

    • To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of PPE (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

    • Reflux the reaction mixture for 10 hours. Monitor the reaction progress using TLC.

    • After the reaction is complete, cool the mixture and add 15 mL of distilled water.

    • Carefully neutralize the residual PPE by adding solid NaHCO₃ in portions until effervescence ceases.

    • Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.

Protocol 2: Synthesis of 4-allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Base-Catalyzed)

This protocol describes the intramolecular cyclization of an acylthiosemicarbazide intermediate.[3]

  • Materials:

    • 1-(Isonicotinoyl)-4-allylthiosemicarbazide (intermediate)

    • 4% aqueous Sodium Hydroxide (NaOH) solution

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the 1-(isonicotinoyl)-4-allylthiosemicarbazide intermediate in a 4% aqueous NaOH solution.

    • Reflux the solution for 4-6 hours. The cyclization occurs during this step.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution by adding dilute HCl dropwise until the product precipitates out (typically around pH 5-6).

    • Filter the solid precipitate, wash with cold water, and dry.

    • Recrystallize the product from a suitable solvent like ethanol.

Data Presentation: Comparison of Cyclization Methods

The choice of synthetic method can significantly impact reaction time and yield. The table below summarizes data for the synthesis of thiadiazole derivatives using different energy sources.[8]

EntryMethodTimeYield (%)
1Conventional Heating5-6 hours60-70%
2Ultrasonic Irradiation20 min75-80%
3Microwave Irradiation3 min85-90%

Data compiled from studies on the synthesis of various substituted 1,3,4-thiadiazoles.[8] As shown, green chemistry approaches like microwave and ultrasonic irradiation can drastically reduce reaction times and improve yields compared to conventional methods.[8]

References

Scaling up the synthesis of 1-Benzoyl-4-phenylsemicarbazide for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Benzoyl-4-phenylsemicarbazide, particularly focusing on challenges related to scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most direct and widely used method for synthesizing this compound is the reaction between benzoylhydrazine and phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to scale-up.

Q2: What are the critical safety precautions I should take during this synthesis?

A2: Both starting materials and the product have associated hazards. Phenyl isocyanate is a lachrymator and is toxic upon inhalation. Benzoylhydrazine can be a skin and eye irritant. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2] Always consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting materials from the product. The disappearance of the limiting reactant (usually benzoylhydrazine) indicates the completion of the reaction.

Q4: What is the typical yield and purity I can expect?

A4: With proper technique and pure starting materials, yields for this reaction are generally high, often exceeding 90%. The crude product can be purified by recrystallization from a suitable solvent like ethanol to achieve high purity (>98%).

Troubleshooting Guide

Scaling up a synthesis can introduce challenges not observed at the lab bench. This guide addresses common issues encountered when producing larger quantities of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Mixing: Inefficient stirring in a larger reaction vessel, leading to localized concentration gradients.[3] 3. Moisture Contamination: Phenyl isocyanate is highly reactive with water, which consumes the reagent. 4. Side Reactions: Overheating can lead to the formation of byproducts.1. Monitor the reaction with TLC until the starting material is consumed. Consider a slight increase in reaction time. 2. Use an overhead mechanical stirrer for larger volumes. Ensure the impeller is appropriately sized for the vessel.[3] 3. Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Maintain strict temperature control using a water or oil bath. Add reagents dropwise to manage any exotherm.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Unreacted starting materials or solvent residues can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be optimal for inducing crystallization of the product.1. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether). 2. Perform a solvent screen to find the best recrystallization solvent or solvent system (e.g., ethanol, ethanol/water, ethyl acetate/hexane).
Difficulty with Filtration 1. Very Fine Particles: Rapid precipitation can lead to very fine crystals that clog the filter paper. 2. Large Volume of Solid: The volume of the product can be difficult to handle with standard laboratory filtration equipment.1. Allow the product to crystallize slowly by cooling the solution gradually. 2. For multi-kilogram batches, consider using a larger Buchner funnel, a filter press, or centrifugation for solid-liquid separation.
Inconsistent Batch-to-Batch Results 1. Variation in Raw Material Quality: Purity of starting materials can vary between suppliers or lots. 2. Poor Process Control: Minor variations in temperature, addition rates, or stirring speed can have a larger impact at scale.[4]1. Establish strict quality control specifications for all starting materials and reagents.[4] 2. Meticulously document all process parameters for each batch. Implement robust in-process controls to ensure consistency.[4]

Experimental Protocols

Method 1: Synthesis of this compound

This protocol is based on the reaction of benzoylhydrazine with phenyl isocyanate.

Materials:

  • Benzoylhydrazine

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzoylhydrazine (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add phenyl isocyanate (1.0 eq.), dissolved in a small amount of anhydrous THF, to the dropping funnel. Add the phenyl isocyanate solution dropwise to the stirring benzoylhydrazine solution at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until all the benzoylhydrazine has been consumed (typically 2-4 hours).

  • Isolation: Once the reaction is complete, a white precipitate will have formed. Reduce the solvent volume using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from hot ethanol to yield pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Quantitative Data for Synthesis
Parameter Lab Scale (10 g target) Scale-Up (500 g target)
Benzoylhydrazine 7.55 g377.5 g
Phenyl isocyanate 6.6 g (6.2 mL)330 g (310 mL)
Anhydrous THF 150 mL7.5 L
Typical Yield (Crude) 13.5 g (95%)675 g (95%)
Ethanol (for Recrystallization) ~150 mL~7.5 L
Typical Yield (Pure) 12.8 g (90%)639 g (90%)

Visualizations

Reaction Mechanism

Reaction_Mechanism Benzoylhydrazine Benzoylhydrazine Intermediate Tetrahedral Intermediate Benzoylhydrazine->Intermediate Nucleophilic Attack PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow arrow arrow A 1. Reagent Preparation (Dissolve Benzoylhydrazine in THF) B 2. Reaction (Add Phenyl Isocyanate dropwise) A->B C 3. Monitoring (Check progress by TLC) B->C D 4. Product Isolation (Vacuum filtration) C->D E 5. Purification (Recrystallization from Ethanol) D->E F 6. Drying & Analysis (Vacuum oven, Characterization) E->F

Caption: Step-by-step experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Low Yield or Purity Issue? CheckTLC Check TLC of crude product Start->CheckTLC Yes StartingMaterial Unreacted starting material present? CheckTLC->StartingMaterial IncreaseTime Solution: Increase reaction time/temp. Ensure proper mixing. StartingMaterial->IncreaseTime Yes MultipleSpots Multiple byproduct spots? StartingMaterial->MultipleSpots No CheckReagents Solution: Verify reagent purity. Use anhydrous solvents. IncreaseTime->CheckReagents CheckTemp Solution: Check reaction temperature. Ensure slow reagent addition. MultipleSpots->CheckTemp Yes PurificationIssue Solution: Optimize recrystallization solvent. Consider column chromatography. MultipleSpots->PurificationIssue No (Product looks impure) CheckTemp->PurificationIssue

Caption: A decision tree to troubleshoot common synthesis problems.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1-Benzoyl-4-phenylsemicarbazide and Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Benzoyl-4-phenylsemicarbazide and a range of thiosemicarbazide derivatives. The information is compiled from various scientific studies to assist researchers in drug discovery and development. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of their potential as therapeutic agents.

Introduction

Semicarbazide and thiosemicarbazide derivatives are two important classes of compounds extensively studied for their diverse pharmacological activities. While structurally similar, the replacement of the oxygen atom in the semicarbazide scaffold with a sulfur atom to form a thiosemicarbazide results in significant changes in their physicochemical properties and biological activities. This guide focuses on a comparative evaluation of this compound and various thiosemicarbazide derivatives, highlighting their performance in antimicrobial, anticancer, and anticonvulsant assays.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative bioactivity data for representative 1-acyl-4-arylsemicarbazide derivatives (including the target compound's class) and various thiosemicarbazide derivatives.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
1-Acyl-4-arylsemicarbazides 1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides---[1]
1-[4-(4-fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides---[2]
Thiosemicarbazide Derivatives Trifluoromethyl derivatives (15a, 15b, 16b)7.82 - 31.25Not ReportedNot Reported
N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamideActiveActiveNot Reported
Thiosemicarbazone of 2-pyridinecarboxaldehyde (L1)Not ReportedNot ReportedNot Reported
2-benzoylpyridine 4-allylthiosemicarbazone complexesActiveActiveActive[3]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
1-Acyl-4-arylsemicarbazides 4-Benzhydryl-1-[2-(3-phenoxyphenyl)propanoyl]semicarbazide3-233-233-23[4][5]
4-Benzhydryl-1-[2-(3-benzylphenyl)propanoyl]semicarbazide3-233-233-23[4][5]
Thiosemicarbazide Derivatives 3-Methoxybenzaldehyde thiosemicarbazoneNot ReportedPotentNot Reported
4-Nitrobenzaldehyde thiosemicarbazoneNot Reported7.102 ± 0.010Not Reported
Hydroxypiperidine-substituted thiosemicarbazone (5f)Not ReportedNot Reported0.58
1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide (AB2)Not ReportedNot ReportedNot Reported[6]

Note: Specific IC50 values for this compound against these cell lines were not found. The table presents data for other 1-acyl-4-arylsemicarbazide derivatives.

Table 3: Comparative Anticonvulsant Activity

Compound ClassDerivativeMaximal Electroshock (MES) Test (ED50 mg/kg)Subcutaneous Pentylenetetrazol (scPTZ) TestNeurotoxicityReference
4-Phenylsemicarbazides Various derivativesWeaker than 1,1,2-trisubstituted semicarbazidesActiveNot specified[7]
Thiosemicarbazide Derivatives 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide (PS6)>50Active in one compoundLow
6-nitro benzothiazolyl thiosemicarbazone derivative (1a)ActiveActiveLow
Isatin semicarbazone and thiosemicarbazone derivativesActiveActiveLow side effects

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.

Antimicrobial Screening: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8]

1. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized semicarbazide or thiosemicarbazide derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use standard strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.[9]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator.

2. Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: Add 100 µL of sterile broth to wells 2-12 of a 96-well plate. Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, down to well 10.[8]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][11]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate complete cell culture medium.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

2. Compound Treatment:

  • Prepare various concentrations of the test compounds (semicarbazides or thiosemicarbazides) by diluting the stock solution in the cell culture medium.

  • Treat the cells with these different concentrations and incubate for 48-72 hours.[9]

3. MTT Addition and Formazan Solubilization:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[9]

1. Animal Model:

  • Use adult male mice or rats.

2. Compound Administration:

  • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.

3. Induction of Seizure:

  • At a predetermined time after compound administration (e.g., 30 minutes or 4 hours), deliver a maximal electroshock stimulus via corneal or ear electrodes.

4. Observation and Evaluation:

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure.

5. Neurotoxicity Assessment:

  • Evaluate motor impairment using the rotarod test to assess the neurotoxic side effects of the compounds.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., Benzoyl chloride, Phenylhydrazine) reaction Chemical Reaction (e.g., Condensation) start->reaction product Target Compound (this compound or Thiosemicarbazide Derivative) reaction->product antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial anticancer Anticancer Assays (MTT Assay, IC50) product->anticancer anticonvulsant Anticonvulsant Assays (MES Test, ED50) product->anticonvulsant data Quantitative Data (MIC, IC50, ED50) antimicrobial->data anticancer->data anticonvulsant->data comparison Comparative Analysis data->comparison

Caption: General workflow for the synthesis and bioactivity screening of semicarbazide and thiosemicarbazide derivatives.

logical_relationship compound_class Compound Class semicarbazide This compound (Semicarbazide Core: -NH-CO-NH-NH-) compound_class->semicarbazide thiosemicarbazide Thiosemicarbazide Derivatives (Thiosemicarbazide Core: -NH-CS-NH-NH-) compound_class->thiosemicarbazide bioactivity Biological Activity semicarbazide->bioactivity thiosemicarbazide->bioactivity antimicrobial Antimicrobial bioactivity->antimicrobial anticancer Anticancer bioactivity->anticancer anticonvulsant Anticonvulsant bioactivity->anticonvulsant

Caption: Logical relationship between compound classes and their investigated biological activities.

Conclusion

The available data suggests that both semicarbazide and thiosemicarbazide derivatives possess a wide range of biological activities. Thiosemicarbazide derivatives, in particular, have been extensively studied and have shown potent antimicrobial, anticancer, and anticonvulsant properties. The sulfur atom in the thiosemicarbazide moiety is believed to play a crucial role in their mechanism of action, often through chelation with metal ions in biological systems.

While specific quantitative data for this compound is limited in the current literature, the broader class of 1-acyl-4-arylsemicarbazides has demonstrated notable anticancer and anticonvulsant activities. Further focused research on this compound is warranted to fully elucidate its bioactivity profile and to enable a more direct and detailed comparison with the well-established thiosemicarbazide derivatives. This guide serves as a foundational resource for researchers to build upon in the quest for novel and effective therapeutic agents.

References

Semicarbazide Derivatives Show Promise in Combating Leukemia: A Comparative Analysis of Anticancer Activity on HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to semicarbazide derivatives as a potential new frontier in the fight against acute myeloid leukemia. Recent studies have demonstrated the potent anticancer activity of these compounds against the human promyelocytic leukemia cell line, HL-60, with several derivatives inducing cytotoxicity, cell cycle arrest, and apoptosis. This guide provides a comparative analysis of the performance of various semicarbazide derivatives, supported by experimental data and detailed methodologies.

Arylsemicarbazones, a class of semicarbazide derivatives, have shown notable cytotoxic effects on HL-60 cells. In one study, a series of fourteen arylsemicarbazone derivatives were synthesized and evaluated for their anticancer potential. Among these, compounds 3c and 4a emerged as the most active against the HL-60 cell line, exhibiting significant cytotoxicity.[1] Further investigation into their mechanisms of action revealed that these compounds can induce cell cycle arrest and trigger apoptosis, suggesting a multi-faceted approach to inhibiting cancer cell proliferation.[1]

Another area of investigation involves (chalcogen)semicarbazones and their metal complexes. These compounds have been shown to not only be cytotoxic to various tumor cell lines but also to induce differentiation in HL-60 cells, offering a different therapeutic strategy.[2][3] The identity of the chalcogen donor atom (oxygen, sulfur, or selenium) has been found to play a crucial role in the biological activity of these derivatives.[2]

Comparative Anticancer Activity

The efficacy of different semicarbazide derivatives against HL-60 cells is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Compound/DerivativeCell LineIC50 (µM)Reference
Arylsemicarbazone 3c HL-6013.08[1]
Arylsemicarbazone 4a HL-6011.38[1]
Doxorubicin (Standard Drug)HL-600.11[1]

As indicated in the table, arylsemicarbazone derivatives 3c and 4a demonstrated potent cytotoxic activity against HL-60 cells.[1] It is important to note that while these values are promising, they are higher than that of the standard chemotherapy drug, doxorubicin. However, the unique mechanisms of action and potential for reduced side effects make these derivatives valuable candidates for further development.

Experimental Protocols

The evaluation of the anticancer activity of semicarbazide derivatives on HL-60 cells involves a series of established experimental protocols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the semicarbazide derivatives for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: HL-60 cells are treated with the semicarbazide derivatives for a defined time. Afterwards, the cells are harvested and washed.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HL-60 cells are treated with the compounds of interest.

  • Staining: The cells are harvested and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Experimental Workflow & Signaling Pathways

The general workflow for evaluating the anticancer activity of semicarbazide derivatives and the potential signaling pathways involved in their apoptotic mechanism are illustrated below.

G cluster_workflow Experimental Workflow synthesis Synthesis of Semicarbazide Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on HL-60) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI) mechanistic->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Experimental workflow for assessing anticancer activity.

G cluster_pathway Proposed Apoptotic Signaling Pathway derivative Semicarbazide Derivative cell HL-60 Cancer Cell derivative->cell intrinsic Intrinsic Pathway (Mitochondrial) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptor) cell->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic signaling pathways induced by derivatives.

Studies have suggested that active semicarbazide derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway, as evidenced by the depolarization of the mitochondrial membrane.[1] This typically involves the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Some compounds may also engage the extrinsic (death receptor) pathway, which involves the activation of caspase-8. The convergence of these pathways on caspase-3 amplifies the apoptotic signal, leading to efficient elimination of cancer cells.

References

A Comparative Analysis of the Antimicrobial Spectrum of Semicarbazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial performance of various semicarbazide and semicarbazone derivatives, supported by experimental data from recent studies. Semicarbazones, formed from the condensation reaction of a ketone or aldehyde with semicarbazide, possess a distinctive azomethine group (-C=N-) that is fundamental to their wide-ranging biological activities.[1] The versatility in their structure allows for modifications to their physicochemical properties, which in turn can enhance their therapeutic effects.[1] This analysis aims to offer an objective overview to aid in the rational design and development of new semicarbazide-based therapeutic agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism.[2][3] The following table summarizes the MIC values for a selection of semicarbazide and semicarbazone derivatives against various bacterial and fungal strains, as reported in the cited literature.

Compound/DerivativeMicroorganismStrainMIC (µg/mL)Reference
Hydroxy Semicarbazone Derivatives
Compound 2 (2-carboxy benzophenone derivative)Escherichia coli-31.25[4]
Pseudomonas aeruginosa-62.5[4]
Klebsiella pneumoniae--[4]
Compound 6 (4-methoxyacetophenone derivative)Escherichia coli-Moderate Activity[4]
Pseudomonas aeruginosa-Moderate Activity[4]
Compound 7Escherichia coli-31.25[5]
Pseudomonas aeruginosa-62.5[5]
Lapachol Semicarbazone Derivatives
Lapachol SemicarbazoneEnterococcus faecalis-0.10 µmol/mL[6]
Staphylococcus aureus-0.10 µmol/mL[6]
Cryptococcus gattii-0.20 µmol/mL[6]
Pyridine Semicarbazone Derivatives
Compound D5 (R = H; X = O)Staphylococcus aureusATCC 25923Appreciable Activity[7]
Pseudomonas aeruginosaATCC 9027Appreciable Activity[7]
Aspergillus nigerATCC 1015Appreciable Activity[7]
Candida glabrataATCC 15545Appreciable Activity[7]
N-nitroso-2,6-diphenylpiperidin-4-one Semicarbazone
Bacillus subtilis-Excellent Activity[8][9]
Staphylococcus aureus-Excellent Activity[8][9]
Candida albicans-Excellent Activity[8][9]
8-Quinolinealdehyde Semicarbazone
Gram-positive bacteria-No Appreciable Activity[10]
Fungi-No Appreciable Activity[10]
Thiosemicarbazone Derivatives
Thiosemicarbazone 1Aspergillus flavus-500[11]
Aspergillus parasiticus-500[11]
Fusarium verticillioides-500[11]
Thiosemicarbazone 2Aspergillus nomius-125[11]
Aspergillus ochraceus-125[11]
Aspergillus parasiticus-125[11]
Aspergillus flavus-250[11]
Fusarium verticillioides-500[11]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial screening. The broth microdilution method is a widely adopted and efficient technique for this purpose.[12]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Semicarbazone Compounds: Prepare stock solutions of the test compounds, typically in a solvent like Dimethyl Sulfoxide (DMSO), and then dilute them to the desired starting concentration in Mueller-Hinton Broth (MHB).

  • Bacterial Strains: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Media: Use Mueller-Hinton Broth (MHB) for bacterial cultures.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, and an incubator are required.

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of MHB into all wells of a 96-well microtiter plate. Add 100 µL of the starting concentration of the semicarbazone compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum without the test compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the semicarbazide compound at which there is no visible growth of the microorganism.[3]

Visualizing Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of semicarbazide compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compounds Prepare Semicarbazide Stock Solutions serial_dilution Perform 2-Fold Serial Dilutions of Compound prep_compounds->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) add_broth Dispense MHB into 96-Well Plate prep_media->add_broth prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_broth->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Read MIC (Lowest Concentration with No Growth) incubate->read_results Mechanism_of_Action cluster_compound Semicarbazide Compound cluster_cell Microbial Cell cluster_effect Outcome compound Semicarbazide Derivative cell_wall Cell Wall Biosynthesis compound->cell_wall Disruption dna_synthesis Deoxyribonucleotide Synthesis compound->dna_synthesis Inhibition thiol_maintenance Thiol Maintenance compound->thiol_maintenance Interference inhibition Inhibition of Microbial Growth cell_wall->inhibition dna_synthesis->inhibition thiol_maintenance->inhibition

References

In Silico Pharmacokinetic Showdown: Semicarbazide vs. Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles reveals key differentiators between semicarbazide and thiosemicarbazide derivatives, positioning semicarbazides as potentially more favorable candidates for anticancer drug development due to a better pharmacokinetic and lower toxicity profile.

In the quest for novel therapeutic agents, particularly in oncology, both semicarbazide and thiosemicarbazide derivatives have emerged as promising scaffolds.[1][2] A systematic in silico comparison of their pharmacokinetic properties provides crucial insights for researchers and drug development professionals, enabling more informed candidate selection. This guide summarizes the findings of a comparative ADMET study, presenting the data in a clear, structured format, and detailing the methodologies employed.

Comparative ADMET Profile

A comprehensive in silico analysis of semicarbazide and thiosemicarbazide derivatives with proven antitumor activity was conducted to compare their ADMET properties. The study revealed statistically significant differences in several key pharmacokinetic parameters. Semicarbazides demonstrated more favorable intestinal absorption and a lower risk of drug interactions.[1][2][3][4] In contrast, thiosemicarbazides showed a higher likelihood of metabolic activity, increased toxicity, higher plasma protein binding, and a longer half-life.[1][2][3]

ADMET ParameterSemicarbazide DerivativesThiosemicarbazide DerivativesKey Findings
Absorption
Human Intestinal Absorption (HIA > 30%)Higher probability of better absorption[1]Lower probability of good absorptionSemicarbazides show more favorable intestinal absorption properties.[1][2][3]
Caco-2 PermeabilityLower valuesHigher valuesSignificant differences were observed between the two groups (p<0.05).[1]
P-glycoprotein (Pgp) SubstrateHigher probability of being a substrate[1]Lower probability of being a substrateSignificant differences were observed (p<0.05).[1]
Distribution
Plasma Protein Binding (PPB)Lower probability of bindingSignificantly higher probability of binding[1]Thiosemicarbazides bind more extensively to plasma proteins.[1][2][3]
Fraction Unbound in PlasmaHigher average percentageSignificantly lower average percentage[1]Consistent with PPB findings.
Blood-Brain Barrier (BBB) CrossingNo significant differenceNo significant differenceBoth classes show a similar likelihood of crossing the BBB.[1]
Volume of Distribution (VD)No significant differenceNo significant differenceNo significant differences were found between the groups.[1]
Metabolism
Cytochrome P450 (CYP) InhibitionLower probability of inhibitionSignificantly higher probability of inhibiting CYP1A2, CYP2C9, CYP2C19, and CYP2D6[1]Thiosemicarbazides have a higher risk of drug-drug interactions via CYP inhibition.[1]
CYP SubstrateMore likely to be a substrate for CYP2C19 and CYP2D6[1]More likely to be a substrate for CYP3A4[1]Differences in metabolic pathways are evident.
Excretion
Half-life (t½)Shorter half-lifeSignificantly higher probability of a longer half-life[1]Thiosemicarbazides are likely to remain in the body for a longer duration.[1][2][3]
ClearanceNo significant difference (though thiosemicarbazides showed a higher mean)[1]No significant difference
Toxicity
General ToxicityLower toxicity profileConcomitant increased toxicity with higher metabolic activity[1][2][3]Semicarbazides are predicted to be less toxic.[2][3]
Oxidative Stress & DNA DamageLower potentialCan cause increased oxidative stress and DNA damage[2]This toxicity mechanism could be a strategy in cancer treatment for thiosemicarbazides.[2]

Experimental Protocols

The comparative in silico analysis was conducted using a systematic approach to ensure the reliability and reproducibility of the findings.

1. Literature Search and Compound Selection: A comprehensive search of PubMed, ScienceDirect, and Google Scholar databases was performed to identify semicarbazide and thiosemicarbazide derivatives with documented antitumor activity up to August 2024.[1][2] Compounds that met the inclusion criteria of demonstrating anticancer properties were selected for the in silico analysis.

2. In Silico ADMET Prediction: The selected compounds were subjected to in silico analysis using the ADMETlab 2.0 software.[1][2] This platform was chosen for its comprehensive range of physicochemical and pharmacokinetic parameters and its high accuracy in predictions.[1] The software was used to calculate a wide array of ADMET properties for each compound, including but not limited to:

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein (Pgp) substrate potential.
  • Distribution: Plasma Protein Binding (PPB), the fraction of unbound drug in plasma, Blood-Brain Barrier (BBB) penetration, and Volume of Distribution (VD).
  • Metabolism: Inhibition and substrate potential for various Cytochrome P450 (CYP) isoenzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
  • Excretion: Half-life and clearance.
  • Toxicity: Various toxicity endpoints.

3. Statistical Analysis: The data obtained from the ADMETlab 2.0 predictions were statistically analyzed to identify significant differences between the semicarbazide and thiosemicarbazide groups.[1][2] The statistical methods employed included the Student's t-test, Mann-Whitney U test, and Chi-squared test, with a significance level set at p < 0.05.[1]

Visualizing the In Silico Workflow

The following diagram illustrates the logical workflow of the comparative in silico pharmacokinetic study.

in_silico_workflow cluster_0 Data Acquisition cluster_1 In Silico Analysis cluster_2 Data Analysis & Interpretation db_search Literature Search (PubMed, ScienceDirect, Google Scholar) compound_selection Compound Selection (Antitumor Activity) db_search->compound_selection Inclusion Criteria admet_prediction ADMET Prediction (ADMETlab 2.0) compound_selection->admet_prediction Input Structures statistical_analysis Statistical Analysis (t-test, Mann-Whitney U, Chi²) admet_prediction->statistical_analysis Predicted ADMET Properties comparative_analysis Comparative Profile Generation statistical_analysis->comparative_analysis Significant Differences conclusion Conclusion & Candidate Prioritization comparative_analysis->conclusion

Caption: Workflow of the comparative in silico ADMET study.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Semicarbazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The quest for novel anticancer agents has led to significant exploration of various chemical scaffolds, with semicarbazide derivatives emerging as a promising class of compounds. Their diverse biological activities, including anticancer properties, have prompted extensive research into their synthesis and cytotoxic evaluation.[1] This guide provides a comparative overview of the cytotoxic profiles of different semicarbazide analogs, supported by experimental data from recent studies. We delve into the structure-activity relationships that govern their efficacy and present detailed experimental protocols for the cited cytotoxicity assays.

Comparative Cytotoxicity of Semicarbazide Analogs

The cytotoxic potential of semicarbazide derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the cytotoxic activities of various semicarbazide and thiosemicarbazide analogs from recent studies, offering a quantitative comparison of their potency.

Compound IDAnalog TypeCell LineIC50 (µM)Source
AB2 ThiosemicarbazideLNCaP (Prostate Cancer)108.14[2][3]
AB1 ThiosemicarbazideLNCaP (Prostate Cancer)252.14[2]
AB1 ThiosemicarbazideG-361 (Melanoma)369.37[2]
AB7-AB12 SemicarbazideVarious Cancer Cell Lines>100[2]
3c ArylsemicarbazoneHL-60 (Leukemia)13.08[4]
4a ArylsemicarbazoneHL-60 (Leukemia)11.38[4]
3m ArylsemicarbazoneMCF-7 (Breast Cancer)8.56[4]
3m ArylsemicarbazoneHL-60 (Leukemia)24.33[4]
4c Nitro-substituted SemicarbazideU87 (Glioblastoma)12.6 (µg/mL)[5][6]
4d Nitro-substituted SemicarbazideU87 (Glioblastoma)13.7 (µg/mL)[5][6]
5b Chloro-substituted ThiosemicarbazideU87 (Glioblastoma)14.6 (µg/mL)[5][6]
5d Nitro-substituted ThiosemicarbazideU87 (Glioblastoma)13.0 (µg/mL)[5][6]
11q Phenyl-bearing SemicarbazoneHT29, SK-N-SH, MDA-MB-231, MKN450.32 - 1.57[7]
11s Phenyl-bearing SemicarbazoneHT29, SK-N-SH, MDA-MB-231, MKN450.32 - 1.57[7]
2 ThiosemicarbazonePANC-1 (Pancreatic Cancer)10.0[8]
4 ThiosemicarbazonePANC-1 (Pancreatic Cancer)0.7[8]
2 ThiosemicarbazoneHCT 116 (Colon Cancer)14.9[8]
4 ThiosemicarbazoneHCT 116 (Colon Cancer)9.4[8]
2 ThiosemicarbazoneMCF-7 (Breast Cancer)14.3[8]
4 ThiosemicarbazoneMCF-7 (Breast Cancer)15.8[8]

Note: IC50 values are presented in µM unless otherwise stated. A direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

From the compiled data, it is evident that structural modifications significantly influence the cytotoxic activity of semicarbazide analogs. For instance, in one study, thiosemicarbazide derivatives (AB1-AB6) generally exhibited higher cytotoxicity against the LNCaP prostate cancer cell line compared to their semicarbazide counterparts (AB7-AB12), which were largely inactive at the tested concentrations.[2][3] Conversely, another study on nitro-substituted analogs found that both semicarbazides (4c, 4d) and thiosemicarbazides (5b, 5d) demonstrated notable activity against the U87 glioblastoma cell line.[5][6] Furthermore, arylsemicarbazones 3c and 4a were particularly effective against the HL-60 leukemia cell line.[4] Notably, the phenyl-bearing semicarbazones 11q and 11s displayed potent anticancer activity across a range of cell lines with IC50 values in the sub-micromolar to low micromolar range.[7]

Experimental Protocols

The evaluation of cytotoxicity for the presented semicarbazide analogs predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The semicarbazide analogs, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as DMSO or a specialized detergent, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

For a more detailed understanding of specific experimental conditions, researchers are encouraged to consult the original publications cited in the data table.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the assessment and the proposed mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assessment cluster_downstream Further Studies start Starting Materials (e.g., Hydrazides, Isocyanates) reaction Chemical Reaction start->reaction purification Purification & Characterization reaction->purification treatment Compound Treatment purification->treatment cell_culture Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) data_analysis->mechanism in_vivo In Vivo Efficacy mechanism->in_vivo

Caption: A generalized workflow for the synthesis and cytotoxic evaluation of semicarbazide analogs.

Some studies suggest that certain semicarbazone derivatives induce apoptosis by activating the caspase cascade.[7] The following diagram illustrates this proposed signaling pathway.

apoptosis_pathway compound Semicarbazone Analog (e.g., 11q, 11s) cell Cancer Cell compound->cell Enters procaspase3 Procaspase-3 compound->procaspase3 Activates caspase3 Caspase-3 (Active) procaspase3->caspase3 Cleavage apoptosis Apoptosis (Cell Death) caspase3->apoptosis Induces

Caption: Proposed apoptotic pathway induced by certain semicarbazone analogs.

References

Comparative Antifungal Efficacy of 1-Benzoyl-4-phenylsemicarbazide and Standard Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antifungal activity of the investigational compound 1-Benzoyl-4-phenylsemicarbazide against established standard antifungal agents. The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapies.

Executive Summary

The emergence of drug-resistant fungal pathogens necessitates the exploration of new chemical entities with potent antifungal activity. Semicarbazide derivatives have garnered interest due to their diverse biological activities. This guide focuses on this compound, presenting its antifungal profile in comparison to widely used drugs, fluconazole and amphotericin B. Due to the limited availability of published data on this specific compound, this guide utilizes data from closely related 4-arylthiosemicarbazides as a proxy to provide a preliminary assessment of its potential efficacy. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), determined using the standardized broth microdilution method.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative 4-arylthiosemicarbazide (as a proxy for this compound) and the standard antifungal agents, fluconazole and amphotericin B, against common fungal pathogens. Lower MIC values are indicative of greater antifungal potency.

Compound/AgentCandida albicans (ATCC 90028)Candida parapsilosis (ATCC 22019)Aspergillus fumigatus
4-Arylthiosemicarbazide (Proxy) 100 - 200 µg/mL[1]50 µg/mL[1]Not Reported
Fluconazole 0.5 µg/mL[2]2 µg/mL[2]Not Applicable
Amphotericin B 0.25 - 1 mg/lNot Reported1 mg/liter[3]

Note: The data for the 4-arylthiosemicarbazide is derived from a study on related thiosemicarbazide derivatives and serves as an estimate for the potential activity of this compound.[1] Fluconazole is generally not effective against Aspergillus species.

Key Experimental Protocols

The determination of antifungal activity is conducted using standardized in vitro susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of antifungal agents.[4][5]

Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium. A suspension of the fungal colonies is then prepared in sterile saline and adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in a 96-well microtiter plate containing RPMI-1640 broth. A range of concentrations is prepared to encompass the expected MIC value.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours. The duration of incubation can vary depending on the fungal species being tested.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control well. For azoles like fluconazole, the endpoint is often defined as the concentration that produces at least a 50% reduction in growth.[6]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Antifungal Agent Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action of Azole Antifungals

A key differentiator for any novel antifungal is its mechanism of action. As a point of comparison, the mechanism for the widely used azole class of antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]

Azole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (CYP51) Depletion Ergosterol Depletion Accumulation Accumulation of Toxic Sterols Ergosterol Ergosterol Intermediate->Ergosterol Azole Azole Antifungals Inhibition Inhibition Azole->Inhibition Inhibition->Lanosterol Blocks Conversion Membrane Disrupted Cell Membrane Integrity Depletion->Membrane Growth Fungal Growth Inhibition Accumulation->Membrane Membrane->Growth

Caption: Mechanism of action of azole antifungals, highlighting the inhibition of lanosterol 14-alpha-demethylase.

References

Confirming the Molecular Target of Semicarbazide Derivatives with Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Semicarbazide derivatives are a versatile class of compounds extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] A crucial step in the development of these compounds as therapeutic agents is the identification and confirmation of their molecular targets. Molecular docking has emerged as a powerful computational tool to predict and analyze the binding of these derivatives to various biological macromolecules, providing insights into their mechanism of action at the molecular level. This guide compares the molecular docking of semicarbazide and its related thiosemicarbazide derivatives against several key protein targets, supported by experimental data.

Workflow for Target Confirmation

The process of confirming a molecular target for semicarbazide derivatives using a computational and experimental approach typically follows a structured workflow. This involves ligand and protein preparation, molecular docking simulations to predict binding affinity and mode, and subsequent in vitro experimental validation to confirm the computational findings.

Molecular Docking Workflow ligand_prep Ligand Preparation (Semicarbazide Derivative 3D Structure Generation & Optimization) docking Molecular Docking (e.g., AutoDock, Glide, GOLD) Prediction of Binding Poses & Affinities ligand_prep->docking protein_prep Protein Preparation (Target Identification from PDB, Removal of Water, Addition of Hydrogens) protein_prep->docking analysis Analysis of Results (Binding Energy, H-Bonds, Hydrophobic Interactions) docking->analysis synthesis Synthesis of Semicarbazide Derivatives analysis->synthesis invitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) analysis->invitro synthesis->invitro MAO Signaling Pathway DOPA L-DOPA Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Degradation Synaptic_Vesicle Synaptic Vesicle (Storage) Dopamine->Synaptic_Vesicle Uptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding DOPAC DOPAC MAO_B->DOPAC Semicarbazide Semicarbazide Derivative Semicarbazide->MAO_B Inhibition Synaptic_Vesicle->Dopamine Release Signal Post-synaptic Signal Dopamine_Receptor->Signal

References

A Comparative Guide to Raloxifene (PubChem CID: 5035) for Osteoporosis Management and Breast Cancer Risk Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Raloxifene (a compound associated with PubChem substance ID 702135) with other therapeutic alternatives for the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. The information is supported by experimental data from key clinical trials, presented in a clear and comparative format.

Executive Summary

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. It is primarily prescribed for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease. This guide will compare the efficacy and safety profile of Raloxifene against a placebo and other commonly used osteoporosis treatments, including bisphosphonates (Alendronate), monoclonal antibodies (Denosumab), and parathyroid hormone analogs (Teriparatide). A direct comparison with another SERM, Tamoxifen, for breast cancer risk reduction is also presented.

Data Presentation

Table 1: Effect on Bone Mineral Density (BMD)
Treatment (Daily Dose)StudyDurationLumbar Spine BMD Change vs. PlaceboTotal Hip/Femoral Neck BMD Change vs. PlaceboCitation
Raloxifene (60 mg)MORE36 months+2.6%+2.1% (Femoral Neck)[1][2]
Raloxifene (120 mg)MORE36 months+2.7%+2.4% (Femoral Neck)[1][2]
Alendronate (10 mg)FOSIT12 months+4.9%+3.0% (Total Hip)[3]
Denosumab (60 mg every 6 months)FREEDOM36 months--
5 years (Extension)+13.7% (cumulative)+7.0% (cumulative)[4][5]
6 years (Extension)+15.2% (cumulative)+7.5% (cumulative)[6]
8 years (Extension)+18.4% (cumulative)+8.3% (cumulative)[7]
10 years (Extension)+21.7% (cumulative)+9.2% (cumulative)[8]
Teriparatide (20 µg)Meta-analysis6-36 months+8.1%+2.5%[9]
Table 2: Fracture Risk Reduction
Treatment (Daily Dose)StudyPopulationVertebral Fracture Risk Reduction vs. PlaceboNon-Vertebral Fracture Risk Reduction vs. PlaceboCitation
Raloxifene (60 mg)MOREPostmenopausal women with osteoporosis30%No significant difference[2]
Raloxifene (120 mg)MOREPostmenopausal women with osteoporosis50%No significant difference[2]
Alendronate (10 mg)FOSITPostmenopausal women with low bone mass-47%[3]
Denosumab (60 mg every 6 months)FREEDOMPostmenopausal women with osteoporosis68%20%[6]
Teriparatide (20 µg)Fracture Prevention TrialPostmenopausal women with prior fractures65%53% (fragility fractures)[10]
Table 3: Breast Cancer Risk Reduction
Treatment (Daily Dose)StudyDurationInvasive Breast Cancer Risk ReductionER-Positive Invasive Breast Cancer Risk ReductionCitation
Raloxifene (60 mg)MORE40 months76%90%[11][12]
Raloxifene (60 mg)CORE4 years59%66%[11][13]
Raloxifene (60 mg)MORE + CORE8 years66%76%[13]
Tamoxifen (20 mg) vs. Raloxifene (60 mg)STAR81 monthsTamoxifen was more effective (RR: 1.24 for Raloxifene)-[14]
Table 4: Effect on Lipid Profile

| Treatment (Daily Dose) | Study | LDL Cholesterol Change | Total Cholesterol Change | HDL Cholesterol Change | Triglycerides Change | Citation | |---|---|---|---|---|---| | Raloxifene (60 mg/120 mg) | - | ↓ 12% vs. placebo | ↓ vs. placebo | No significant change | No significant change |[15] | | Raloxifene | Meta-analysis | ↓ 17 mg/dL | ↓ 14.84 mg/dL | ↑ 2.41 mg/dL | - |[16] | | Raloxifene (in high triglycerides) | MORE substudy | ↓ 16.5% | - | - | - |[17] |

Experimental Protocols

MORE (Multiple Outcomes of Raloxifene Evaluation) Trial
  • Objective: To determine the effect of Raloxifene on the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[2][12]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][12]

  • Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.[1][12]

  • Intervention: Participants were randomized to receive daily oral doses of Raloxifene 60 mg, Raloxifene 120 mg, or a placebo for 36 months. All participants also received supplemental calcium (500 mg/day) and vitamin D (400-600 IU/day).[1][2]

  • Primary Endpoints: Incidence of new vertebral fractures, assessed by radiography at baseline, 24, and 36 months.[2]

  • Secondary Endpoints: Incidence of non-vertebral fractures, changes in bone mineral density, and safety.[2]

CORE (Continuing Outcomes Relevant to Evista) Trial
  • Objective: To evaluate the long-term efficacy of Raloxifene in preventing invasive breast cancer in postmenopausal women who had completed the MORE trial.[11][13]

  • Study Design: A 4-year, double-blind, placebo-controlled follow-up to the MORE trial.[18]

  • Participants: A subset of 4,011 women from the MORE trial.[19]

  • Intervention: Women who were in the Raloxifene groups in MORE received 60 mg/day of Raloxifene, and those in the placebo group continued with the placebo.[18]

  • Primary Endpoint: Time to the first occurrence of invasive breast cancer.[18]

FREEDOM (Fracture Reduction Evaluation of Denosumab in Osteoporosis Every 6 Months) Trial
  • Objective: To assess the efficacy and safety of Denosumab in reducing the risk of fractures in postmenopausal women with osteoporosis.[20]

  • Study Design: An international, multicenter, randomized, double-blind, placebo-controlled trial.[20]

  • Participants: 7,868 postmenopausal women (aged 60-90 years) with a bone mineral density T-score of less than -2.5 at the lumbar spine or total hip.[20]

  • Intervention: Participants were randomized to receive subcutaneous injections of Denosumab 60 mg or a placebo every 6 months for 36 months. All participants also received daily calcium and vitamin D supplements.[20]

  • Primary Endpoint: Incidence of new vertebral fractures at 36 months.[20]

Mandatory Visualization

Signaling Pathway of Raloxifene

Raloxifene_Signaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Osteoblast, Breast Epithelial Cell) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Raloxifene->ER Ral_ER_complex Raloxifene-ER Complex HSP Heat Shock Proteins ER->HSP Binding/ Dissociation ERE Estrogen Response Element (ERE) on DNA Ral_ER_complex->ERE Binds to ERE Ral_ER_complex->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Tissue_Specific_Effects Tissue-Specific Effects (Agonist/Antagonist) Gene_Transcription->Tissue_Specific_Effects Leads to

Caption: Raloxifene binds to estrogen receptors, leading to tissue-specific gene transcription.

Experimental Workflow for a Comparative Clinical Trial

Clinical_Trial_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Treatment Phase 2: Randomization & Treatment cluster_FollowUp Phase 3: Follow-up & Data Collection cluster_Analysis Phase 4: Data Analysis Patient_Pool Postmenopausal Women with Osteoporosis Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Eligible Enrolled_Participants Enrolled Participants Informed_Consent->Enrolled_Participants Randomization Randomization Enrolled_Participants->Randomization Group_A Group A (Raloxifene) Randomization->Group_A Group_B Group B (Alternative Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_Up Scheduled Follow-up Visits (e.g., 12, 24, 36 months) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up BMD_Measurement BMD Measurement (DXA Scans) Follow_Up->BMD_Measurement Fracture_Assessment Fracture Assessment (Radiography) Follow_Up->Fracture_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Follow_Up->Safety_Monitoring Data_Analysis Statistical Analysis BMD_Measurement->Data_Analysis Fracture_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Efficacy_Results Efficacy Results (BMD, Fractures) Data_Analysis->Efficacy_Results Safety_Results Safety Results (Side Effects) Data_Analysis->Safety_Results

Caption: A typical workflow for a randomized controlled trial comparing osteoporosis treatments.

References

Efficacy of 1-Benzoyl-4-phenylsemicarbazide Versus Other Chitin Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-Benzoyl-4-phenylsemicarbazide and other prominent chitin synthesis inhibitors (CSIs), namely lufenuron, diflubenzuron, and novaluron. Chitin, a polymer of N-acetylglucosamine, is a vital structural component of insect exoskeletons and fungal cell walls, but is absent in vertebrates, making it an excellent target for selective pesticides and antifungal agents. This guide summarizes key experimental data on the performance of these compounds, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylphenylurea and semicarbazide-based inhibitors interfere with the biosynthesis of chitin, a critical process for insect molting and fungal cell wall formation. These compounds are believed to inhibit the enzyme chitin synthase, which catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. This disruption of the molting process in insects leads to larval mortality. Because vertebrates do not synthesize chitin, these inhibitors generally exhibit low mammalian toxicity.

Comparative Efficacy Data

The following tables summarize the 50% lethal concentration (LC50) values for lufenuron, diflubenzuron, and novaluron against two significant agricultural pests: the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella). It is important to note that direct comparative data for this compound against these specific pests under identical conditions is limited in the available literature. The provided data for thiosemicarbazide derivatives against the cotton leafworm (Spodoptera littoralis) is from a separate study and should not be directly compared.

Table 1: Comparative Efficacy (LC50) of Benzoylurea Chitin Synthesis Inhibitors Against Lepidopteran Pests

CompoundTarget PestLife StageLC50 (mg/L or ppm)Assay MethodSource(s)
LufenuronSpodoptera frugiperda2nd Instar LarvaeHigh resistance observedDiet Overlay[1]
Spodoptera frugiperda-0.23 µg/mL (susceptible strain)Diet Overlay[2]
Plutella xylostella3rd Instar Larvae-Leaf Dip
DiflubenzuronSpodoptera frugiperda4th Instar LarvaeMore lethal than other CSIsDiet Overlay[1]
Plutella xylostella3rd Instar Larvae-Leaf Dip[3]
NovaluronSpodoptera frugiperda2nd Instar LarvaeLow toxicity indexDiet Overlay[1]
Spodoptera frugiperda-14.77 ppm (LD50)Diet Incorporation[4]

Note: The efficacy of CSIs can vary significantly based on the insect species, larval stage, and specific bioassay conditions.

Table 2: Efficacy of Novel Thiosemicarbazide Derivatives Against Spodoptera littoralis

CompoundTarget PestLife StageLC50 (ppm) after 72hAssay MethodSource(s)
Thiosemicarbazide derivative b5 Spodoptera littoralis2nd Instar Larvae26.63Not Specified
Thiosemicarbazide derivative b2 Spodoptera littoralis2nd Instar Larvae46.35Not Specified
Thiosemicarbazide derivative b3 Spodoptera littoralis2nd Instar Larvae60.84Not Specified
Lufenuron (Reference)Spodoptera littoralis2nd Instar Larvae17.01Not Specified

Disclaimer: The data in Table 2 is for derivatives of the core topic chemical and against a different, though related, insect species. This data is provided for informational purposes and is not directly comparable to the data in Table 1.

Experimental Protocols

Insect Larval Mortality Bioassay (Leaf Dip Method)

This protocol is a standard method for determining the lethal concentration (LC50) of chitin synthesis inhibitors against foliage-feeding insect larvae.

Objective: To determine the concentration of a test compound that causes 50% mortality in a population of insect larvae.

Materials:

  • Test compounds

  • Appropriate solvent (e.g., acetone or DMSO)

  • Distilled water

  • Surfactant

  • Fresh, undamaged host plant leaves

  • Petri dishes

  • Filter paper

  • Synchronized insect larvae (e.g., third instar)

  • Environmental chamber

Procedure:

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent. A series of dilutions are then made in distilled water containing a surfactant to create a range of test concentrations. A control solution containing only the solvent and surfactant in distilled water is also prepared.

  • Leaf Treatment: Fresh host plant leaves are dipped into each test solution for a uniform amount of time (e.g., 30 seconds) and then allowed to air dry.

  • Experimental Setup: A treated leaf is placed into a Petri dish lined with moistened filter paper.

  • Larval Introduction: A known number of synchronized larvae (e.g., 10-20) are introduced into each Petri dish.

  • Incubation: The Petri dishes are maintained in an environmental chamber under controlled conditions of temperature (e.g., 25 ± 2°C), humidity (e.g., 60 ± 5% RH), and photoperiod (e.g., 16:8 L:D).

  • Data Collection: Larval mortality is assessed at regular intervals (e.g., every 24 hours) for a specified period (e.g., 72-96 hours).

  • Data Analysis: Probit analysis is used to calculate the LC50 value and its 95% confidence limits.

Fungal Chitin Synthase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the activity of the chitin synthase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.

Materials:

  • Test compounds

  • Fungal mycelia (e.g., Sclerotinia sclerotiorum)

  • Extraction buffer

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), which can be radioactively labeled

  • Reaction buffer

  • 96-well microtiter plates coated with wheat germ agglutinin (WGA)

  • Spectrophotometer or scintillation counter

Procedure:

  • Enzyme Preparation: Fungal mycelia are collected and mechanically disrupted in an appropriate buffer to release the chitin synthase enzyme. The cell extract is then centrifuged to obtain a crude enzyme preparation.

  • Reaction Mixture: In a WGA-coated 96-well plate, the enzyme preparation, reaction buffer, and various concentrations of the test compound are combined. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is started by adding the substrate, UDP-GlcNAc.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 3 hours).

  • Termination and Quantification: The plate is washed to remove unbound reagents. If a radiolabeled substrate is used, the radioactivity of the insoluble chitin product captured on the plate is measured using a scintillation counter. For non-radioactive methods, a colorimetric assay can be used to quantify the chitin produced.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Visualizations

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Exoskeleton Exoskeleton/ Fungal Cell Wall Chitin_Polymer->Exoskeleton Assembly Inhibitors Benzoylphenylureas & Semicarbazides Inhibitors->Chitin_Synthase Inhibition

Caption: Simplified pathway of chitin synthesis and the point of inhibition by the discussed compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Test_Solutions Prepare Test Compound Dilutions Host_Leaves Treat Host Plant Leaves Test_Solutions->Host_Leaves Setup Set up Petri Dishes with Treated Leaves Host_Leaves->Setup Introduction Introduce Larvae Setup->Introduction Incubation Incubate under Controlled Conditions Introduction->Incubation Mortality_Count Assess Larval Mortality Incubation->Mortality_Count LC50_Calc Calculate LC50 (Probit Analysis) Mortality_Count->LC50_Calc

Caption: General experimental workflow for an insect larval mortality bioassay.

References

A Comparative Guide to the Antioxidant Properties of Semicarbazides and Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of semicarbazides and their sulfur-containing analogues, thiosemicarbazides. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Consequently, the development of effective antioxidant compounds is a significant area of research. This document synthesizes experimental data to highlight the structural and functional differences that dictate the antioxidant potential of these two classes of compounds.

Introduction to Semicarbazides and Thiosemicarbazides

Semicarbazides and thiosemicarbazides are derivatives of urea and thiourea, respectively. They possess a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] Their antioxidant capabilities are of particular interest, stemming from their unique chemical structures which allow them to neutralize harmful free radicals. The primary structural difference lies in the replacement of the oxygen atom in the semicarbazide backbone with a sulfur atom to form a thiosemicarbazide, a modification that significantly influences their biological activity.

Mechanism of Antioxidant Action

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3]

  • Semicarbazides: The presence of nitrogen and oxygen atoms contributes to their antioxidant potential.

  • Thiosemicarbazides: The substitution of oxygen with a more nucleophilic sulfur atom significantly enhances their antioxidant capacity. The conjugated N-N-S system in thiosemicarbazides is particularly effective at stabilizing and scavenging free radicals.[4][5] Furthermore, the nitrogen and sulfur atoms enable thiosemicarbazides to act as chelators of metal ions like iron and copper, which can otherwise catalyze the formation of ROS.[5]

The general mechanism involves the donation of a hydrogen atom from the antioxidant (Ar-NH-C(=X)-NH-NHR, where X is O or S) to a radical (R•), thereby neutralizing it.

Radical Scavenging Mechanism Antioxidant Semicarbazide / Thiosemicarbazide (ZH) Neutralized Neutralized Molecule (RH) Antioxidant->Neutralized H• donation AntioxidantRadical Antioxidant Radical (Z•) Antioxidant->AntioxidantRadical Radical Free Radical (R•) Radical->Neutralized

Caption: General mechanism of free radical scavenging.

Comparative Analysis of Antioxidant Activity

Experimental data consistently demonstrates that thiosemicarbazide derivatives generally exhibit superior antioxidant activity compared to their direct semicarbazide analogues. This is often attributed to the higher electron-donating ability of the sulfur atom.

Table 1: Quantitative Comparison of Antioxidant Activity (IC50 Values)

The IC50 value represents the concentration of a compound required to scavenge 50% of the free radicals in an assay, with lower values indicating higher antioxidant potency.

Compound ClassDerivative/SubstituentAssayIC50 ValueReference StandardIC50 of StandardSource
Semicarbazide 2-Nitro-substituted (4c)DPPH4.5 µg/mLAscorbic Acid-[5][6]
Semicarbazide 3-Nitro-substituted (4d)DPPH7.2 µg/mLAscorbic Acid-[5][6]
Thiosemicarbazide 4-Nitro-substituted (5d)DPPH5.6 µg/mLAscorbic Acid-[5][6]
Thiosemicarbazide 3-Chloro-substituted (5b)DPPH7.0 µg/mLAscorbic Acid-[5][6]
Semicarbazide BHT-moiety (5f)DPPH> BHTBHT-[7]
Thiosemicarbazide BHT-moiety (5f')DPPH25.47 µMBHT> 25.47 µM[7]

Note: Direct comparison between studies can be challenging due to variations in experimental conditions. However, studies synthesizing and testing both classes in parallel provide the most direct evidence.

In one study, while a specific nitro-substituted semicarbazide showed excellent activity, another study that directly compared semicarbazide and thiosemicarbazide derivatives containing a butylated hydroxytoluene (BHT) moiety found that the thiosemicarbazide versions were consistently more potent free radical scavengers.[6][7]

Key Experimental Protocols

The antioxidant capacity of semicarbazides and thiosemicarbazides is commonly evaluated using several established in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep purple color with a maximum absorbance around 517 nm.[3] When reduced by an antioxidant, it loses its color, turning yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[3][8]

  • Methodology:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[8]

    • Various concentrations of the test compound (semicarbazide or thiosemicarbazide) are prepared.

    • A fixed volume of the DPPH solution is added to the test compound solutions.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • The absorbance is measured at 517 nm using a spectrophotometer.[8]

    • The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (Purple Radical) R1 Mix DPPH and Sample P1->R1 P2 Prepare Sample Dilutions P2->R1 R2 Incubate in Dark (e.g., 30 min) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition and IC50 Value A1->A2

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) using an oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm.[9] Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color. The degree of decolorization is proportional to the antioxidant's activity.[9]

  • Methodology:

    • The ABTS•+ radical cation is pre-generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[9][10]

    • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.

    • The mixture is incubated for a short period (e.g., 5-7 minutes).[11]

    • The absorbance is measured at 734 nm.[9]

    • The scavenging activity is calculated similarly to the DPPH assay.

ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ Radical (Blue-Green Cation) P2 Dilute ABTS•+ to Working Concentration P1->P2 R1 Mix ABTS•+ and Sample P2->R1 P3 Prepare Sample Dilutions P3->R1 R2 Incubate at RT (e.g., 7 min) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Inhibition A1->A2

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the total antioxidant power of a sample by its ability to reduce iron.

  • Principle: The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[12] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.

  • Methodology:

    • A fresh FRAP working reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution (typically in a 10:1:1 ratio).[11] The reagent is warmed to 37°C.

    • A small volume of the test sample is added to a large volume of the pre-warmed FRAP reagent.[11]

    • The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[11]

    • The absorbance of the blue-colored solution is measured at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄.

FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Fe³⁺-TPTZ complex) R1 Mix FRAP Reagent with Sample/Standard P1->R1 P2 Prepare Sample and Fe²⁺ Standards P2->R1 R2 Incubate at 37°C R1->R2 A1 Measure Absorbance at 593 nm R2->A1 A2 Calculate FRAP Value (Fe²⁺ Equivalents) A1->A2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.

  • Principle: Adherent cells (e.g., HepG2) are incubated with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[11] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. A free radical initiator is then added, which generates ROS that oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that have been taken up by the cells can quench these ROS and inhibit the formation of DCF.[13][14]

  • Methodology:

    • Cells are seeded in a 96-well plate and cultured until confluent.[15]

    • The cells are washed and then treated with the DCFH-DA probe along with the test compound or a standard (e.g., Quercetin).[13][15]

    • After an incubation period (e.g., 60 minutes at 37°C), the cells are washed again to remove the excess probe and compound.[15]

    • A free radical initiator (e.g., AAPH) is added to all wells.[14]

    • The fluorescence (Excitation: ~485 nm, Emission: ~530 nm) is immediately measured kinetically over a period (e.g., 60 minutes) in a plate reader.[11][15]

    • The antioxidant activity is quantified by calculating the area under the curve and comparing the sample values to a control.

Cellular Antioxidant Assay Workflow cluster_prep Cell Culture & Loading cluster_reaction Oxidative Stress Induction cluster_analysis Analysis P1 Culture Adherent Cells to Confluence P2 Wash Cells P1->P2 P3 Load Cells with DCFH-DA and Test Compound P2->P3 P4 Incubate (e.g., 60 min) P3->P4 R1 Wash Cells Again P4->R1 R2 Add Free Radical Initiator R1->R2 A1 Measure Fluorescence Kinetically R2->A1 A2 Calculate Cellular Antioxidant Activity A1->A2

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The available experimental evidence strongly indicates that thiosemicarbazides are generally more potent antioxidants than their corresponding semicarbazide analogues . The substitution of the carbonyl oxygen with a sulfur atom enhances the molecule's ability to donate electrons and scavenge free radicals. This superior activity, combined with their capacity for metal ion chelation, makes thiosemicarbazides a particularly promising class of compounds for the development of novel therapeutics aimed at mitigating oxidative stress. Researchers should consider this structural-activity relationship when designing new antioxidant agents.

References

Semicarbazide Derivatives and Zebrafish Embryos: A Comparative Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the zebrafish embryo model offers a powerful platform for assessing the developmental toxicity of novel compounds. This guide provides a comparative analysis of the safety profile of semicarbazide derivatives, leveraging experimental data from zebrafish embryo-based assays.

The zebrafish model is increasingly utilized in toxicology due to its genetic and physiological similarities to mammals, rapid development, and optical transparency, which allows for detailed observation of organogenesis.[1][2][3] This guide synthesizes available data on the effects of semicarbazide and its derivatives on zebrafish embryo development, presenting key toxicity endpoints and outlining the experimental methodologies used.

Comparative Toxicity of Semicarbazide Derivatives

The following table summarizes the reported toxicity data for semicarbazide and two of its derivatives, APS-1 and APS-18, in zebrafish embryos.

CompoundConcentration Range TestedLC50 (96 hpf)Teratogenic EffectsCardiotoxic EffectsOther Observed EffectsReference
Semicarbazide (SMC) 1, 10, 100, 1000 µg/L26.29 mg/LInhibition of ovarian maturationNot ReportedAnti-estrogenic effects, decreased plasma 17β-estradiol (E2) levels, altered expression of genes in the reproductive axis.[4][5][4][5]
APS-1 (1-(4-nitrobenzoyl)-4-ethylsemicarbazide) 125 - 2000 µMNot DeterminedNo morphological abnormalities observed.[6]No cardiotoxicity observed.[6]Antiproliferative activity against human tumor cell lines.[6][6]
APS-18 (1-[(4-nitrophenyl)acetyl]-4-hexyl-thiosemicarbazide) 0.125 - 1000 µMNot DeterminedNo morphological abnormalities observed.[6]No cardiotoxicity observed.[6]Strong and selective antiproliferative activity against neoplastic cell lines.[6][6]

hpf: hours post-fertilization; LC50: Lethal concentration for 50% of the test subjects.

Experimental Protocols

The assessment of developmental toxicity in zebrafish embryos typically follows standardized protocols, such as the OECD Guidelines for the Testing of Chemicals, Test No. 236 (Fish Embryo Acute Toxicity (FET) Test).[6]

General Zebrafish Embryotoxicity Assay
  • Animal Husbandry and Egg Collection: Adult zebrafish (Danio rerio) are maintained under standard conditions. Embryos are collected shortly after fertilization and examined for quality.

  • Exposure: Healthy, fertilized embryos are placed individually into wells of a multi-well plate containing embryo medium. The test compounds (semicarbazide derivatives) are added at various concentrations. A solvent control (e.g., DMSO) and a negative control (embryo medium only) are run in parallel.[7]

  • Incubation: Embryos are incubated at a standard temperature (typically 28.5°C) for a period of up to 96 or 120 hours post-fertilization (hpf).[8][9] The test solution is renewed every 24 hours to maintain the desired exposure concentration.[2]

  • Endpoint Assessment: Embryos are observed at specific time points (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope to assess a range of toxicological endpoints.[10][11]

Key Toxicity Endpoints
  • Mortality: The number of dead embryos is recorded at each time point to calculate the lethal concentration 50 (LC50).[12]

  • Hatching Rate: The percentage of embryos that have successfully hatched is determined at specific time points (e.g., 72 hpf).[10]

  • Morphological Abnormalities (Teratogenicity): Embryos are examined for a variety of malformations, including:

    • Pericardial edema (fluid accumulation around the heart).[8][10]

    • Yolk sac edema (fluid accumulation in the yolk sac).[8]

    • Spinal curvature.[11]

    • Body length.[10]

    • Somite deformities.[11]

    • Swim bladder deficiency.[10]

  • Cardiotoxicity: Assessed by measuring the heart rate and observing for any arrhythmias or morphological defects in the heart.[1][10]

  • Neurotoxicity: Can be evaluated by observing spontaneous movement, response to touch, and changes in locomotor activity.[13][14]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_exposure Exposure (96 hours) cluster_assessment Endpoint Assessment (24, 48, 72, 96 hpf) Embryo Collection Embryo Collection Plate Loading Plate Loading Embryo Collection->Plate Loading Compound Preparation Compound Preparation Compound Preparation->Plate Loading Incubation (28.5°C) Incubation (28.5°C) Plate Loading->Incubation (28.5°C) Mortality (LC50) Mortality (LC50) Incubation (28.5°C)->Mortality (LC50) Hatching Rate Hatching Rate Incubation (28.5°C)->Hatching Rate Morphological Analysis Morphological Analysis Incubation (28.5°C)->Morphological Analysis Cardiotoxicity Cardiotoxicity Incubation (28.5°C)->Cardiotoxicity Neurotoxicity Neurotoxicity Incubation (28.5°C)->Neurotoxicity

General workflow for zebrafish embryotoxicity testing.

G cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary cluster_gonad Gonad cluster_plasma Plasma SMC Semicarbazide (SMC) GnRH GnRH Expression SMC->GnRH Alters FSH_LH FSH & LH Transcription SMC->FSH_LH Decreases CYP19A CYP19A mRNA Levels SMC->CYP19A Inhibits Steroidogenesis Steroidogenic Gene Expression SMC->Steroidogenesis Down-regulates E2 17β-estradiol (E2) Levels SMC->E2 Decreases GnRH->FSH_LH Regulates FSH_LH->CYP19A Stimulates FSH_LH->Steroidogenesis Stimulates CYP19A->E2 Catalyzes conversion of T to E2 Steroidogenesis->E2 Leads to Ovarian_Maturation Ovarian Maturation E2->Ovarian_Maturation Promotes E2->Ovarian_Maturation

Proposed pathway for the anti-estrogenic effects of semicarbazide.

Conclusion

The zebrafish embryo model serves as a valuable in vivo system for the initial safety assessment of semicarbazide derivatives. The available data suggests that while the parent compound, semicarbazide, exhibits reproductive toxicity at certain concentrations, the tested derivatives APS-1 and APS-18 appear to have a more favorable safety profile, showing no overt developmental toxicity in the zebrafish model.[4][6] This highlights the potential for chemical modification to mitigate the toxicity of the semicarbazide scaffold. Further research, including the evaluation of a broader range of derivatives and the investigation of specific molecular mechanisms, is warranted to fully characterize the structure-activity relationships governing the safety of this class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzoyl-4-phenylsemicarbazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like 1-Benzoyl-4-phenylsemicarbazide are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, promoting a culture of safety and environmental stewardship.

Core Principle: Treat as Hazardous Waste

In the absence of specific data to the contrary, this compound should be handled and disposed of as hazardous chemical waste. This precautionary approach mitigates potential risks to personnel and the environment. Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[2][3]

  • Protective Clothing: A lab coat should be worn to protect against skin exposure.[2][3]

**Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and transfer.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or pipette tips, in a designated hazardous waste container.[4]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, clearly labeled container for hazardous liquid waste.[4] Do not mix with aqueous waste streams.[5]

  • Avoid Mixing: Never mix this compound waste with incompatible chemicals.[5]

2. Container Selection and Labeling:

  • Container Type: Utilize a dedicated, leak-proof hazardous waste container that is chemically compatible with the compound.[4][6] Plastic containers are often preferred over glass when compatibility is not an issue.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] The label should also include the date of waste generation and the name and contact information of the principal investigator.[7]

3. Storage:

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[8]

  • Designated Area: Store the container in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[6]

4. Final Disposal:

  • Institutional Procedures: The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][6] Most chemical wastes must be disposed of through an EHS Hazardous Waste Program.[7]

  • Documentation: Complete any required hazardous waste information forms, ensuring that the full chemical name and quantity of the waste are accurately listed.[7]

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Control and Containment: For small spills, cover the area with an inert absorbent material such as sand or vermiculite.[5]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, airtight container labeled as hazardous waste.[2][5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.[6]

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[8]

Quantitative Data Summary

PropertyValue
Physical State Solid[2]
Appearance White[2]
Melting Point 122 - 125 °C / 251.6 - 257 °F[2]
Molecular Formula C14H13N3O2[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Collect in designated solid hazardous waste container B->C Solid D Collect in designated liquid hazardous waste container B->D Liquid E Label container: 'Hazardous Waste' 'this compound' Date and PI Information C->E D->E F Store container in a secure satellite accumulation area E->F G Contact EHS or licensed waste disposal contractor F->G H Complete hazardous waste information form G->H I End: Waste collected for proper disposal H->I

References

Personal protective equipment for handling 1-Benzoyl-4-phenylsemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Benzoyl-4-phenylsemicarbazide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles or a face shield.[1][2][3][4][5][6]
Skin Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and full-body coverage.[1][2][3][4][6][7]
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area.[1][4][6][8]
Footwear Closed-toe shoes, with the potential need for chemical-resistant shoe covers in case of spill risk.[4][5][8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Donning PPE:

  • Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

3. Weighing and Transfer:

  • Handle this compound as a solid to avoid the creation of dust.

  • Use spark-proof tools for transferring the chemical.[6]

  • Weigh the necessary amount in a contained manner, such as on weighing paper or in a tared container, within the fume hood.

  • Carefully transfer the compound to the reaction vessel.

4. During the Experiment:

  • Keep the container of this compound tightly closed when not in use.[1][2][3]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in the laboratory area.[2]

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[6][7]

  • The container should be made of a compatible material, such as high-density polyethylene.[6]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any solvents present.[6][7]

  • Do not mix this waste with incompatible materials.

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.[6]

  • This area should be away from general laboratory traffic and incompatible chemicals.[7]

3. Final Disposal:

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6][7]

  • Arrange for the collection of the hazardous waste by a licensed disposal company.

  • The recommended method of disposal for similar organic compounds is high-temperature incineration.[6][7]

4. Decontamination of Empty Containers:

  • "Empty" containers that previously held this compound must be decontaminated before disposal or recycling.[6]

  • Rinse the container with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Ensure safety measures are in place handling Weighing & Transfer (Avoid Dust, Spark-Proof Tools) ppe->handling Ready for chemical handling experiment Experimental Procedure (Closed Containers, Avoid Contact) handling->experiment Proceed with the experiment post_exp Post-Experiment Decontamination (Clean Surfaces, Remove PPE) experiment->post_exp Upon completion of the experiment waste_collection Waste Segregation & Collection (Labeled Hazardous Waste Container) post_exp->waste_collection Segregate waste properly disposal Final Disposal (Licensed Disposal Company) waste_collection->disposal Store for professional disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-4-phenylsemicarbazide
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-4-phenylsemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.